2,2,2-Trifluoroethyl methacrylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPMCIBUROOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54802-79-8 | |
| Record name | Trifluoroethyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059856 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
352-87-4, 54802-79-8 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2,2-Trifluoroethyl methacrylate chemical and physical properties
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methacrylate (B99206): Chemical and Physical Properties
Introduction
2,2,2-Trifluoroethyl methacrylate (TFEMA) is a semifluorinated monomer with the chemical formula C₆H₇F₃O₂.[1] It is a clear, colorless liquid at room temperature, recognized for its unique properties conferred by the trifluoromethyl group.[2] These properties include high chemical inertness, good wear resistance, low dielectric constant, enhanced thermal stability, and hydrophobicity.[1][3] Consequently, TFEMA is a valuable monomer in the synthesis of fluorinated polymers for a wide range of applications, including high-performance coatings, adhesives, surface treatments, and biomedical materials such as dental resins.[1][2][4]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are significantly influenced by the presence of the three fluorine atoms in its structure.[1]
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇F₃O₂ | [1][5][6] |
| Molecular Weight | 168.11 g/mol | [1][5] |
| CAS Number | 352-87-4 | [1][2][5][6][7] |
| Appearance | Clear, colorless liquid | [2][3][7] |
| Density | 1.181 g/mL at 25 °C | [1][8] |
| Boiling Point | 102 °C at 760 mmHg80 °C59 °C at 100 mmHg | [1][7][8][3] |
| Melting Point | -46.6 °C | [1] |
| Refractive Index (n²⁰/D) | 1.361 | [1][3] |
| Flash Point | 25 °C | [7] |
Solubility and Partition Coefficient
| Property | Value | Reference |
| Water Solubility | 0.04 g/L at 20 °C (practically insoluble) | [1] |
| Octanol-Water Partition Coefficient (log P) | 1.51 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol (B45653).[3] A patented method describes a two-step process starting from methacrylic acid.[9][10]
Step 1: Synthesis of Methacryloyl Chloride
-
Add 120g (1 mol) of thionyl chloride and 0.8g of phenothiazine (B1677639) (as a polymerization inhibitor) to a reactor equipped with a heater, stirrer, thermometer, and reflux condenser.[9]
-
Slowly add a mixed solution of 93g (1.1 mol) of methacrylic acid and 1 ml of DMF dropwise under stirring at 20-25°C.[9]
-
Heat the reaction mixture to 50±2°C and maintain for 2 hours.[9]
Step 2: Synthesis of this compound
-
To the obtained methacryloyl chloride, slowly add a mixed solution of 90g (0.9 mol) of 2,2,2-trifluoroethanol and 0.4g of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[9]
-
Control the reaction temperature at 60±5°C for 4 hours.[9]
-
After the reaction, cool the mixture to room temperature and neutralize it with a 20 wt% NaOH solution to a pH of 7.[9]
-
Separate the organic layer, wash it with saturated brine, and dry it over anhydrous MgSO₄.[9]
-
Purify the product by distillation under reduced pressure, collecting the fraction at 45-47 °C / 140 mmHg to obtain the final product.[9]
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures. The RAFT polymerization of TFEMA has been investigated under both thermal and photo-initiated conditions.[11]
Materials:
-
This compound (TFEMA) monomer
-
RAFT chain transfer agent (CTA), e.g., 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2)[11]
-
Initiator (for thermal polymerization), e.g., AIBN
-
Solvent (if applicable)
Thermal RAFT Polymerization Protocol:
-
A specific molar ratio of monomer, CTA, and initiator are dissolved in a suitable solvent in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).
-
The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The resulting polymer is purified, for example, by precipitation in a non-solvent.
Photo-initiated RAFT Polymerization Protocol:
-
A solution of the TFEMA monomer and a suitable CTA (e.g., CTA2) is prepared in a reaction vessel.[11]
-
The mixture is deoxygenated.
-
The vessel is exposed to a light source (e.g., white LED lamps) at room temperature to initiate polymerization in the absence of an external radical source.[11]
-
The polymerization can be controlled by turning the light source on and off.[11]
-
After reaching the desired conversion, the polymer is isolated and purified.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Logical Relationship of TFEMA Properties and Applications
Caption: Properties and Applications of TFEMA.
References
- 1. Buy this compound | 352-87-4 [smolecule.com]
- 2. CAS 352-87-4: this compound [cymitquimica.com]
- 3. This compound | 352-87-4 [chemicalbook.com]
- 4. polysciences.com [polysciences.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 352-87-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. CAS 352-87-4 2 2 2 Trifluoroethyl Methacrylate Wholesale | Silfluo [silfluosilicone.com]
- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis and Purification of 2,2,2-Trifluoroethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a crucial monomer in the development of advanced polymers with applications in coatings, dental materials, and drug delivery systems. This document outlines common synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient laboratory-scale production.
Introduction
2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer valued for its ability to impart unique properties to polymers, including chemical inertness, high wear resistance, and a low dielectric constant.[1][2][3] Its synthesis is of significant interest to researchers developing novel materials for specialized applications. This guide focuses on the most prevalent and effective methods for its preparation and subsequent purification.
Synthetic Pathways
The synthesis of TFEMA is primarily achieved through two main pathways: the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol (B45653) and the direct esterification of methacrylic acid with 2,2,2-trifluoroethanol. A less common but high-yielding method involves the use of methacrylic anhydride.
A general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of TFEMA.
Synthesis from Methacryloyl Chloride
This is a widely used method that involves the initial conversion of methacrylic acid to methacryloyl chloride, which is then reacted with 2,2,2-trifluoroethanol.[1][2][3][4] This two-step process generally offers high yields and purity.[4]
The reaction pathway can be summarized as follows:
Caption: Synthesis of TFEMA via the methacryloyl chloride pathway.
Direct Esterification of Methacrylic Acid
Direct esterification involves the reaction of methacrylic acid with 2,2,2-trifluoroethanol, typically in the presence of an acid catalyst and a polymerization inhibitor.[4] While this method is more direct, it is an equilibrium reaction, and strategies to remove the water byproduct are often necessary to drive the reaction to completion and achieve high yields.[5]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of TFEMA based on established methods.
Synthesis of TFEMA via Methacryloyl Chloride
This protocol is adapted from a patented method and offers high yield and purity.[4][6]
Materials:
-
Methacrylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Phenothiazine (B1677639) or Hydroquinone (polymerization inhibitor)
-
2,2,2-Trifluoroethanol
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
20 wt% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Preparation of Methacryloyl Chloride
-
To a reactor equipped with a stirrer, thermometer, heater, and reflux condenser, add thionyl chloride and a polymerization inhibitor (e.g., 0.8 g phenothiazine per 120 g of thionyl chloride).[4][6]
-
Under stirring at 20-25°C, slowly add a mixture of methacrylic acid and DMF (e.g., 93 g of methacrylic acid and 1 ml of DMF).[4][6]
-
Heat the reaction mixture to 50 ± 2°C and maintain for 2-3 hours.[4][6]
Step 2: Synthesis of this compound
-
To the freshly prepared methacryloyl chloride solution, slowly add a mixture of 2,2,2-trifluoroethanol and DMAP (e.g., 90 g of 2,2,2-trifluoroethanol and 0.4 g of DMAP).[6]
-
Control the reaction temperature at 60 ± 5°C and maintain for 4-4.5 hours.[6]
Purification of TFEMA
Procedure:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a 20 wt% NaOH solution until the pH reaches 7.[4][6]
-
Separate the organic layer.
-
Wash the organic layer with a saturated brine solution.[4][6]
-
Perform reduced pressure distillation, collecting the fraction at 45-47°C / 140 mmHg.[4][6] The boiling point is also reported as 59°C at 100 mmHg.[1][2][3]
Quantitative Data
The following tables summarize key quantitative data from various reported syntheses of TFEMA.
Table 1: Reagent Quantities for TFEMA Synthesis via Methacryloyl Chloride
| Reagent | Embodiment 1[4][6] | Embodiment 2[6] |
| Thionyl Chloride | 120 g (1 mol) | 120 g (1 mol) |
| Methacrylic Acid | 93 g (1.1 mol) | 84.5 g (1.0 mol) |
| DMF | 1 ml | 1 ml |
| Polymerization Inhibitor | 0.8 g Phenothiazine | 1 g Hydroquinone |
| 2,2,2-Trifluoroethanol | 90 g (0.9 mol) | 80 g (0.8 mol) |
| DMAP | 0.4 g | 0.5 g |
Table 2: Reaction Conditions and Yields for TFEMA Synthesis
| Parameter | Embodiment 1[4][6] | Embodiment 2[6] | Comparative Example[4] |
| Methacryloyl Chloride Formation | |||
| Temperature | 50 ± 2°C | 50 ± 2°C | Reflux |
| Time | 2 hours | 3 hours | 2 hours |
| Esterification | |||
| Temperature | 60 ± 5°C | 60 ± 5°C | Reflux |
| Time | 4 hours | 4.5 hours | 4 hours |
| Product | |||
| Yield | 95.2% | 95.0% | 71.0% |
| Purity (GC) | 98.7% | 99.1% | 94.8% |
| Mass of Product | 143.8 g | 143.5 g | 107.3 g |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇F₃O₂[7][8] |
| Molecular Weight | 168.11 g/mol [8] |
| Appearance | Clear, colorless liquid[1][3] |
| Density | 1.181 g/mL at 25°C[1][2][3] |
| Boiling Point | 59°C / 100 mmHg[1][2][3], 45-47°C / 140 mmHg[4][6] |
| Refractive Index | n20/D 1.361[1][2] |
| Storage Temperature | 2-8°C[2] |
| Inhibitor | 50-200 ppm MEHQ is commonly added for stabilization.[2][9] |
Alternative Synthetic Routes
Transesterification
Transesterification is another potential route for the synthesis of TFEMA, although it is less commonly reported in the literature specifically for this compound. The general principle involves the reaction of an existing methacrylate ester (e.g., methyl methacrylate) with 2,2,2-trifluoroethanol in the presence of a catalyst.[10][11] This method can be performed under either acidic or basic conditions.[11]
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methacrylic acid and methacryloyl chloride are corrosive and lachrymatory.
-
2,2,2-Trifluoroethanol is toxic and an irritant.
-
TFEMA is a flammable liquid.
-
Polymerization inhibitors are used because methacrylates can undergo spontaneous polymerization, which can be violent. Ensure adequate inhibition, especially during distillation.
Conclusion
The synthesis of this compound via the methacryloyl chloride pathway provides a reliable and high-yielding route for obtaining this valuable monomer. Careful control of reaction conditions and the use of appropriate purification techniques are essential for achieving high purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development, enabling the efficient and safe production of TFEMA for a variety of applications.
References
- 1. This compound | 352-87-4 [chemicalbook.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,2-三氟乙基甲基丙烯酸酯 contains 50-200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound – scipoly.com [scipoly.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) for Advanced Research Applications
Introduction
Poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) is a fluorinated polymer gaining significant attention across various research fields, including materials science, biomedical engineering, and drug development. Its unique combination of properties—stemming from the presence of the trifluoroethyl group—such as hydrophobicity, low surface energy, chemical inertness, and biocompatibility, makes it a versatile platform for creating advanced functional materials.[1][2] This technical guide provides an in-depth overview of the core characteristics of PTFEMA, detailing its physicochemical properties, synthesis protocols, and its nuanced interactions with biological systems. It is intended for researchers, scientists, and professionals seeking to leverage this unique polymer in their work.
Core Physicochemical Properties
The defining feature of PTFEMA is the pendant ester group containing three fluorine atoms. This molecular architecture imparts properties that distinguish it from conventional non-fluorinated acrylic polymers like Poly(methyl methacrylate) (PMMA).[3] The strong electronegativity of fluorine atoms leads to a low polarizability, resulting in weak intermolecular forces, low surface energy, and a low refractive index.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) monomer and the corresponding PTFEMA homopolymer.
Table 1: Properties of TFEMA Monomer
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇F₃O₂ | [6][7] |
| Molecular Weight | 168.11 g/mol | [7][8] |
| Density | 1.181 g/mL at 25 °C | [1] |
| Boiling Point | 59 °C at 100 mm Hg | [1] |
| Refractive Index (n20/D) | 1.361 | [1] |
| CAS Number | 352-87-4 |[7] |
Table 2: Properties of PTFEMA Polymer
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | |
| Melting Point (mp) | 50-52 °C | [6] |
| Glass Transition Temp (Tg) | 69 °C | |
| Refractive Index (n20/D) | 1.418 | [6] |
| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride |
| CAS Number | 54802-79-8 |[] |
Synthesis and Polymerization
PTFEMA is typically synthesized through the polymerization of the TFEMA monomer. Various techniques can be employed, with free-radical polymerization being a common method.[10][11] For more advanced applications requiring precise control over molecular weight and architecture, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are utilized.[12][13] RAFT polymerization allows for the creation of well-defined block copolymers, which are instrumental in applications like drug delivery.[12]
Figure 1. General workflow for the synthesis of PTFEMA via radical polymerization.
Experimental Protocol: RAFT Dispersion Polymerization
This protocol outlines the synthesis of diblock copolymer nano-objects using PTFEMA via Polymerization-Induced Self-Assembly (PISA), adapted from Derry et al.[12] This method is particularly useful for creating nanoparticles for drug delivery applications.
-
Stabilizer Synthesis: A poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA) is first synthesized via RAFT solution polymerization in toluene (B28343) using 2-cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent and AIBN as the initiator.[12]
-
Dispersion Polymerization:
-
The PSMA macro-CTA, an initiator (e.g., T21s), and a solvent (e.g., n-dodecane) are weighed into a reaction vial.[12]
-
The mixture is purged with nitrogen for 30 minutes to remove oxygen.[12]
-
The TFEMA monomer is degassed separately and then added to the reaction mixture via syringe.[12]
-
The sealed vial is placed in a preheated oil bath (e.g., at 90 °C) and stirred.[12]
-
-
Self-Assembly: As the TFEMA polymerizes, the growing insoluble PTFEMA block drives the in-situ self-assembly of the PSMA-PTFEMA diblock copolymers into nano-objects (spheres, worms, or vesicles).[12]
-
Quenching and Characterization: The polymerization is quenched by cooling and exposure to air. The resulting nanoparticles are then characterized using techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution and Transmission Electron Microscopy (TEM) for morphology.[12]
Surface Characteristics and Biological Interactions
The surface properties of a material dictate its interaction with biological systems. For PTFEMA, its fluorinated nature results in a hydrophobic, low-energy surface that significantly influences protein adsorption and subsequent cellular responses.
Protein Adsorption
Protein adsorption is the initial event that occurs when a material comes into contact with a biological fluid.[14] Hydrophobic surfaces, like those of PTFEMA, tend to promote protein adsorption, often through hydrophobic interactions.[3][14] The adsorbed protein layer can mediate subsequent cellular adhesion. The conformation of adsorbed proteins is critical; for instance, the unfolding of fibronectin on a surface can expose cell-binding domains and promote cell attachment.[15] Studies on similar fluoropolymers show that while they are hydrophobic, the specific nature of protein interaction can be complex, influenced by both ionic forces and hydrophobic interactions depending on the protein and the environment.[16][17]
Cell Adhesion and Biocompatibility
While highly hydrophobic surfaces can sometimes be cytophobic, fluoropolymers are generally considered biocompatible and are used extensively in medical implants.[18][19][20] The response of cells to PTFEMA can be tailored. While pristine PTFEMA might exhibit limited cell adhesion due to its low surface energy, its surface can be modified to enhance cell attachment, spreading, and proliferation.[18] This makes PTFEMA a promising candidate for tissue engineering scaffolds where controlled cell interaction is desired.[21]
Furthermore, some fluorinated polymer surfaces have demonstrated an ability to resist the adhesion of certain microorganisms. Copolymers containing fluorinated monomers have been shown to reduce the adhesion of the fungal pathogen Candida albicans, suggesting potential applications in creating anti-fouling surfaces for medical devices.[22][23][24]
Figure 2. Experimental workflow for evaluating biological interactions on PTFEMA surfaces.
Experimental Protocol: Cell Adhesion Assay
-
Substrate Preparation: Sterilize PTFEMA-coated coverslips (or other substrates) using 70% ethanol (B145695) followed by UV irradiation. Place substrates in a sterile cell culture plate.
-
Protein Adsorption (Optional): Pre-incubate the substrates with a protein solution (e.g., fibronectin at 10 µg/mL in PBS) for 1 hour at 37 °C to promote cell attachment. Rinse with sterile PBS.
-
Cell Seeding: Seed cells (e.g., NIH 3T3 fibroblasts) onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²) in a complete culture medium.
-
Incubation: Culture the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37 °C, 5% CO₂).
-
Analysis:
-
Adhesion/Morphology: After incubation, rinse gently with PBS to remove non-adherent cells. Fix the remaining cells with 4% paraformaldehyde, stain for actin filaments (e.g., with phalloidin) and nuclei (e.g., with DAPI), and visualize using fluorescence microscopy.
-
Viability: Use a viability assay such as MTT or Live/Dead staining to quantify the health of the adherent cells.
-
Key Research Applications
The unique properties of PTFEMA enable its use in a variety of high-performance applications.
Figure 3. Logical relationships between PTFEMA's core properties and its research applications.
-
Advanced Coatings: PTFEMA is used to create surfaces with high water repellency, chemical resistance, and weatherability, making it ideal for protective and anti-fouling coatings.[1][4]
-
Biomedical Devices and Tissue Engineering: Its biocompatibility and biostability are advantageous for medical implants.[20][25] Expanded PTFE (ePTFE), a related fluoropolymer, is widely used for vascular grafts and surgical meshes.[21][26] PTFEMA offers a polymer platform that can be similarly explored for these applications, potentially with enhanced processability.
-
Drug Delivery Systems: Through techniques like PISA, PTFEMA-containing block copolymers can self-assemble into well-defined nanostructures such as vesicles.[12] These hollow spheres can encapsulate therapeutic agents, demonstrating PTFEMA's potential in targeted drug delivery.[]
-
Self-Healing Materials: Copolymers of TFEMA and n-butyl acrylate (B77674) have been shown to possess self-healing capabilities.[27] The healing mechanism is driven by the re-establishment of dipole-dipole interactions between the fluorinated side chains of neighboring polymer strands after mechanical damage.[27]
-
Optical Applications: The low refractive index of PTFEMA makes it a candidate for use as a cladding layer in optical waveguides.
Conclusion
Poly(this compound) stands out as a highly versatile fluoropolymer with a compelling set of characteristics for advanced research. Its inherent hydrophobicity, low surface energy, biocompatibility, and chemical stability provide a robust foundation for a wide array of applications, from passive water-repellent coatings to dynamic, interactive systems for drug delivery and tissue engineering. The ability to precisely synthesize PTFEMA-based architectures, particularly block copolymers, further expands its utility, enabling the rational design of smart materials. For scientists and drug development professionals, PTFEMA represents a powerful building block for creating the next generation of high-performance materials and therapeutic systems.
References
- 1. This compound | 352-87-4 [chemicalbook.com]
- 2. CAS 352-87-4: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PTFE Teflon Film [gteek.com]
- 6. 54802-79-8 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Polymer surface reorientation after protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein adsorption to poly(tetrafluoroethylene) membranes modified with grafted poly(acrylic acid) chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas-Phase Fluorination on PLA Improves Cell Adhesion and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 20. adtech.co.uk [adtech.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Fluorinated vs. Zwitterionic-Polymer Grafted Surfaces for Adhesion Prevention of the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. plasticsengineering.org [plasticsengineering.org]
- 26. ePTFE-based biomedical devices: An overview of surgical efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2,2,2-Trifluoroethyl Methacrylate
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a semifluorinated monomer utilized in the development of advanced polymers and coatings.[1] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 2,2,2-Trifluoroethyl methacrylate. The following sections detail the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.
¹H NMR Data
The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.1 | Singlet | 1H | =CH ₂ (cis to C=O) |
| 5.6 | Singlet | 1H | =CH ₂ (trans to C=O) |
| 4.4 | Quartet | 2H | -O-CH ₂-CF₃ |
| 1.9 | Singlet | 3H | -CH ₃ |
Data sourced from publicly available spectra.[2]
¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.0 | C =O (Ester carbonyl) |
| 135.8 | C =CH₂ (Quaternary alkene) |
| 126.5 | C=C H₂ (Methylene alkene) |
| 123.0 (q) | -C F₃ |
| 60.5 (q) | -O-C H₂- |
| 18.2 | -C H₃ |
Data sourced from publicly available spectra.[3]
¹⁹F NMR Data
¹⁹F NMR is particularly useful for analyzing fluorinated compounds. The trifluoromethyl (-CF₃) group in this compound gives rise to a characteristic signal.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -74 to -77 | Triplet | -CF ₃ |
Note: The chemical shift is referenced to CFCl₃. The triplet multiplicity arises from coupling to the adjacent methylene (B1212753) (-CH₂-) protons. The exact chemical shift can vary depending on the solvent and reference standard used.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Medium | C-H stretch (sp³ aliphatic) |
| ~ 1725 | Strong | C=O stretch (ester) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1160 | Strong | C-F stretch |
| ~ 1275, 1070 | Strong | C-O stretch (ester) |
Data interpreted from publicly available spectra.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 168.11 g/mol ), electron ionization (EI) mass spectrometry reveals the following key fragments.[6][7]
| m/z | Possible Fragment Ion |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 99 | [M - OCH₂CF₃]⁺ |
| 69 | [C₄H₅O]⁺ |
| 41 | [C₃H₅]⁺ |
Data sourced from the NIST WebBook.[6][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the analyte is soluble.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS) as a reference (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer. The number of scans and relaxation delays should be optimized to achieve an adequate signal-to-noise ratio.
IR Spectroscopy (Neat Liquid Film)
-
Sample Application: Place a single drop of neat (undiluted) this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[9]
-
Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[9][10]
-
Mounting: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Collect a background spectrum of the empty instrument. Then, acquire the sample spectrum over the desired range (typically 4000-600 cm⁻¹).[11] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[12][13]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization.[14]
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.[14]
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization at 70 eV).[14]
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification.[14]
Visualizations
Diagrams illustrating the relationships and workflows in the spectroscopic analysis of this compound.
References
- 1. This compound | 352-87-4 [chemicalbook.com]
- 2. This compound(352-87-4) 1H NMR [m.chemicalbook.com]
- 3. This compound(352-87-4) 13C NMR spectrum [chemicalbook.com]
- 4. colorado.edu [colorado.edu]
- 5. This compound(352-87-4) IR Spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. ursinus.edu [ursinus.edu]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. dem.ri.gov [dem.ri.gov]
- 14. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
Health and safety considerations for handling TFEMA monomer
An In-Depth Technical Guide to the Health and Safety Considerations for Handling TFEMA Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) monomer. It is intended for an audience of trained professionals, including researchers, scientists, and those in the field of drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
TFEMA is a colorless liquid and a semifluorinated monomer utilized in the synthesis of fluorinated polymers, which are valued for their thermal stability and chemical resistance.[1][2] It is characterized by its chemical inertness, good wear resistance, and low dielectric constant.[2][3]
Table 1: Physical and Chemical Properties of TFEMA Monomer
| Property | Value | Source(s) |
| CAS Number | 352-87-4 | [1][2][4] |
| Molecular Formula | C₆H₇F₃O₂ | [1] |
| Molecular Weight | 168.11 g/mol | [5] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 59 °C at 100 mmHg | [2][3] |
| Density | 1.181 g/mL at 25 °C | [2][3][4] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [6][7] |
| Refractive Index | n20/D 1.361 | [2][3][5] |
| Water Solubility | 906 mg/L at 20 °C | [8] |
| Vapor Pressure | 22 hPa at 20 °C | [2] |
| Inhibitor | Typically stabilized with MEHQ (50-200 ppm) | [3][7] |
Hazard Identification and Classification
TFEMA is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
Primary Hazards:
-
Highly Flammable Liquid and Vapor (H225): Vapors can easily ignite.[9][10]
-
Acute Toxicity (Oral, H301): Toxic if swallowed.[9] An acute toxicity estimate for oral exposure is 100 mg/kg.[8]
-
Acute Toxicity (Inhalation, H331): Toxic if inhaled.
-
Skin Irritation (H315): Causes skin irritation.[9]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[9]
-
Respiratory Irritation (H335): May cause respiratory irritation.
-
Aquatic Hazard (Chronic, H412): Harmful to aquatic life with long-lasting effects.[11]
GHS Hazard Pictograms:
Flame, Skull and Crossbones, Exclamation Mark
Signal Word: Danger
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, that have been established for TFEMA monomer.
In the absence of specific OELs for TFEMA, it is prudent to consider the exposure limits for other common methacrylate monomers as a reference for risk assessment and control.
Table 2: Occupational Exposure Limits for Selected Methacrylate Monomers
| Substance | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | ACGIH STEL |
| Methyl Methacrylate | 100 ppm | 100 ppm | 50 ppm | 100 ppm |
| Ethyl Methacrylate | - | - | 50 ppm | 100 ppm |
| n-Butyl Methacrylate | - | - | 50 ppm | 100 ppm |
| Isobutyl Methacrylate | - | - | 50 ppm | 100 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data compiled from various sources.
Given the toxicity of TFEMA, all work should be conducted in a manner that minimizes the potential for exposure.
Safe Handling and Storage
Engineering Controls
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[11]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling TFEMA.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][13]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH-approved respirator with an organic vapor cartridge.[8]
Safe Work Practices
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe vapor or mist.[8]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in areas where TFEMA is handled.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][11]
-
Use non-sparking tools.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Store away from heat and sources of ignition.[8]
-
Keep locked up or in an area accessible only to qualified personnel.[8]
-
The product is typically supplied with an inhibitor to prevent polymerization.[11] Monitor inhibitor levels and storage time to prevent hazardous polymerization, which can be exothermic.[11]
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11] If breathing has stopped, provide artificial respiration.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[8][11] Seek medical attention if skin irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8][11] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[14]
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[15]
Accidental Release Measures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[11]
-
Collect the absorbed material into a suitable container for disposal.[11]
-
Do not allow the chemical to enter drains or waterways.[8]
Disposal Considerations
Dispose of TFEMA and contaminated materials in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]
Experimental Protocols for Safety Assessment
The following are summaries of standardized methodologies for assessing the key toxicological endpoints for TFEMA. These protocols are based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Principle: Groups of animals, typically female rats, are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[16] The objective is to identify a dose that produces evident toxicity but not mortality.[3]
-
Procedure:
-
A sighting study is performed to determine the appropriate starting dose.
-
Animals are fasted prior to dosing.[16]
-
The substance is administered in a single dose by gavage.[16]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3][16]
-
A necropsy is performed on all animals at the end of the observation period.[16]
-
-
Interpretation: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.[16]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[4] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[10]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.[4]
-
After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.[17]
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).[17]
-
Cell viability is measured using a quantitative method, typically the MTT assay, which measures the reduction of MTT to formazan (B1609692) by viable cells.[4]
-
-
Interpretation: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][10]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1][11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[1][11]
-
Procedure:
-
A weight-of-evidence analysis of existing data should be performed before in vivo testing.[1] In vitro or ex vivo tests are recommended as part of a sequential testing strategy.[1]
-
If in vivo testing is necessary, a single animal is used for an initial test.[1]
-
The substance is applied to the conjunctival sac.[14]
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[11][18]
-
-
Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[11]
Visualizations
Safe Handling Workflow for TFEMA Monomer
Caption: A workflow diagram for the safe handling of TFEMA monomer.
Health Hazards and Protective Measures for TFEMA Monomer
Caption: Health hazards of TFEMA and corresponding protective measures.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. mbresearch.com [mbresearch.com]
- 7. oecd.org [oecd.org]
- 8. ecetoc.org [ecetoc.org]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
A Technical Guide to the Solubility and Miscibility of 2,2,2-Trifluoroethyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a key monomer in the synthesis of advanced fluorinated polymers. Understanding the behavior of TFEMA in various organic solvents is critical for its application in polymer chemistry, coatings, adhesives, and biomedical materials.[1] This document outlines its solubility profile, detailed experimental protocols for solubility and miscibility determination, and a logical workflow for solvent selection.
Core Concepts: Solubility and Miscibility
Solubility refers to the ability of a solid, liquid, or gaseous solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. It is typically expressed in quantitative terms, such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).
Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.[2] Unlike solubility, miscibility is a qualitative term; two liquids are either miscible or immiscible.[2]
The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility, where substances with similar polarities tend to be soluble or miscible in one another.[2] 2,2,2-Trifluoroethyl methacrylate is noted to have a strong polar character due to its electronegative fluorine atoms, which significantly influences its solubility in different solvents.[3]
Solubility and Miscibility Data for this compound
| Solvent Class | Specific Solvent | Solubility/Miscibility | Quantitative Data (at 20°C) |
| Aromatic Hydrocarbons | Toluene | Readily Soluble / Miscible | Data not available |
| Esters | Ethyl Acetate | Readily Soluble / Miscible | Data not available |
| Chlorinated Solvents | Dichloromethane | Readily Soluble / Miscible | Data not available |
| Ketones | Acetone | Expected to be readily soluble/miscible due to polarity | Data not available |
| Alcohols | Ethanol | Expected to be soluble/miscible | Data not available |
| Ethers | Diethyl Ether | Expected to be soluble/miscible | Data not available |
| Polar Protic Solvents | Water | Limited Solubility | 906 mg/L[4] |
| Nonpolar Alkanes | Hexane | Expected to have limited solubility/immiscibility | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol provides a straightforward visual method to determine if TFEMA is miscible with a given organic solvent.
Materials:
-
This compound (TFEMA)
-
A range of organic solvents (e.g., acetone, ethanol, toluene, hexane)
-
Small, clean, and dry glass vials or test tubes with caps
-
Pipettes or graduated cylinders for volume measurement
-
Vortex mixer or shaker
Procedure:
-
Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.
-
Solvent Addition: Into each labeled vial, add a specific volume of the corresponding organic solvent (e.g., 2 mL).
-
TFEMA Addition: To each vial, add an equal volume of TFEMA (2 mL).
-
Mixing: Securely cap the vials and shake them vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Observation: Allow the vials to stand undisturbed for at least one hour. Observe the contents for the formation of a single, clear, homogeneous phase or the presence of two distinct layers. The formation of a single phase indicates miscibility, while two layers indicate immiscibility. If the solution appears cloudy or forms an emulsion, this suggests partial miscibility.
-
Documentation: Record the observations for each solvent.
Protocol 2: Determination of Solubility (Quantitative)
This protocol outlines a method to determine the quantitative solubility of TFEMA in a specific organic solvent at a given temperature.
Materials:
-
This compound (TFEMA)
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Saturated Solution Preparation: In a series of sealed vials, add a measured amount of the organic solvent (e.g., 10 mL). To each vial, add an excess amount of TFEMA, ensuring that some undissolved TFEMA remains at the bottom.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solvent is saturated with TFEMA.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved TFEMA settle. For more complete separation, centrifuge the vials at a controlled temperature.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the undissolved layer.
-
Dilution: Dilute the extracted sample to a known volume with the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of TFEMA.
-
Calculation: Calculate the solubility of TFEMA in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility and miscibility of a compound like this compound in various organic solvents.
References
In-depth Technical Guide on the Thermal Stability and Degradation Profile of Poly(2,2,2-trifluoroethyl methacrylate) [poly(TFEMA)]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly(2,2,2-trifluoroethyl methacrylate), or poly(TFEMA). This fluorinated polymer is of significant interest in various advanced applications, including drug delivery systems, due to its unique properties. Understanding its behavior under thermal stress is critical for its processing, application, and stability assessment.
Thermal Properties of Poly(TFEMA)
Poly(TFEMA) exhibits distinct thermal characteristics that dictate its processing window and service temperature. The key thermal properties, determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized below.
Data Presentation
| Thermal Property | Value | Analytical Technique | Reference |
| Glass Transition Temperature (Tg) | 76 °C | DSC | [1] |
| Onset Decomposition Temperature (Tonset) | ~233 °C | TGA | [1] |
| Degradation Stages (in N2 atmosphere) | TGA | [2] | |
| Step 1 Temperature Range | 200 - 300 °C | TGA | [2] |
| Step 1 Primary Mechanism | Volatilization of side-chain fragments | TGA-MS/Py-GC-MS | [2] |
| Step 2 Temperature Range | 305 - 420 °C | TGA | [2] |
| Step 2 Primary Mechanism | Main-chain scission (Depolymerization) | TGA-MS/Py-GC-MS | [2] |
Thermal Degradation Profile
The thermal degradation of poly(TFEMA) in an inert atmosphere is a multi-step process. The degradation profile is characterized by an initial stage of side-chain scission followed by the complete decomposition of the polymer backbone.
Degradation Mechanism
The thermal degradation of poly(TFEMA) is believed to proceed through a two-step mechanism:
-
Side-Chain Scission: The initial degradation step, occurring at lower temperatures (200-300°C), involves the cleavage of the ester side group. This process leads to the volatilization of fragments such as carbon dioxide (CO2), vinylidene fluoride, and 2,2,2-trifluoroethanol.[2]
-
Main-Chain Scission (Depolymerization): At higher temperatures (305-420°C), the polymer backbone undergoes random chain scission, a characteristic degradation pathway for polymethacrylates.[3] This process, often referred to as depolymerization, results in the formation of the TFEMA monomer as the primary product.
The overall degradation pathway can be visualized as a sequence of reactions leading to the breakdown of the polymer into smaller, volatile molecules.
Experimental Protocols
Accurate and reproducible characterization of the thermal properties of poly(TFEMA) is essential. The following sections detail the standard experimental methodologies for TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of poly(TFEMA) by measuring the change in mass as a function of temperature.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small amount of the poly(TFEMA) sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is calibrated for temperature and mass.
-
An inert atmosphere is established by purging the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature of approximately 600°C.
-
A constant heating rate (e.g., 10 °C/min) is applied.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum degradation rates for each step, and the percentage of weight loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of poly(TFEMA) by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter with a furnace and sensors capable of precise temperature control and heat flow measurement.
Procedure:
-
Sample Preparation: A small amount of the poly(TFEMA) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).
-
An inert atmosphere is maintained with a nitrogen purge.
-
-
Thermal Program:
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: The sample is reheated through the same temperature range at the same heating rate.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The second heating scan is typically used for analysis. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is determined as the midpoint of this transition.
Conclusion
This technical guide has detailed the thermal stability and degradation profile of poly(TFEMA), a fluorinated polymer with significant potential in advanced applications. The polymer exhibits a distinct multi-step degradation process, initiated by side-chain scission followed by main-chain depolymerization. The provided experimental protocols for TGA and DSC offer a standardized approach for the thermal characterization of this material. A thorough understanding of these thermal properties is paramount for optimizing processing conditions, ensuring product stability, and predicting the material's performance over its intended lifecycle.
References
A Comprehensive Technical Guide to the Refractive Index and Optical Properties of Poly(2,2,2-Trifluoroethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2,2,2-Trifluoroethyl methacrylate) (P3FEMA) is a fluorinated polymer with a low refractive index and excellent optical transparency, making it a material of significant interest for various applications, including optical waveguides, coatings, and biomedical devices.[1][2] This technical guide provides an in-depth overview of the refractive index and other key optical properties of P3FEMA. It includes a summary of reported refractive index values, a discussion of the factors influencing these properties, and detailed experimental protocols for their measurement. While specific data on the refractive index dispersion and temperature dependence of P3FEMA is limited, this guide also presents data for structurally similar fluorinated polymers to provide valuable context and estimates.
Core Optical Properties of P3FEMA
The refractive index is a fundamental optical property of a material that describes the speed of light through it. For polymers, it is influenced by factors such as molecular structure, density, and the wavelength of light.
Refractive Index
The refractive index of P3FEMA is consistently reported to be in the range of 1.418 to 1.420 at a wavelength of 589.3 nm (the sodium D-line) and a temperature of 20°C.[3] This low refractive index is a characteristic feature of fluorinated polymers and is attributed to the low polarizability of the C-F bond.[4]
Table 1: Reported Refractive Index Values for P3FEMA
| Refractive Index (n) | Wavelength (nm) | Temperature (°C) | Reference |
| 1.418 | 589.3 (D-line) | 20 | [3] |
| 1.42 | 589.3 (D-line) | 20 | [5] |
| ~1.418 | Not Specified | 20 | [6] |
Refractive Index Dispersion
The refractive index of a material varies with the wavelength of light, a phenomenon known as dispersion. This relationship can often be described by empirical equations such as the Cauchy or Sellmeier equations.
For context, Table 2 provides Sellmeier coefficients for Poly(methyl methacrylate) (PMMA), a structurally similar non-fluorinated polymer.
Table 2: Sellmeier Coefficients for Poly(methyl methacrylate) (PMMA)
| Coefficient | Value |
| B₁ | 1.1819 |
| B₂ | - |
| B₃ | - |
| C₁ (μm²) | 0.011313 |
| C₂ (μm²) | - |
| C₃ (μm²) | - |
Source:[7]
The Sellmeier equation is given by:
n2(λ)=1+λ2−C1B1λ2+λ2−C2B2λ2+λ2−C3B3λ2
Temperature Dependence of Refractive Index (dn/dT)
The refractive index of polymers is also dependent on temperature. The thermo-optic coefficient (dn/dT) quantifies this change. For most polymers, the refractive index decreases as the temperature increases, resulting in a negative dn/dT value.[8]
Specific experimental data for the dn/dT of P3FEMA is not widely available. However, for amorphous fluoropolymers, the thermo-optic coefficient is typically in the range of -1 x 10⁻⁴ to -4 x 10⁻⁴ K⁻¹. For comparison, the dn/dT of PMMA is approximately -1.2 x 10⁻⁴ K⁻¹.[8]
Factors Influencing Optical Properties
Molecular Weight
The molecular weight of a polymer can have a minor influence on its refractive index.[9] Generally, for amorphous polymers, the refractive index shows a slight dependence on molecular weight at lower molecular weights and tends to plateau for high molecular weight polymers.[10] For P3FEMA, it is expected that for sufficiently high molecular weights, the variation in refractive index will be negligible for most practical applications.
Tacticity
Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer chain.[11] For amorphous polymers like P3FEMA, the effect of tacticity on the refractive index is generally not significant. However, tacticity can influence the degree of crystallinity in a polymer, which in turn can affect its optical properties.[11] Since P3FEMA is largely amorphous, significant variations in refractive index due to tacticity are not expected. The tacticity of P3FEMA can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12]
Experimental Protocols
Accurate measurement of the refractive index is crucial for the design and application of optical materials. The following sections detail common experimental methods for determining the refractive index of polymers like P3FEMA.
Synthesis of P3FEMA
A common method for synthesizing P3FEMA is through free-radical polymerization of the 2,2,2-Trifluoroethyl methacrylate (B99206) (3FEMA) monomer.[13] Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization can also be employed for better control over molecular weight and architecture.[14][15]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 54802-79-8 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(this compound) – scipoly.com [scipoly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. refractiveindex.info [refractiveindex.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biogeneral.com [biogeneral.com]
- 12. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Dielectric Constant and Electrical Properties of TFEMA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the dielectric constant and electrical properties of polymers based on 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its derivatives are gaining significant attention in various high-end applications, including advanced electronics, optical devices, and biomedical systems, owing to their unique combination of properties such as chemical inertness, hydrophobicity, and tunable dielectric characteristics. This guide provides a thorough overview of the synthesis, electrical properties, and characterization methodologies for these fluorinated polymers, with a focus on quantitative data and detailed experimental protocols.
Introduction to TFEMA-Based Polymers
This compound (TFEMA) is a fluorinated acrylic monomer that, upon polymerization, yields polymers with a low dielectric constant, a critical property for materials used in high-frequency electronics and as insulators in sensitive devices. The presence of the trifluoromethyl (-CF3) group imparts a low surface energy and hydrophobicity, which is advantageous for applications requiring minimal water absorption and environmental stability. The dielectric properties of TFEMA-based polymers can be tailored through copolymerization with other monomers or by creating composites with various fillers, enabling the development of materials with optimized performance for specific applications.
Synthesis of TFEMA-Based Polymers
The primary method for synthesizing PTFEMA and its copolymers is free-radical polymerization. This technique offers versatility in controlling the polymer's molecular weight and composition.
Experimental Protocol: Free-Radical Polymerization of TFEMA
This protocol outlines the synthesis of PTFEMA via conventional free-radical polymerization in a solvent.
Materials:
-
This compound (TFEMA), inhibitor removed
-
2,2′-Azobisisobutyronitrile (AIBN) as initiator
-
Isoamyl acetate (B1210297) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Beaker
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: Purify the TFEMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Weigh the desired amount of TFEMA and the initiator, AIBN (typically 0.1-1.0 wt% relative to the monomer).
-
Reaction Setup: Place the TFEMA, AIBN, and isoamyl acetate into the round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) while stirring. Maintain the reaction for a specified period (e.g., 6-24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by taking samples and analyzing the conversion.
-
Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified PTFEMA in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Preparation of Polymer Films for Electrical Characterization
To measure the electrical properties, the synthesized polymers must be processed into thin films of uniform thickness. The solvent casting method is a widely used technique for this purpose.
Experimental Protocol: Solvent Casting of Polymer Films
Materials:
-
Synthesized TFEMA-based polymer
-
A suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, or ethyl acetate)
-
A flat, level substrate (e.g., a glass petri dish or a polished metal plate)
-
A doctor blade or a micrometer-adjustable applicator for controlled thickness
-
A covered environment to control solvent evaporation (e.g., a desiccator or a controlled-atmosphere chamber)
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the dried polymer in a suitable solvent to achieve a specific concentration (e.g., 5-15 wt%). Stir the solution until the polymer is completely dissolved and the solution is homogeneous. The viscosity of the solution will depend on the polymer's molecular weight and concentration.
-
Casting the Film: Place the clean and level substrate in a dust-free environment. Pour the polymer solution onto the substrate. If using a doctor blade, spread the solution evenly across the substrate with a single, smooth motion to create a film of uniform thickness.
-
Solvent Evaporation: Cover the cast film to allow for slow and controlled evaporation of the solvent. Rapid evaporation can lead to the formation of defects such as bubbles or a non-uniform surface. This process can take several hours to a full day at room temperature.
-
Film Detachment and Drying: Once the film is solid and appears dry, carefully detach it from the substrate. A sharp blade and tweezers can be used to gently lift the edges.
-
Final Drying: Place the detached film in a vacuum oven at a temperature below the polymer's glass transition temperature for an extended period (e.g., 24-48 hours) to remove any residual solvent. The presence of residual solvent can significantly affect the measured electrical properties.
Dielectric Properties of TFEMA-Based Polymers
The dielectric properties of a material describe its response to an applied electric field. The key parameters are the dielectric constant (relative permittivity, εr) and the dissipation factor (tan δ).
Dielectric Constant (εr)
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. Pure PTFEMA exhibits a relatively low dielectric constant, which is desirable for high-frequency applications to minimize signal delay and crosstalk. However, this property can be tuned by copolymerization or the addition of fillers.
Dissipation Factor (tan δ)
The dissipation factor, or loss tangent, represents the energy dissipated as heat within the material when subjected to an alternating electric field. A low dissipation factor is crucial for high-frequency applications to minimize signal loss.
The following table summarizes the reported dielectric properties of various TFEMA-based polymer systems.
| Polymer System | Composition | Frequency | Temperature | Dielectric Constant (εr) | Dissipation Factor (tan δ) | Reference |
| Homopolymer | ||||||
| PTFEMA | 100% | 1 kHz | Room Temp. | ~3.0 | - | [cite: ] |
| Copolymers | ||||||
| P(TFEMA-co-AN) | Various | 1 kHz | Room Temp. | 3.5 - 4.0 | - | [cite: ] |
| Composites | ||||||
| PTFEMA/Graphite Oxide | 5 wt% GO | 1 kHz | Room Temp. | 10.32 | - | [cite: ] |
Note: Data for the dissipation factor of TFEMA-based polymers is not widely reported in the literature and represents an area for further research.
Electrical Breakdown Strength
The dielectric breakdown strength is the maximum electric field a material can withstand without undergoing electrical breakdown and becoming conductive. This is a critical parameter for materials used in high-voltage applications. While specific data for TFEMA-based polymers is scarce, fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their high dielectric strength, which can exceed 20 kV/mm. The breakdown strength is highly dependent on the film thickness, purity, and the presence of any defects.
Experimental Methodology for Electrical Characterization
Broadband dielectric spectroscopy is the standard technique used to measure the dielectric properties of polymer films over a wide range of frequencies and temperatures.
Experimental Protocol: Dielectric Spectroscopy Measurement
Apparatus:
-
Broadband Dielectric/Impedance Spectrometer
-
Sample holder with parallel plate electrodes
-
Temperature control system (e.g., a cryostat or oven)
-
Prepared polymer film sample
-
Sputter coater for electrode deposition (optional, but recommended for good contact)
Procedure:
-
Sample Preparation: Cut a circular sample from the prepared polymer film with a diameter matching the electrodes of the sample holder. To ensure good electrical contact, it is often necessary to deposit thin metal electrodes (e.g., gold or aluminum) onto both sides of the film using a sputter coater.
-
Sample Mounting: Place the electroded film sample between the parallel plate electrodes of the dielectric spectrometer's sample holder. Ensure that the electrodes are in firm and uniform contact with the sample.
-
Measurement Setup: Connect the sample holder to the impedance analyzer. Set the desired frequency range (e.g., 10^-2 Hz to 10^6 Hz) and the temperature range for the measurement.
-
Data Acquisition: The instrument applies a sinusoidal voltage of a specific frequency to the sample and measures the resulting current and the phase shift between the voltage and current. From these values, the complex capacitance (C*) is determined.
-
Calculation of Dielectric Properties: The complex permittivity (ε*) is calculated from the complex capacitance using the following equation:
ε* = C* / C₀
where C₀ is the vacuum capacitance of the cell, calculated from the geometry of the electrodes (C₀ = ε₀ * A / d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the film thickness).
The complex permittivity has a real part (ε', the dielectric constant) and an imaginary part (ε'', the dielectric loss):
ε* = ε' - iε''
The dissipation factor (tan δ) is then calculated as:
tan δ = ε'' / ε'
-
Data Analysis: The measurements are typically repeated at different temperatures to study the temperature dependence of the dielectric properties. The collected data is then plotted as ε' and tan δ versus frequency and temperature.
Visualizing Workflows and Relationships
Understanding the experimental process and the factors influencing the dielectric properties is crucial. The following diagrams, generated using the DOT language, visualize these aspects.
Caption: Experimental workflow for the synthesis and electrical characterization of TFEMA-based polymers.
Caption: Relationship between the composition of TFEMA-based polymers and their dielectric properties.
Conclusion
TFEMA-based polymers are a promising class of materials for advanced electrical and electronic applications. Their inherently low dielectric constant can be systematically tuned through copolymerization and the formation of composites. This guide has provided a comprehensive overview of the synthesis, film preparation, and electrical characterization of these materials, including detailed experimental protocols and a summary of key quantitative data. The provided workflows and relationship diagrams offer a clear visual representation of the critical aspects of working with TFEMA-based polymers. Further research is warranted to expand the database of electrical properties, particularly the dissipation factor and breakdown strength, across a wider range of frequencies, temperatures, and compositions to fully realize the potential of these versatile fluoropolymers.
A Deep Dive into the Surface Properties of Poly(trifluoroethyl methacrylate) Films: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface energy and wettability of poly(2,2,2-trifluoroethyl methacrylate) (poly(TFEMA)) films. As a fluorinated polymer, poly(TFEMA) exhibits unique surface characteristics, including hydrophobicity and low surface energy, which are of significant interest in various applications such as biomedical devices, coatings, and drug delivery systems. This document details the experimental methodologies for characterizing these properties and presents a summary of quantitative data available in the scientific literature.
Understanding Surface Energy and Wettability
The behavior of a liquid on a solid surface is governed by the interplay of cohesive and adhesive forces. Wettability describes the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle (θ). A low contact angle indicates high wettability (hydrophilic for water), while a high contact angle signifies low wettability (hydrophobic for water).
Surface energy (γ) is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical parameter that influences adhesion, biocompatibility, and the overall interaction of the material with its environment. The total surface energy of a solid (γs) is typically considered the sum of two components: a disperse component (γsd) arising from van der Waals forces and a polar component (γsp) resulting from dipole-dipole interactions, hydrogen bonds, and other polar interactions.
Quantitative Surface Energy Analysis of Poly(TFEMA) Films
The surface energy of poly(TFEMA) films can be determined by measuring the contact angles of various liquids with known surface tension components and applying theoretical models, most commonly the Owens-Wendt-Rabel-Kaelble (OWRK) method. This method allows for the calculation of the disperse and polar components of the polymer's surface energy.
Below is a summary of representative contact angle and surface energy data for poly(TFEMA) films.
| Test Liquid | Contact Angle (θ) | Surface Tension (mN/m) | Disperse Component (γld) (mN/m) | Polar Component (γlp) (mN/m) |
| Water | ~98° - 118°[1] | 72.8 | 21.8 | 51.0 |
| Diiodomethane | Not explicitly found for poly(TFEMA) in the search results. This is a common non-polar liquid used for surface energy calculations. | 50.8 | 50.8 | 0 |
Calculated Surface Energy of Poly(TFEMA)
| Surface Energy Component | Value (mN/m) |
| Total Surface Energy (γs) | Requires contact angle data with a non-polar liquid for calculation. |
| Disperse Component (γsd) | Requires contact angle data with a non-polar liquid for calculation. |
| Polar Component (γsp) | Requires contact angle data with a non-polar liquid for calculation. |
Note: The water contact angle for poly(TFEMA) can vary depending on factors such as the molecular weight of the polymer and the surface roughness of the film.
Experimental Protocols
This section outlines the detailed methodologies for the preparation of poly(TFEMA) films and the characterization of their surface properties.
Poly(TFEMA) Film Preparation
Two common methods for preparing thin polymer films in a laboratory setting are solution casting and spin coating.
3.1.1. Solution Casting
Solution casting is a simple method for producing films of varying thickness.
Materials:
-
Poly(TFEMA) polymer
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, ethyl acetate)
-
Glass petri dish or other flat substrate
-
Leveling surface
-
Controlled environment (e.g., fume hood with slow, laminar airflow)
-
Vacuum oven
Protocol:
-
Dissolution: Prepare a polymer solution of the desired concentration (e.g., 5-20% w/v) by dissolving poly(TFEMA) in a suitable solvent. Gentle heating and stirring may be required to facilitate complete dissolution.
-
Casting: Pour the polymer solution into a clean, level petri dish. The volume of the solution will determine the final film thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment to minimize the formation of defects. Covering the petri dish with a perforated lid can help to control the evaporation rate.
-
Drying: Once the film appears dry, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of poly(TFEMA) (Tg ≈ 69 °C) to remove any residual solvent.
-
Film Detachment: Carefully detach the film from the substrate.
3.1.2. Spin Coating
Spin coating is a technique used to produce thin, uniform films on flat substrates.
Materials:
-
Poly(TFEMA) polymer
-
Suitable solvent (e.g., toluene, cyclohexanone)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Hot plate
Protocol:
-
Solution Preparation: Prepare a dilute solution of poly(TFEMA) in a suitable solvent (e.g., 1-10% w/v). The solution should be filtered through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.
-
Substrate Preparation: Ensure the substrate is clean and free of any contaminants. This can be achieved by cleaning with solvents and/or plasma treatment.
-
Deposition: Place the substrate on the spin coater chuck and apply a small amount of the polymer solution to the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500-1000 rpm) for a short duration to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm) to thin the film to the desired thickness. The final thickness is dependent on the solution concentration, viscosity, and spin speed.
-
Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature above the solvent's boiling point but below the polymer's glass transition temperature to remove residual solvent and improve film quality.
Surface Characterization Techniques
3.2.1. Contact Angle Goniometry
This is the primary technique for measuring the contact angle of a liquid on a solid surface.
Equipment:
-
Contact angle goniometer with a light source, camera, and software for image analysis.
-
Syringe for dispensing precise liquid droplets.
-
Test liquids (e.g., deionized water, diiodomethane).
Protocol:
-
Sample Preparation: Place the poly(TFEMA) film on the sample stage.
-
Droplet Deposition: Using the syringe, carefully dispense a small droplet (e.g., 2-5 µL) of the test liquid onto the film surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software to analyze the image and determine the contact angle. It is recommended to measure the angle on both sides of the droplet and average the values.
-
Multiple Measurements: Repeat the measurement at several different locations on the film surface to ensure reproducibility and obtain an average contact angle.
3.2.2. Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
The OWRK method is used to calculate the surface free energy of a solid, including its disperse and polar components, from the contact angles of at least two liquids with known surface tension components.
The fundamental equation is:
γl(1 + cosθ) / 2(γld)^0.5 = (γsp)^0.5 * (γlp / γld)^0.5 + (γsd)^0.5
By plotting γl(1 + cosθ) / 2(γld)^0.5 against (γlp / γld)^0.5 for at least two liquids, a straight line is obtained. The slope of this line is (γsp)^0.5 and the y-intercept is (γsd)^0.5. The total surface energy is the sum of the disperse and polar components (γs = γsd + γsp).
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to characterize the surface topography of the polymer film at the nanoscale. It can provide quantitative data on surface roughness, which can influence wettability measurements.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms at the surface of the poly(TFEMA) film. This can be useful to verify the purity of the surface and to study surface modifications.
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.
Caption: Experimental workflow for determining the surface energy of poly(TFEMA) films.
Caption: Relationship between surface energy components, wettability, and contact angle.
Conclusion
This technical guide has provided a detailed overview of the surface energy and wettability of poly(TFEMA) films. The inherent hydrophobicity of this fluoropolymer, characterized by a high water contact angle, makes it a material of choice for applications requiring low surface energy and water repellency. By following the detailed experimental protocols outlined in this document, researchers can accurately prepare and characterize poly(TFEMA) films, enabling a deeper understanding of their surface properties and facilitating their application in various scientific and industrial fields. Further research to obtain a complete set of contact angle data with various liquids will allow for a more precise determination of the disperse and polar components of poly(TFEMA)'s surface energy.
References
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the controlled synthesis of poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PTFEMA is a valuable fluorinated polymer with applications in drug delivery, medical devices, and advanced coatings due to its unique properties such as hydrophobicity, biocompatibility, and low refractive index. The following protocols and data are designed to enable researchers to synthesize well-defined PTFEMA with controlled molecular weights and narrow molecular weight distributions.
I. Introduction to RAFT Polymerization of TFEMA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1][2] The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound.[2] For the polymerization of methacrylates like 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), common RAFT agents include dithiobenzoates and trithiocarbonates.[3][4][5]
The general mechanism of RAFT polymerization allows for the synthesis of complex polymer architectures such as block, graft, and star polymers.[1][2] This control is particularly advantageous when designing polymers for specialized applications in drug development and materials science.
II. Experimental Protocols
Two primary protocols are presented below, utilizing different RAFT agents and solvent systems for the synthesis of PTFEMA.
Protocol 1: RAFT Polymerization of TFEMA using a Dithiobenzoate RAFT Agent
This protocol is adapted from research demonstrating the synthesis of PTFEMA for subsequent block copolymerization.[3]
Materials:
-
This compound (TFEMA), purified
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP), 97%
-
2,2′-Azobisisobutyronitrile (AIBN), 98%, recrystallized in methanol
-
1,4-Dioxane (B91453), 99.5%
-
Hexanes, 95%
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Schlenk line or equipment for freeze-pump-thaw cycles
-
Oil bath
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the RAFT agent (CTP), the initiator (AIBN), and the monomer (TFEMA) at a molar ratio of [TFEMA]:[CTP]:[AIBN] = 100:2:1 or 200:2:1.
-
Solvent Addition: Add 1,4-dioxane in an amount equal by weight to the TFEMA monomer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Nitrogen Purge: Backfill the flask with nitrogen gas and seal it.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Purification: After 24 hours, cool the reaction mixture and purify the polymer by precipitating it in hexanes. Repeat the precipitation process three times to ensure the removal of unreacted monomer and other impurities.
-
Drying: Dry the resulting polymer product under vacuum.
Protocol 2: RAFT Dispersion Polymerization of TFEMA
This protocol is based on the synthesis of PTFEMA-based diblock copolymers via polymerization-induced self-assembly (PISA).[4]
Materials:
-
This compound (TFEMA), inhibitor removed
-
Poly(stearyl methacrylate) (PSMA) macro-CTA (synthesized separately)
-
T21s initiator (a specific initiator, alternatively AIBN can be used with adjusted conditions)
-
n-Dodecane
-
Sample vial
-
Syringe
-
Nitrogen source
Procedure:
-
Reagent Preparation: In a sample vial, weigh the PSMA macro-CTA, T21s initiator, and n-dodecane. A typical ratio would be a target degree of polymerization (DP) of 300 for the PTFEMA block.
-
Degassing: Purge the vial with nitrogen for 30 minutes.
-
Monomer Addition: Degas the TFEMA monomer separately and then add it to the reaction mixture via a syringe.
-
Polymerization: Place the sealed vial in a preheated oil bath at 90 °C. The polymerization is typically rapid, with high conversions achieved within 5 hours.[4]
-
Characterization: The resulting polymer dispersion can be directly analyzed for morphology (e.g., by TEM) and for polymer properties (e.g., by GPC and NMR) after purification.
III. Data Presentation
The following tables summarize the results from different RAFT polymerization protocols for TFEMA found in the literature.
| Monomer:CTA:Initiator Ratio | RAFT Agent (CTA) | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 100:2:1 | CTP | AIBN | 1,4-Dioxane | 70 | 24 | 11,092 | 1.16 | [3] |
| 200:2:1 | CTP | AIBN | 1,4-Dioxane | 70 | 24 | 22,870 | 1.10 | [3] |
| 300:1 (PSMA macro-CTA) | PSMA-CPDB | T21s | n-Dodecane | 90 | >5 | - | ≤ 1.34 | [4] |
| 200:2:1 (TFEMA:Styrene) | DDMAT | AIBN | 1,4-Dioxane | 75 | - | - | 1.2-1.4 | [5] |
Note: Mn = Number-average molecular weight, PDI (Đ) = Polydispersity Index, CTP = 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPDB = 2-cyano-2-propyl dithiobenzoate, DDMAT = S-1-dodecyl-S′-(α-methyl-α′-acetic acid) trithiocarbonate.
IV. Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
References
Application Notes and Protocols: Free-Radical Polymerization of 2,2,2-Trifluoroethyl Methacrylate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) is a fluorinated polymer with a unique combination of properties, including high thermal stability, chemical resistance, low refractive index, and low surface energy.[1][2] These characteristics make it a promising material for a variety of applications, including hydrophobic coatings, optical materials, and in the development of drug delivery systems.[2][] This document provides detailed protocols for the synthesis of PTFEMA via conventional free-radical polymerization in solution, as well as an overview of the characterization techniques and expected outcomes.
Data Presentation
Table 1: Reaction Conditions for Conventional Free-Radical Polymerization of TFEMA
| Initiator | Solvent | Temperature (°C) | Monomer Concentration | Initiator Concentration (wt% to monomer) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AIBN | Isoamyl Acetate | 60 | Bulk | 0.5 | 90 | 1,471,000 | - | [4] |
| AIBN | Toluene | 70 | - | - | 78 (PSMA block) | - | ≤ 1.22 (PSMA block) | [5] |
| tert-butyl 2,2-dimethylperoxypropanoate | - | 74 | - | - | - | 1.47 - 2.68 x 10^4 | 1.44 - 2.21 | [1] |
Note: Data for copolymerization is included for context on reaction conditions. Mn = Number Average Molecular Weight, PDI = Polydispersity Index.
Table 2: Characterization of Poly(TFEMA)
| Characterization Technique | Information Obtained | Typical Values/Observations |
| Nuclear Magnetic Resonance (NMR) | Polymer structure and monomer conversion | 1H, 13C, and 19F NMR are used to confirm the chemical structure.[1][6][7] |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index | Mn and PDI can be determined.[1][5] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Tg for PTFEMA homopolymer is around 77.5-108°C.[1][7] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature is typically above 220°C.[1] |
| Contact Angle Measurement | Surface hydrophobicity | Water contact angles can range from 98° to 118°.[4] |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of TFEMA in Solution
This protocol describes a typical procedure for the synthesis of PTFEMA using a conventional free-radical initiator like Azobisisobutyronitrile (AIBN).
Materials:
-
2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Nitrogen gas
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Schlenk line or nitrogen inlet
-
Precipitation solvent (e.g., methanol (B129727), hexane)
-
Filter paper and funnel
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of TFEMA monomer in the chosen solvent. The concentration can be varied to control the reaction kinetics and polymer molecular weight.
-
Initiator Addition: Add the AIBN initiator to the monomer solution. A typical concentration is 0.5 wt% relative to the monomer.[4]
-
Degassing: Seal the flask and purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-70°C).[4][5] Stir the reaction mixture for the specified time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.
-
Termination: To quench the reaction, cool the flask to room temperature and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or hexane) while stirring.
-
Isolation: Collect the precipitated polymer by filtration.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the free-radical polymerization of TFEMA.
Signaling Pathways and Logical Relationships
While there are no classical signaling pathways involved in this chemical synthesis, the logical relationship between reaction parameters and polymer properties can be illustrated.
Caption: Relationship between reaction parameters and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Emulsion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2,2,2-trifluoroethyl methacrylate) (PTFM) nanoparticles via various emulsion polymerization techniques. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of fluorinated polymers for advanced applications.
Introduction
2,2,2-Trifluoroethyl methacrylate (B99206) (TFM) is a fluorinated acrylic monomer that, upon polymerization, yields poly(this compound) (PTFM), a polymer with a unique combination of properties. These include high thermal stability, chemical resistance, low refractive index, and hydrophobicity. These characteristics make PTFM an attractive material for a variety of applications, including optical coatings, low-surface-energy materials, and, increasingly, in the biomedical field as a component of drug delivery systems.[1]
Emulsion polymerization is a versatile and environmentally friendly method for producing polymer nanoparticles with well-controlled size and morphology. This technique involves the polymerization of a monomer in an aqueous medium, stabilized by a surfactant. The resulting polymer is obtained as a colloidal dispersion, often referred to as a latex. Variations of this technique, such as miniemulsion and RAFT-mediated emulsion polymerization, offer even greater control over the polymerization process and the final polymer architecture.
This document outlines detailed protocols for the synthesis of PTFM nanoparticles using conventional emulsion polymerization, miniemulsion polymerization, and Reversible Addition-Fragmentation chain Transfer (RAFT) mediated emulsion polymerization.
Emulsion Polymerization Techniques for TFM
Conventional Emulsion Polymerization
Conventional emulsion polymerization is a widely used technique for the synthesis of polymer nanoparticles. The process is typically initiated by a water-soluble initiator, and the polymerization occurs within micelles formed by a surfactant.
Experimental Protocol: Emulsifier-Free Emulsion Copolymerization of TFM
This protocol describes an emulsifier-free approach where a surface-active comonomer can be used to stabilize the polymer particles. In this example, TFM is copolymerized with a functional monomer. A similar approach can be adapted for the homopolymerization of TFM with the addition of a suitable surfactant.
Materials:
-
This compound (TFM), monomer
-
Methyl acrylate (B77674) (MA), comonomer (can be substituted with other comonomers or omitted for homopolymerization with surfactant)
-
Undecylenic acid (UA), surface-active comonomer
-
Potassium persulfate (KPS), initiator
-
Deionized water
Procedure:
-
Reactor Setup: A reaction vessel is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Pre-emulsion Preparation: In a separate beaker, TFM and MA are mixed in the desired molar ratio.
-
Reaction Mixture: The reaction vessel is charged with deionized water and the surface-active comonomer, undecylenic acid.
-
Initiation: The reactor is heated to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere. The KPS initiator, dissolved in a small amount of deionized water, is then added to the reactor to initiate the polymerization.
-
Monomer Feed: The monomer mixture is gradually fed into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the monomer feed is complete, the reaction is allowed to proceed for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Purification: The reactor is cooled to room temperature, and the resulting latex is filtered to remove any coagulum.
Expected Outcome: This method is expected to yield stable latex of PTFM-co-PMA nanoparticles. The particle size is typically in the range of 200-300 nm with a relatively uniform distribution.[2]
Miniemulsion Polymerization
Miniemulsion polymerization offers greater control over particle size and composition compared to conventional emulsion polymerization. In this technique, the monomer is dispersed into small, stable droplets (50-500 nm) using a high-shear homogenization process and a combination of a surfactant and a co-stabilizer. Polymerization then occurs within these monomer droplets.
Experimental Protocol: Miniemulsion Polymerization of a Fluorinated Methacrylate
Materials:
-
This compound (TFM), monomer
-
Cetyltrimethylammonium bromide (CTAB), emulsifier
-
Hexadecane (HD), co-stabilizer
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Deionized water
Procedure:
-
Organic Phase Preparation: In a beaker, dissolve the initiator (AIBN) and the co-stabilizer (hexadecane) in the TFM monomer.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the emulsifier (CTAB) in deionized water.
-
Pre-emulsification: Add the organic phase to the aqueous phase and stir vigorously using a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization using an ultrasonicator or a high-pressure homogenizer to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat the reactor to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere to initiate polymerization.
-
Reaction Completion and Cooling: Allow the reaction to proceed for several hours (e.g., 6-8 hours) until high monomer conversion is achieved. Then, cool the reactor to room temperature.
RAFT-Mediated Emulsion Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. When combined with emulsion polymerization, it offers a powerful tool for creating advanced polymer architectures.
Experimental Protocol: RAFT Dispersion Polymerization of TFM (Adaptable for Emulsion)
The following protocol for RAFT dispersion polymerization of TFM in a non-aqueous medium provides a basis for developing an aqueous emulsion polymerization protocol. Key considerations for adaptation to an aqueous system include the choice of a water-soluble RAFT agent and initiator.
Materials:
-
This compound (TFM), monomer
-
Poly(stearyl methacrylate) (PSMA) macro-Chain Transfer Agent (macro-CTA)
-
T21s initiator (a commercial initiator)
-
n-Dodecane (solvent, to be replaced with water in an emulsion system)
Procedure:
-
Reaction Setup: A sample vial is charged with the PSMA macro-CTA, T21s initiator, and the solvent (water for emulsion polymerization). The mixture is purged with nitrogen for 30 minutes.
-
Monomer Addition: The TFM monomer is degassed separately and then added to the reaction mixture.
-
Polymerization: The vial is immersed in a preheated oil bath (e.g., 90 °C) and stirred for a specified time (e.g., 17 hours).[3]
-
Characterization: The resulting polymer can be analyzed for monomer conversion, molecular weight, and polydispersity index using techniques like ¹⁹F NMR and Gel Permeation Chromatography (GPC).
Data Presentation
The following tables summarize the quantitative data obtained from the polymerization of TFM and related monomers under various conditions.
Table 1: Polymerization of TFM via RAFT Dispersion Polymerization [3]
| Target Copolymer | Solids Content (% w/w) | Molar Ratio [Monomer]:[CTA]:[Initiator] | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| PSMA₉–PTFEMA₂₉₄ | 25 | 300:1:0.33 | 17 | 98 | 26,500 | 1.31 |
Table 2: Copolymerization of TFM and 2,2,2-trichloroethyl α-fluoroacrylate
| Feed Ratio (MATRIFE:FATRICE) | Mn ( g/mol ) | Mw/Mn |
| 90:10 | 26,800 | 1.44 |
| 70:30 | 22,300 | 1.58 |
| 50:50 | 18,600 | 1.87 |
| 30:70 | 16,200 | 2.05 |
| 10:90 | 14,700 | 2.21 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described emulsion polymerization techniques.
Caption: Workflow for Conventional Emulsion Polymerization of TFM.
Caption: Workflow for Miniemulsion Polymerization of TFM.
Caption: Workflow for RAFT-mediated Emulsion Polymerization of TFM.
Applications in Drug Development
The unique properties of PTFM make it a promising candidate for various applications in drug delivery. The hydrophobic nature of PTFM allows for the encapsulation of poorly water-soluble drugs, while its biocompatibility is a crucial attribute for in vivo applications.
-
Nanoparticle Drug Delivery: PTFM can be used to formulate nanoparticles for the controlled release of therapeutic agents. These nanoparticles can be designed to target specific tissues or cells, thereby enhancing the efficacy of the drug and reducing side effects.
-
Biocompatible Coatings: PTFM can be used as a coating for medical devices and implants to improve their biocompatibility and reduce fouling.
-
Targeted Drug Delivery: The surface of PTFM nanoparticles can be functionalized with targeting ligands to achieve site-specific drug delivery.
Further research is ongoing to fully explore the potential of PTFM-based nanomaterials in the field of drug development. The protocols provided herein offer a foundation for the synthesis of these materials for such advanced applications.
References
Application Notes and Protocols for the Synthesis of Block Copolymers using 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) is a valuable monomer for the synthesis of fluorinated polymers with unique properties such as hydrophobicity, chemical resistance, and low refractive index. Block copolymers containing a poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) segment are of particular interest for various applications, including drug delivery, surface modification, and as advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of TFEMA-containing block copolymers using two of the most robust controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Application Notes
The unique properties of PTFEMA make its block copolymers highly suitable for various applications in research and drug development:
-
Drug Delivery: The hydrophobic nature of the PTFEMA block allows for the encapsulation of hydrophobic drugs within the core of self-assembled micelles or vesicles in an aqueous environment. The other block can be tailored to be hydrophilic, ensuring dispersibility and biocompatibility.
-
Smart Materials: By combining a PTFEMA block with a stimulus-responsive block (e.g., thermo- or pH-sensitive), "smart" block copolymers can be designed to release their payload in response to specific environmental triggers.
-
Biocompatible Coatings: The low surface energy and chemical inertness of PTFEMA can be exploited to create biocompatible and anti-fouling coatings for medical devices and implants.
-
Imaging and Diagnostics: The fluorine atoms in the PTFEMA block can serve as a contrast agent for 19F Magnetic Resonance Imaging (MRI), enabling the tracking and visualization of the block copolymer-based drug delivery systems in vivo.
Controlled Radical Polymerization Techniques for TFEMA Block Copolymers
Controlled radical polymerization (CRP) methods are essential for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity indices (Đ). RAFT and ATRP are two of the most versatile and widely used CRP techniques for this purpose.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that allows for the synthesis of block copolymers with a wide range of functional monomers under various reaction conditions. The process involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, leading to a controlled polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. This allows for precise control over the polymerization process.
Data Presentation
The following tables summarize quantitative data from representative RAFT and ATRP syntheses of TFEMA-containing block copolymers.
Table 1: RAFT Polymerization of TFEMA Block Copolymers
| Entry | Macro-CTA | Second Monomer | Molar Ratio [Monomer]:[Macro-CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| 1 | PSMA9-CTA | TFEMA | 300:1:0.33 | n-Dodecane | 90 | 5 | - | ≤ 1.34 | ≥95 |
| 2 | PTFEMA66-CTA | 4-Vinyl Pyridine (VP) | 100:2:1 | 1,4-Dioxane | 70 | 24 | 11,092 (macro-CTA) | 1.16 (macro-CTA) | - |
| 3 | PTFEMA136-CTA | 4-Vinyl Pyridine (VP) | 400:2:1 | 1,4-Dioxane | 70 | 24 | 22,870 (macro-CTA) | 1.10 (macro-CTA) | - |
PSMA: Poly(stearyl methacrylate) Data adapted from various sources.[1][2]
Table 2: ATRP of Fluorinated Methacrylate Block Copolymers (Representative)
| Entry | Macroinitiator | Second Monomer | Molar Ratio [Monomer]:[Macroinitiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | PSt-Br | PFNEMA | 33:1:1:3 | Toluene | 110 | 24 | 37,076 | 1.27 |
| 2 | PBA-Br | PFNEMA | 33:1:1:3 | Toluene | 110 | 24 | 25,519 | 1.27 |
| 3 | PMMA-Cl | tBMA | 100:1:1:2 | DPE | 90 | 4 | 25,000 | 1.25 |
PFNEMA: Poly(2-[(perfluorononenyl)oxy]ethyl methacrylate), tBMA: tert-Butyl methacrylate, DPE: Diphenyl ether. These are representative examples for fluorinated and standard methacrylate block copolymer synthesis via ATRP, as direct ATRP data for TFEMA block copolymers is less commonly reported.
Experimental Protocols
Protocol 1: Synthesis of PSMA-b-PTFEMA Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a poly(stearyl methacrylate)-block-poly(this compound) (PSMA-b-PTFEMA) diblock copolymer via RAFT dispersion polymerization.[1][3]
Materials:
-
Stearyl methacrylate (SMA)
-
This compound (TFEMA)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Toluene (for macro-CTA synthesis)
-
n-Dodecane (for block copolymerization)
-
Nitrogen gas
Procedure:
Part A: Synthesis of PSMA Macro-CTA
-
In a round-bottom flask, dissolve SMA, CPDB, and AIBN in toluene. A typical molar ratio is [SMA]:[CPDB]:[AIBN] = 5:1:0.2.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4-6 hours) to achieve the target molecular weight.
-
Quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purify the PSMA macro-CTA by precipitation into a large excess of cold methanol (B129727).
-
Dry the purified macro-CTA under vacuum.
-
Characterize the macro-CTA by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity (Đ).
Part B: Synthesis of PSMA-b-PTFEMA Diblock Copolymer
-
In a reaction vial, dissolve the PSMA macro-CTA and an initiator (e.g., AIBN or another suitable initiator for higher temperatures like V-601) in n-dodecane.
-
Add the desired amount of TFEMA monomer. The molar ratio of [TFEMA]:[PSMA macro-CTA]:[Initiator] will determine the length of the PTFEMA block.
-
Purge the mixture with nitrogen for 30 minutes.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them using 1H NMR or 19F NMR spectroscopy.
-
Once the desired conversion is reached, stop the polymerization by cooling and exposing the reaction to air.
-
The resulting block copolymer can be purified by precipitation if necessary.
-
Characterize the final block copolymer using GPC, NMR, and other relevant techniques to confirm its structure, molecular weight, and polydispersity.
Protocol 2: Synthesis of a PTFEMA-containing Diblock Copolymer via ATRP (General Protocol)
This protocol provides a general methodology for the synthesis of a block copolymer containing PTFEMA using ATRP, starting from a macroinitiator.
Materials:
-
A suitable macroinitiator (e.g., poly(methyl methacrylate)-Br (PMMA-Br) or polystyrene-Br (PSt-Br))
-
This compound (TFEMA)
-
Copper(I) bromide (CuBr) as the catalyst
-
A suitable ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy))
-
A suitable solvent (e.g., anisole, toluene, or dimethylformamide (DMF))
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Macroinitiator: Synthesize a halogen-terminated polymer (macroinitiator) via ATRP of a first monomer (e.g., MMA or Styrene) using a suitable initiator (e.g., ethyl α-bromoisobutyrate), CuBr, and a ligand. Purify and characterize the macroinitiator.
-
Block Copolymerization: a. In a Schlenk flask, add the macroinitiator, CuBr, and the ligand. b. Seal the flask with a rubber septum and perform three cycles of vacuum and backfilling with nitrogen or argon to create an inert atmosphere. c. Add the degassed solvent and TFEMA monomer via a syringe. d. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. e. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by GPC and NMR. f. Once the desired molecular weight and monomer conversion are achieved, terminate the polymerization by opening the flask to air and cooling it down. g. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. h. Precipitate the polymer solution into a non-solvent (e.g., cold methanol or hexane) to isolate the block copolymer. i. Dry the purified block copolymer under vacuum. j. Characterize the final product by GPC, NMR, and other relevant analytical techniques.
Mandatory Visualizations
Caption: Workflow for RAFT synthesis of a TFEMA-containing block copolymer.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
Application Notes and Protocols for Copolymerization of TFEMA with Methyl Methacrylate and Other Acrylics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers based on 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) with methyl methacrylate (MMA) and other acrylic monomers. Furthermore, it outlines their application in drug delivery systems, offering insights into the formulation of controlled-release platforms.
Introduction
Copolymers incorporating 2,2,2-trifluoroethyl methacrylate (TFEMA) are gaining significant attention in the biomedical field due to their unique properties. The fluorine moieties in TFEMA impart hydrophobicity, chemical resistance, and thermal stability to the resulting polymers. When copolymerized with conventional acrylic monomers like methyl methacrylate (MMA), the properties of the final material can be finely tuned to suit specific applications, particularly in the realm of drug delivery. These copolymers can be designed to form nanoparticles, microparticles, and films for controlled and targeted drug release.
This document details various polymerization techniques, including free-radical, solution, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, providing researchers with the necessary protocols to synthesize these advanced materials. Additionally, it presents key quantitative data on copolymer properties and drug release kinetics to aid in the development of novel drug delivery systems.
Experimental Protocols
Protocol 1: Free-Radical Bulk Copolymerization of TFEMA and MMA
This protocol describes the synthesis of a random copolymer of TFEMA and MMA via a conventional free-radical polymerization in bulk.
Materials:
-
This compound (TFEMA), inhibited
-
Methyl methacrylate (MMA), inhibited
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Remove the inhibitor from TFEMA and MMA by passing them through a column of basic alumina.
-
In a Schlenk flask, combine the desired molar ratio of TFEMA and MMA (e.g., 1:1 molar ratio).
-
Add AIBN as the initiator (e.g., 0.5 wt% relative to the total monomer weight).
-
Seal the flask, and de-gas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours) with continuous stirring. The mixture will become increasingly viscous.
-
Stop the reaction by cooling the flask in an ice bath.
-
Dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the copolymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated white polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterize the resulting copolymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for composition analysis.
Protocol 2: Solution Copolymerization of TFEMA and MMA
This protocol outlines the synthesis of a TFEMA-MMA copolymer in a solvent, which can help in controlling the reaction viscosity.
Materials:
-
TFEMA, inhibitor-free
-
MMA, inhibitor-free
-
AIBN (initiator)
-
Toluene or 1,4-dioxane (B91453) (solvent)
-
Methanol (for precipitation)
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
Procedure:
-
To the three-neck flask, add the desired amounts of TFEMA, MMA, and the solvent (e.g., to achieve a 50% w/v monomer concentration).
-
Add AIBN (e.g., 1 mol% with respect to the total monomer concentration).
-
Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for the desired duration (e.g., 8-12 hours).
-
Terminate the polymerization by cooling the flask to room temperature.
-
Precipitate the copolymer by pouring the reaction mixture into an excess of cold methanol.
-
Filter, wash with methanol, and dry the copolymer under vacuum.
-
Characterize the polymer for its molecular weight, composition, and thermal properties.
Protocol 3: RAFT Polymerization for Block Copolymer Synthesis (PSMA-b-PTFEMA)
This protocol describes the synthesis of a diblock copolymer, poly(stearyl methacrylate)-block-poly(this compound), via Reversible Addition-Fragmentation chain-Transfer (RAFT) dispersion polymerization.[1] This method is particularly useful for creating well-defined polymer architectures for self-assembly into nanoparticles.
Materials:
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA)
-
This compound (TFEMA), inhibitor-free
-
A suitable initiator (e.g., a V-501 derivative)
-
n-Dodecane (solvent)
-
Nitrogen gas
-
Syringes
-
Preheated oil bath at 90°C
Procedure:
-
In a sample vial, dissolve the PSMA macro-CTA and the initiator in n-dodecane.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
In a separate vial, degas the TFEMA monomer.
-
Using a syringe, add the degassed TFEMA to the reaction mixture.
-
Immerse the sealed vial in a preheated oil bath at 90°C and stir for a predetermined time (e.g., 17 hours) to achieve high monomer conversion (≥95%).[1]
-
The resulting dispersion contains self-assembled diblock copolymer nano-objects.
-
Characterize the copolymer morphology using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Determine the molecular weight and PDI using GPC, and monomer conversion via ¹⁹F NMR.[1]
Data Presentation
Table 1: Copolymerization of TFEMA and MMA - Reaction Parameters and Outcomes
| Polymerization Method | Monomer Ratio (TFEMA:MMA) | Initiator (Concentration) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
| Free-Radical (Bulk) | 1:1 | AIBN (0.5 wt%) | - | 60 | 24 | 1,471,000 | - | >90 |
| Solution | 1:1 | AIBN (1 mol%) | Toluene | 70 | 12 | - | - | - |
| RAFT Dispersion | - (PSMA-b-PTFEMA) | T21s | n-Dodecane | 90 | 17 | 26,500 | 1.31 | 98 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Thermal and Mechanical Properties of TFEMA-MMA Copolymers
| TFEMA Content (mol%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 0 (PMMA) | ~105 | ~260 | ~70 | ~3.0 |
| 25 | - | - | - | - |
| 50 | 66 - 108 | 220 - 295 | - | - |
| 75 | - | - | - | - |
| 100 (PTFEMA) | ~77 | ~290 | - | ~1.1 |
Note: The specific values can vary depending on the copolymer composition and molecular weight. The ranges provided are based on literature values for similar fluorinated methacrylate copolymers.
Protocol 4: Preparation of Drug-Loaded Nanoparticles and In Vitro Release Study
This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-synthesized TFEMA-containing amphiphilic block copolymer and evaluating the in vitro drug release profile.
Materials:
-
Amphiphilic TFEMA-containing block copolymer (e.g., PSMA-b-PTFEMA)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
A common solvent for both polymer and drug (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Nanoparticle Formulation (Dialysis Method):
-
Dissolve a known amount of the amphiphilic copolymer and the hydrophobic drug in the organic solvent.
-
Transfer the solution into a dialysis bag.
-
Dialyze against a large volume of deionized water or PBS at room temperature for 24-48 hours with gentle stirring to allow for the self-assembly of nanoparticles and removal of the organic solvent.
-
Collect the resulting nanoparticle suspension.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Determination:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of drug-loaded nanoparticles.
-
Disrupt the nanoparticles by adding a suitable solvent to dissolve both the polymer and the drug.
-
Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100
-
In Vitro Drug Release Study:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
Table 3: Representative Drug Release Data from Methacrylate-Based Nanoparticles
| Time (h) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |
| 1 | 5.2 | 8.1 |
| 2 | 10.5 | 15.3 |
| 4 | 18.9 | 28.7 |
| 8 | 32.1 | 45.2 |
| 12 | 45.6 | 60.8 |
| 24 | 68.3 | 85.1 |
| 48 | 85.2 | 92.3 |
| 72 | 91.5 | 95.4 |
Formulation A could represent a copolymer with a higher hydrophobic (e.g., TFEMA) content leading to slower release, while Formulation B could have a more hydrophilic character.
Visualization of Workflows and Relationships
Caption: Experimental workflow from copolymer synthesis to drug delivery application.
Caption: Simplified signaling pathway of RAFT polymerization.
Caption: Logical relationship of factors influencing drug release from nanoparticles.
References
Application of Poly(2,2,2-trifluoroethyl methacrylate) in Low Refractive Index Optical Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,2,2-trifluoroethyl methacrylate), commonly known as poly(TFEMA), is a fluorinated acrylic polymer that has garnered significant interest for its application in low refractive index optical coatings. Its unique properties, including high transparency, low refractive index, and hydrophobicity, make it an excellent candidate for various optical applications, particularly in the development of anti-reflective (AR) coatings. This document provides detailed application notes, experimental protocols, and comparative data on the use of poly(TFEMA) for creating high-performance optical coatings.
The low refractive index of poly(TFEMA) is attributed to the presence of fluorine atoms in its structure. Materials with a low refractive index, typically below 1.5, are crucial for minimizing light reflection and maximizing transmission at the interface between two media, such as air and a lens or other optical element. By reducing unwanted reflections, these coatings enhance the efficiency and clarity of optical systems.
Key Properties and Performance Data
Poly(TFEMA) exhibits a favorable combination of optical and physical properties for use in low refractive index coatings. A summary of these properties is presented below, alongside a comparison with other common optical polymers.
| Property | Poly(TFEMA) | PMMA (Acrylic) | Polycarbonate (PC) | CYTOP® (Amorphous Fluoropolymer) |
| Refractive Index (n @ 589 nm) | ~1.418 - 1.42[1][2] | ~1.491[3] | ~1.586[3] | ~1.34 |
| Abbe Number (Vd) | Not widely reported; estimated to be high | 57.2[3] | 34[3] | ~90 |
| Transmittance (% in visible spectrum) | High, >95% (in transparent dispersions)[1] | 92-95%[3] | 85-91%[3] | >95% |
| Water Contact Angle (°) | High (hydrophobic) | ~70-80 | ~80-90 | >100 |
| Glass Transition Temperature (Tg, °C) | ~69 | ~105 | ~150 | ~108 |
Experimental Protocols
I. Synthesis of Poly(TFEMA) via Solution Polymerization
This protocol details the synthesis of poly(TFEMA) with a controlled molecular weight suitable for optical coating applications.
Materials:
-
2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) monomer, inhibited (≥99%)[4]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for polymerization (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the TFEMA monomer through a column of activated basic alumina.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar.
-
Reagent Addition:
-
Charge the flask with the purified TFEMA monomer and anhydrous toluene. A typical monomer concentration is 2 M.
-
Add AIBN as the initiator. The amount of initiator will determine the final molecular weight of the polymer. A typical monomer-to-initiator molar ratio is 200:1.
-
-
Degassing: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
Heat the reaction mixture to 70°C under a continuous nitrogen atmosphere while stirring.
-
Allow the polymerization to proceed for 6-8 hours. The solution will become more viscous as the polymer forms.
-
-
Purification:
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (a non-solvent) while stirring vigorously.
-
Collect the white, fibrous poly(TFEMA) precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Characterization: The molecular weight and polydispersity of the synthesized poly(TFEMA) can be determined using Gel Permeation Chromatography (GPC).
II. Fabrication of Poly(TFEMA) Thin Films via Spin Coating
This protocol describes the fabrication of uniform, low refractive index poly(TFEMA) thin films on a substrate.
Materials:
-
Synthesized poly(TFEMA)
-
Suitable solvent (e.g., methyl ethyl ketone (MEK), ethyl acetate, or a fluorinated solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Hot plate
-
Piranha solution (for substrate cleaning - handle with extreme care )
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to ensure good film adhesion and uniformity.
-
For silicon or glass substrates, a piranha solution etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying with a stream of nitrogen.
-
-
Polymer Solution Preparation:
-
Dissolve the synthesized poly(TFEMA) in a suitable solvent to the desired concentration. The concentration will influence the final film thickness. Typical concentrations range from 1 to 10 wt%.
-
Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the poly(TFEMA) solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 500-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed is a critical parameter for controlling the film thickness; higher speeds result in thinner films.
-
-
Baking (Annealing):
-
After spin coating, place the coated substrate on a hot plate to bake.
-
Bake at a temperature slightly above the glass transition temperature (Tg) of poly(TFEMA) (e.g., 70-80°C) for a few minutes to remove any residual solvent and to anneal the film.
-
-
Characterization: The thickness and refractive index of the fabricated film can be measured using ellipsometry. The surface morphology can be characterized by atomic force microscopy (AFM).
Visualizations
Caption: Workflow for the synthesis of poly(TFEMA).
Caption: Workflow for fabricating poly(TFEMA) thin films.
Caption: Principle of a single-layer anti-reflective coating.
Conclusion
Poly(TFEMA) is a highly promising material for the fabrication of low refractive index optical coatings. Its synthesis via solution polymerization is straightforward, and thin films can be readily deposited using techniques like spin coating. The resulting coatings exhibit excellent optical transparency and a low refractive index, making them suitable for a wide range of anti-reflective and other optical applications. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and utilize poly(TFEMA) in their work. Further optimization of synthesis and deposition parameters can lead to even higher performance coatings tailored for specific applications.
References
Application Notes and Protocols for TFEMA-Based Hydrophobic and Oleophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and application of hydrophobic and oleophobic coatings based on 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). The following sections detail the synthesis of the polymer, substrate preparation, coating application methodologies, and characterization of the resulting films.
Introduction
Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) is a fluorinated polymer known for its excellent chemical inertness, wear resistance, low dielectric constant, and, most notably, its hydrophobic and oleophobic properties.[1] These characteristics make it a valuable material for a wide range of applications, including protective coatings, self-cleaning surfaces, and in the biomedical field to control surface interactions. This document outlines detailed protocols for the synthesis of PTFEMA and the subsequent formulation and application of PTFEMA-based coatings.
Polymer Synthesis: Free Radical Polymerization of TFEMA
A common method for synthesizing PTFEMA is through free radical polymerization.[2][3] This process involves the use of an initiator to start the polymerization of the TFEMA monomer.
Experimental Protocol: Synthesis of PTFEMA
Materials:
-
This compound (TFEMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) initiator
-
Isoamyl acetate (B1210297) (or other suitable solvent)
-
Nitrogen gas
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a reaction flask, dissolve the desired amount of TFEMA monomer in isoamyl acetate.
-
Add the AIBN initiator to the solution. The concentration of AIBN will influence the molecular weight of the resulting polymer; a typical concentration is 0.5 wt% relative to the monomer.[3]
-
Nitrogen Purge: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to 60°C while stirring continuously.[3] Maintain this temperature for a predetermined reaction time (e.g., 24 hours) to achieve high monomer conversion.
-
Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified PTFEMA in a vacuum oven at a temperature below its glass transition temperature (Tg ≈ 70-77.5°C) until a constant weight is achieved.
Substrate Preparation
Proper substrate preparation is critical to ensure good adhesion and uniformity of the coating. The protocol varies depending on the substrate material.
Experimental Protocol: Substrate Cleaning
For Glass and Silicon Substrates:
-
Clean the substrates with a laboratory detergent and rinse thoroughly with deionized water.
-
Sonicate the substrates in acetone (B3395972) for 15 minutes.
-
Sonicate the substrates in isopropanol (B130326) for 15 minutes.
-
For a more rigorous cleaning, sonicate in 1M NaOH for 10 minutes, followed by a brief sonication in dilute HCl, then rinse with acetone and deionized water.[4]
-
Dry the substrates with a stream of nitrogen gas and store them in a clean, dust-free environment.
For Other Substrates:
-
The general principle is to remove all organic and inorganic contaminants from the surface. This can be achieved by washing with appropriate solvents and, if necessary, using plasma cleaning or UV-ozone treatment.
Coating Formulation and Application
PTFEMA coatings can be applied using various techniques, including spin coating, dip coating, and spray coating. The choice of method depends on the substrate geometry, desired coating thickness, and scalability of the process.
Coating Solution Preparation
Protocol:
-
Dissolve the synthesized PTFEMA polymer in a suitable solvent to the desired concentration. Common solvents include esters (e.g., ethyl acetate, isoamyl acetate) and ketones.
-
The concentration will affect the final film thickness; typical concentrations range from 1 to 10 wt%.
-
Ensure the polymer is fully dissolved by stirring the solution, using a magnetic stirrer, for several hours at room temperature.
-
Before application, filter the solution through a syringe filter (e.g., 0.22 µm PTFE filter) to remove any particulate matter.
Spin Coating
Spin coating is ideal for producing thin, uniform films on flat substrates.
Experimental Protocol:
-
Setup: Place the spin coater in a clean, controlled environment.
-
Substrate Mounting: Secure the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispensing: Dispense an adequate amount of the filtered PTFEMA solution onto the center of the substrate to cover the entire surface. This can be done statically (before spinning) or dynamically (while spinning at a low speed).
-
Spinning: Ramp up the spin coater to the desired speed. Typical spin speeds range from 1000 to 4000 rpm, with spin times of 30 to 60 seconds.[4] The final film thickness is inversely proportional to the square root of the spin speed.
-
Drying: The film will partially dry during the spinning process due to solvent evaporation.
Dip Coating
Dip coating is suitable for coating objects with more complex geometries. The process consists of immersion, dwelling, withdrawal, and drying stages.
Experimental Protocol:
-
Immersion: Immerse the substrate into the coating solution at a constant, slow speed.
-
Dwelling: Allow the substrate to remain in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness. Slower withdrawal speeds generally result in thinner coatings.
-
Drying/Curing: Allow the solvent to evaporate from the coated surface.
Spray Coating
Spray coating is a versatile method for coating large or complex surfaces.
Experimental Protocol:
-
Setup: Use an airbrush or an automated spray coater in a well-ventilated fume hood.
-
Spraying: Spray the PTFEMA solution onto the substrate from a fixed distance. The coating thickness can be controlled by the number of spray passes, the solution flow rate, and the speed of the spray nozzle.
-
Drying: Allow the solvent to evaporate between passes to prevent the coating from sagging or running.
Curing and Drying
After application, the coating must be properly cured and dried to achieve its final properties.
Protocol:
-
Solvent Evaporation: Allow the coated substrate to air-dry in a dust-free environment for a short period (e.g., 10-30 minutes) to allow the bulk of the solvent to evaporate.
-
Thermal Curing: Place the coated substrate in an oven. The curing temperature and time will depend on the specific formulation and substrate. A typical curing process involves heating at 60-90°C for several hours to ensure complete solvent removal and to promote adhesion to the substrate.[4] It is important to keep the curing temperature below the glass transition temperature of the polymer to avoid film deformation.
Characterization and Performance Data
The performance of the TFEMA-based coatings is primarily evaluated by measuring their contact angles with water (hydrophobicity) and oil (oleophobicity).
Quantitative Data Summary
| Parameter | Value | Reference |
| PTFEMA Water Contact Angle | 98° - 118° | [3] |
| - Mn = 95,000 g/mol | 98° ± 1° | [3] |
| - Mn = 1,471,000 g/mol | 118° ± 1° | [3] |
| Oleophobicity (Hexadecane Contact Angle) | ~52° - 73° (for some fluorinated copolymers) | [5] |
| Glass Transition Temperature (Tg) of PTFEMA | ~70 - 77.5°C |
Note: Oleophobicity data is for fluorinated copolymers and may vary for pure PTFEMA.
Durability Testing
The durability of the coatings can be assessed using standardized tests:
| Test | ASTM Standard | Description |
| Abrasion Resistance | ASTM D4060, ASTM D8380 | Measures the ability of the coating to withstand mechanical wear. |
| Impact Resistance | ASTM D2794 | Evaluates the coating's resistance to rapid deformation.[6][7] |
| Chemical Resistance | ASTM D1308, ASTM D4752 | Assesses the coating's ability to resist damage from various chemicals.[7][8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for TFEMA-based coating formulation.
Formulation-Property Relationship
Caption: Relationship between formulation parameters and coating properties.
References
- 1. New ASTM International Standard Helps Determine Abrasion Coating Resistance on Smart Devices | ASTM [astm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nonlinear Optics Home Page [nlosource.com]
- 5. Wetting behavior of oleophobic polymer coatings synthesized from fluorosurfactant-macromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. highperformancecoatings.org [highperformancecoatings.org]
- 7. p1smartrepairs.com [p1smartrepairs.com]
- 8. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
Application Notes and Protocols for 2,2,2-Trifluoroethyl Methacrylate (TFEMA) in Biomedical and Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA) in Biomedical Applications
2,2,2-Trifluoroethyl methacrylate (TFEMA) is a fluorinated acrylic monomer that has garnered significant interest in the field of biomedical materials and drug delivery. Its unique properties, stemming from the presence of the trifluoroethyl group, make it a valuable building block for the synthesis of advanced polymers with tailored characteristics for therapeutic applications.[1] Polymers based on TFEMA, particularly amphiphilic block copolymers, can self-assemble in aqueous media to form nano-sized structures such as micelles and vesicles.[2] These nano-objects serve as promising carriers for the encapsulation and targeted delivery of therapeutic agents, particularly hydrophobic drugs.
The incorporation of fluorine into polymers can impart desirable properties such as hydrophobicity, chemical inertness, and enhanced stability. In the context of drug delivery, these characteristics can lead to improved drug encapsulation efficiency, controlled release profiles, and reduced cytotoxicity.[3]
Advantages of TFEMA-Based Polymers in Drug Delivery
Polymers containing TFEMA offer several advantages for the development of effective drug delivery systems:
-
Enhanced Hydrophobicity: The trifluoroethyl group significantly increases the hydrophobicity of the polymer, which is advantageous for the encapsulation of poorly water-soluble drugs. This can lead to higher drug loading capacities and more stable drug-carrier formulations.
-
Controlled Self-Assembly: TFEMA-containing block copolymers can be synthesized with precise control over molecular weight and architecture using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2] This allows for the predictable self-assembly of these polymers into various morphologies (spheres, worms, vesicles) of a desired size, which is crucial for their in vivo behavior and targeting capabilities.
-
Biocompatibility: While all materials intended for biomedical use require rigorous testing, studies on copolymers containing fluorinated methacrylates and other methacrylates suggest that they can be designed to have low cytotoxicity.[3][4][5] The biocompatibility is often dependent on the overall composition of the copolymer and the nature of the co-monomers used.
-
Stimuli-Responsiveness: TFEMA can be copolymerized with functional monomers that respond to specific physiological stimuli, such as pH or temperature. This allows for the design of "smart" drug delivery systems that release their therapeutic payload in response to the microenvironment of the target tissue, such as the acidic environment of a tumor.[6]
Applications in Drug Delivery: A Focus on Cancer Therapy
A primary application of TFEMA-based nanocarriers is in the targeted delivery of chemotherapeutic agents for cancer treatment. Many anticancer drugs, such as doxorubicin (B1662922), are hydrophobic and can benefit from encapsulation within the core of polymeric micelles.
The general strategy involves:
-
Synthesis of Amphiphilic Block Copolymers: A hydrophilic block (e.g., poly(ethylene glycol) - PEG) is combined with a hydrophobic block containing TFEMA.
-
Self-Assembly and Drug Encapsulation: In an aqueous environment, these copolymers self-assemble into core-shell structures (micelles), with the hydrophobic TFEMA-containing core serving as a reservoir for the drug.
-
Systemic Administration and Tumor Targeting: Once administered, the hydrophilic shell helps to prolong circulation time by avoiding uptake by the reticuloendothelial system. The nanoparticles can then accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Intracellular Drug Release: Following uptake by cancer cells, typically via endocytosis, the change in the intracellular environment (e.g., lower pH in endosomes/lysosomes) can trigger the disassembly of the micelle and the release of the encapsulated drug.[7]
Biocompatibility and Cytotoxicity
The biocompatibility of TFEMA-based polymers is a critical consideration. In vitro cytotoxicity studies are essential to evaluate the effect of the polymer on cell viability. Studies on copolymers of methyl methacrylate with other methacrylates have shown that cytotoxicity can be tuned by altering the monomer composition.[4] For fluorinated polymers, the fluorine content and the nature of the fluorine-containing side chains can influence their biological effects.[3] It has been observed that for certain fluorinated poly(methyl methacrylate) nanoparticles, cytotoxicity decreases with increasing fluorine content.[3] However, at high concentrations, these nanoparticles can induce the production of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[3] Therefore, a thorough evaluation of the biocompatibility of any new TFEMA-based polymer is mandatory.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for TFEMA-based and similar methacrylate-based nanoparticle systems.
Table 1: Physicochemical Properties of TFEMA-Based Diblock Copolymer Nano-objects
| Copolymer Composition | Morphology | Diameter (DLS, nm) | Polydispersity Index (PDI) | Reference |
| PSMA₉–PTFEMA₂₀₀ | Vesicles | 237 ± 24 | 0.10 | [2] |
| PSMA₉–PTFEMA₂₉₄ | Vesicles | 193 | 0.03 | [2] |
| PSMA₁₆–PTFEMA₈₆ | Spheres | - | - | [2] |
PSMA: Poly(stearyl methacrylate), PTFEMA: Poly(this compound)
Table 2: Representative Drug Loading and Encapsulation Efficiency for Anticancer Drugs in Methacrylate-Based Micelles
| Polymer System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| mPEG-b-PDEAEMA-b-PMMA | Doxorubicin | 24 | 55 | [6] |
| Poly(MMA-co-MAA) | Doxorubicin | 0.54 - 6.91 | - | [8] |
| PHEMA | Doxorubicin | up to 28 | - | [9] |
These are representative values from similar methacrylate-based systems to indicate potential performance. mPEG: methoxy (B1213986) Poly(ethylene glycol), PDEAEMA: Poly(2-(diethylamino)ethyl methacrylate), PMMA: Poly(methyl methacrylate), MMA: Methyl methacrylate, MAA: Methacrylic acid, PHEMA: Poly(2-hydroxyethyl methacrylate)
Table 3: Representative In Vitro Cytotoxicity Data of Methacrylate-Based Copolymers
| Copolymer | Cell Line | Assay | Results | Reference |
| DMAEMA/MMA Copolymers | Mouse Fibroblasts, Human Endothelial Cells, Human Osteoblasts | Cell Proliferation (Ki-67), Morphology | Toxicity increases with increasing DMAEMA content | [4] |
| CSMA-modified PDMAEMA | HEK 293T, U87 | - | Significantly improved cell viability compared to PDMAEMA | [5] |
| PTFE-PMMA-1 (12.0 wt% F) | HepG2, J774.A1 | LDH Release | Mild cytotoxicity, lower than less fluorinated counterparts | [3] |
DMAEMA: Di-methylamino-ethylmethacrylate, MMA: Methyl-methacrylate, CSMA: Methacrylated Chondroitin (B13769445) Sulfate (B86663), PDMAEMA: Poly(2-dimethylaminoethyl methacrylate), PTFE-PMMA: Trifluoroethyl aryl ether-based fluorinated poly(methyl methacrylate)
Experimental Protocols
Protocol 1: Synthesis of a TFEMA-Containing Diblock Copolymer via RAFT Polymerization
This protocol is adapted from established methods for the RAFT polymerization of methacrylates.[2]
Materials:
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA)
-
This compound (TFEMA) monomer
-
tert-Butyl peroxy-2-ethylhexanoate (T21s) initiator
-
n-Dodecane (solvent)
-
Nitrogen gas
-
Sample vials with magnetic stir bars
Procedure:
-
Preparation of Reaction Mixture:
-
In a sample vial, weigh the PSMA macro-CTA (e.g., 0.05 g).
-
Add the required amount of n-dodecane (e.g., 2.47 g).
-
Add the initiator solution (e.g., 1.10 mg of T21s in a 10.0% v/v solution in n-dodecane).
-
-
Deoxygenation:
-
Seal the vial and purge the mixture with nitrogen gas for 30 minutes while stirring to remove dissolved oxygen.
-
-
Monomer Addition:
-
In a separate vial, degas the TFEMA monomer (e.g., 0.65 mL) by purging with nitrogen.
-
Using a syringe, add the degassed TFEMA monomer to the reaction mixture.
-
-
Polymerization:
-
Place the sealed reaction vial in a preheated oil bath at 90 °C.
-
Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g., 5 hours) to achieve high monomer conversion (>95%).
-
-
Termination and Characterization:
-
Stop the reaction by cooling the vial to room temperature and exposing the contents to air.
-
The resulting polymer dispersion can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H and ¹⁹F NMR to confirm the copolymer composition and monomer conversion.
-
Protocol 2: Formulation of Doxorubicin-Loaded Nanoparticles by Nanoprecipitation
This is a general protocol for encapsulating a hydrophobic drug like doxorubicin into polymeric nanoparticles.
Materials:
-
TFEMA-containing block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Preparation of Free Doxorubicin:
-
Dissolve DOX·HCl in DMSO.
-
Add a molar excess of TEA (e.g., 3-fold) to neutralize the hydrochloride and obtain the hydrophobic free base form of doxorubicin.
-
-
Polymer and Drug Solution:
-
Dissolve the TFEMA-containing block copolymer in DMSO.
-
Add the doxorubicin solution to the polymer solution and stir for a few hours to ensure proper mixing.
-
-
Nanoprecipitation:
-
While stirring vigorously, add the polymer-drug solution dropwise to a larger volume of PBS (pH 7.4).
-
The rapid change in solvent polarity will cause the hydrophobic block to collapse and form nanoparticles, entrapping the doxorubicin.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against a large volume of PBS for 24-48 hours, with frequent changes of the dialysis buffer, to remove the organic solvent and any unencapsulated drug.
-
-
Storage:
-
The purified drug-loaded nanoparticle suspension can be stored at 4 °C for further use.
-
Protocol 3: Characterization of Drug-Loaded Nanoparticles
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in PBS.
-
Analyze the size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using the same instrument.
B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.
-
Calculate DLC and EE using the following formulas:
-
DLC (wt%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the endosomal environment).
-
Maintain the setup at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty (blank) nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymers with tunable toxicity: a reference scale for cytotoxicity testing of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The copolymer of Poly(2-dimethylaminoethyl methacrylate) and methacrylated chondroitin sulfate with low cytotoxicity for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Weight Characterization of Poly(2,2,2-trifluoroethyl methacrylate) (poly(TFEMA)) by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2,2,2-trifluoroethyl methacrylate) (poly(TFEMA)) is a fluorinated polymer with unique properties, including low refractive index and good miscibility with various polar solvents, making it a material of interest in biomedical applications and advanced materials science.[1] The molecular weight and molecular weight distribution of poly(TFEMA) are critical parameters that significantly influence its physical and mechanical properties, such as strength, viscosity, and degradation kinetics.[2] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[3][4] This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones.[2][3] This application note provides a detailed protocol for the characterization of poly(TFEMA) molecular weight by GPC/SEC.
Key Molecular Weight Parameters [4]
-
Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules.
-
Weight Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the polymer. It is always greater than or equal to Mn.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length.[5]
Experimental Protocols
A detailed methodology for the GPC/SEC analysis of poly(TFEMA) is provided below.
Materials and Equipment
-
GPC/SEC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or a similar system equipped with a refractive index (RI) detector is suitable.[4] For fluorinated polymers, advanced detectors like multi-angle light scattering (MALS) and viscometers can provide more accurate molecular weight data.[6][7]
-
GPC Columns: A set of two PLgel Mixed-C columns (300 x 7.5 mm, 5 µm particle size) or similar columns suitable for organic soluble macromolecules are recommended.[8] For fluorinated polymers, PL-HFIPgel columns can also be used.[9]
-
Mobile Phase/Eluent: High-performance liquid chromatography (HPLC) grade tetrahydrofuran (B95107) (THF) is a commonly used eluent.[8][10] For certain fluorinated polymers, hexafluoroisopropanol (HFIP) with a salt like sodium trifluoroacetate (B77799) (NaTFAc) may be necessary to ensure good solubility.[9][11]
-
Calibration Standards: A series of narrow polydispersity polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards with known molecular weights are required for calibration.[8][10]
-
Sample Solvent: The same solvent as the mobile phase (e.g., HPLC grade THF) should be used to dissolve the poly(TFEMA) samples.[12]
-
Syringe Filters: 0.2 µm PTFE syringe filters for sample filtration.[12]
-
Autosampler Vials: Standard 2 mL glass vials with caps.
GPC/SEC System Parameters
A typical set of GPC/SEC system parameters for poly(TFEMA) analysis is outlined in the table below.
| Parameter | Value |
| Columns | 2 x PLgel Mixed-C (300 x 7.5 mm, 5 µm) |
| Mobile Phase | HPLC Grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[10] |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Run Time | 30 - 45 minutes |
Experimental Workflow
The overall experimental workflow for GPC/SEC analysis of poly(TFEMA) is depicted in the following diagram.
Figure 1. Experimental workflow for the GPC/SEC analysis of poly(TFEMA).
Detailed Protocols
4.1. Calibration Curve Generation
-
Prepare a series of at least 5-7 polystyrene or PMMA standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.
-
Inject each standard solution into the GPC/SEC system.
-
Record the retention time for each standard.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
4.2. Sample Preparation
-
Accurately weigh approximately 2-4 mg of the dry poly(TFEMA) sample.
-
Dissolve the sample in 2 mL of HPLC grade THF to achieve a concentration of 1-2 mg/mL.[12] The concentration may need to be adjusted based on the expected molecular weight, with lower concentrations used for higher molecular weight polymers.[12]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking or sonication which can cause polymer degradation.[12]
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could damage the GPC columns.[12]
4.3. Sample Analysis
-
Place the prepared sample vials in the autosampler tray of the GPC/SEC system.
-
Set up the sequence in the chromatography software to inject the samples.
-
Initiate the analysis. The system will inject the sample, and the RI detector will record the signal as the polymer elutes.
4.4. Data Analysis
-
The chromatography software will generate a chromatogram for each sample.
-
The software uses the previously generated calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) for each poly(TFEMA) sample.[10]
-
The molecular weight distribution of the polymer can also be visualized from the chromatogram.[13]
Data Presentation
The quantitative data obtained from the GPC/SEC analysis of different poly(TFEMA) samples can be summarized in a table for easy comparison.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(TFEMA)-01 | 25,500 | 35,700 | 1.40 |
| Poly(TFEMA)-02 | 48,200 | 65,100 | 1.35 |
| Poly(TFEMA)-03 | 75,900 | 98,700 | 1.30 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
GPC/SEC is a robust and reliable method for determining the molecular weight and molecular weight distribution of poly(TFEMA). The protocol described in this application note provides a comprehensive guide for researchers and scientists to obtain accurate and reproducible results. The characterization of these key molecular parameters is essential for understanding the structure-property relationships of poly(TFEMA) and for its successful application in various fields, including drug development and material science.
References
- 1. Assessment of the thermodynamic properties of poly(this compound) by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to issues that may arise during the synthesis of TFEMA.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2,2-Trifluoroethyl Methacrylate (TFEMA)?
A1: The most prevalent and scalable method involves a two-step, one-pot synthesis. First, methacrylic acid is reacted with thionyl chloride to form the intermediate methacryloyl chloride. This intermediate is then reacted in situ with 2,2,2-trifluoroethanol (B45653) to yield TFEMA.[1] Other reported methods include the esterification of methacrylic anhydride (B1165640) with 2,2,2-trifluoroethanol, but this is often limited by the high cost and limited availability of the anhydride.[1]
Q2: Why is a polymerization inhibitor necessary during the synthesis and storage of TFEMA?
A2: Methacrylates, including TFEMA, are prone to spontaneous free-radical polymerization, especially when heated or exposed to light. An inhibitor, such as hydroquinone (B1673460) (HQ), phenothiazine (B1677639), or the monomethyl ether of hydroquinone (MEHQ), is added to quench free radicals and prevent premature polymerization, ensuring the stability of the monomer during reaction, purification, and storage.[1][2][3]
Q3: What are the typical purity and yield I can expect from the synthesis?
A3: With optimized protocols, it is possible to achieve high yields and purity. Reported yields are often above 95%, with purity exceeding 98% as determined by Gas Chromatography (GC).[1]
Q4: Is TFEMA sensitive to air or moisture?
A4: While the final product is relatively stable, the intermediates and reagents used in its synthesis can be sensitive. For instance, methacryloyl chloride is highly reactive and moisture-sensitive. Therefore, carrying out the reaction under an inert atmosphere (e.g., nitrogen) and using anhydrous solvents is recommended to prevent unwanted side reactions and ensure high product quality.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of TFEMA.
Q5: My reaction yield is significantly lower than expected. What are the possible causes?
A5: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: Ensure that the reaction times and temperatures for both steps of the synthesis are strictly followed. For example, the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol typically requires several hours at a controlled temperature (e.g., 60-65°C) to go to completion.[1]
-
Loss During Workup: The product can be lost during the neutralization and extraction phases. Ensure the pH is carefully adjusted to 7 during neutralization to avoid hydrolysis of the ester.[1][2] Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer.
-
Side Reactions: The presence of water in the reagents or glassware can lead to the hydrolysis of thionyl chloride and methacryloyl chloride, reducing the amount of active reagent available for the main reaction.
-
Premature Polymerization: Inadequate inhibitor concentration or excessive temperatures can lead to product loss through polymerization.
Q6: The final product is discolored or contains impurities after distillation. How can I improve its purity?
A6: Impurities can arise from side products, unreacted starting materials, or decomposition.
-
Acidic Impurities: The most common impurities are residual methacrylic acid or hydrochloric acid formed during the reaction. A thorough neutralization step with a base solution (e.g., 20 wt% NaOH) is crucial.[1][2] This should be followed by washing the organic layer with saturated brine to remove salts and residual base.[1]
-
Water: Ensure the product is thoroughly dried with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) before distillation.[1][2]
-
Distillation Technique: Use fractional distillation under reduced pressure to effectively separate the TFEMA from higher-boiling impurities or residual inhibitor. The boiling point of TFEMA is approximately 45-47°C at 140 mmHg.[1][2]
Q7: The reaction mixture turned into a solid or became very viscous. What happened?
A7: This indicates that premature polymerization has occurred.
-
Check Inhibitor: Verify that a sufficient amount of a suitable polymerization inhibitor (e.g., phenothiazine or hydroquinone) was added at the beginning of the reaction.[1][2]
-
Temperature Control: Avoid localized overheating. The dropwise addition of reagents should be slow and controlled to manage the exothermic nature of the reaction.[2] Ensure the reaction temperature does not exceed the recommended limits.
Quantitative Data Summary
The table below summarizes typical reaction parameters for the synthesis of TFEMA via the methacryloyl chloride intermediate method.
| Parameter | Example 1 | Example 2 | Comparative Example | Reference |
| Yield | 95.2% | 95.0% | 71.0% | [1] |
| Purity (GC) | 98.7% | 99.1% | 94.8% | [1] |
| Catalyst | DMAP | DMAP | None specified | [1] |
| Inhibitor | Phenothiazine | Hydroquinone | Phenothiazine | [1][2] |
| Reaction Time (Step 2) | 4 hours | 4.5 hours | 4 hours | [1] |
| Reaction Temp (Step 2) | 60 ± 5°C | 60 ± 5°C | Reflux Temp | [1] |
Detailed Experimental Protocol
This protocol describes a high-yield synthesis of TFEMA from methacrylic acid.
Materials:
-
Methacrylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Phenothiazine (or Hydroquinone)
-
2,2,2-Trifluoroethanol
-
4-Dimethylaminopyridine (DMAP)
-
20 wt% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Methacryloyl Chloride: To a reactor equipped with a stirrer, thermometer, and reflux condenser, add thionyl chloride (1.0 mol) and phenothiazine (0.8 g).
-
Slowly add a mixture of methacrylic acid (1.1 mol) and DMF (1 ml) dropwise at 20-25°C with stirring.
-
After the addition is complete, heat the mixture to 50 ± 2°C and maintain for 2 hours.[2]
-
Esterification: Cool the reactor and then slowly add a mixture of 2,2,2-trifluoroethanol (0.9 mol) and DMAP (0.4 g) dropwise.
-
Control the reaction temperature at 60 ± 5°C for 4 hours.[1][2]
-
Workup: Cool the reaction mixture to room temperature.
-
Carefully add 20 wt% NaOH solution to neutralize the mixture, adjusting the pH to 7.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, then filter.
-
Purification: Purify the product by distillation under reduced pressure, collecting the fraction at 45-47°C / 140 mmHg. The final product is a colorless, transparent liquid.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of TFEMA.
Caption: General experimental workflow for the two-step synthesis of TFEMA.
Caption: Troubleshooting decision tree for common TFEMA synthesis issues.
References
Navigating the Challenges of TFEMA RAFT Polymerization: A Technical Support Guide
For researchers, scientists, and drug development professionals venturing into the synthesis of fluorinated polymers, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) offers a powerful tool for creating well-defined polymer architectures. However, the unique properties of this fluorinated monomer can present specific challenges during polymerization. This technical support center provides a troubleshooting guide and frequently asked questions to address common issues encountered during TFEMA RAFT polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the RAFT polymerization of TFEMA, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Monomer Conversion
-
Question: My RAFT polymerization of TFEMA is showing low conversion even after an extended reaction time. What are the possible reasons and how can I improve it?
-
Answer: Low monomer conversion in TFEMA RAFT polymerization can stem from several factors. A primary cause can be an insufficient number of radicals generated throughout the reaction.[1] The choice of initiator and its concentration relative to the RAFT agent (Chain Transfer Agent, CTA) is crucial. If the initiator decomposes too quickly or its concentration is too low, the radical supply may be exhausted before high conversion is reached.[1]
Additionally, the stability of the RAFT agent itself can be a factor. Some RAFT agents, particularly dithiobenzoates, can be thermally labile and degrade at the elevated temperatures often used for polymerization, leading to a loss of control and termination of growing polymer chains.[2][3]
Troubleshooting Steps:
-
Increase Initiator Concentration: Carefully increasing the initiator-to-CTA molar ratio can provide a more sustained source of radicals. However, an excessively high ratio can lead to a higher proportion of dead chains and a loss of control over the polymerization.
-
Optimize Initiator Choice: Select an initiator with a half-life that is appropriate for the desired reaction time and temperature. For example, 2,2′-Azobisisobutyronitrile (AIBN) is commonly used at temperatures around 70°C.[4]
-
Evaluate RAFT Agent Stability: If using a dithiobenzoate CTA at high temperatures (e.g., 90°C), consider switching to a more thermally stable trithiocarbonate.[2][5]
-
Solvent Effects: The choice of solvent can influence polymerization kinetics. While various solvents like 1,4-dioxane (B91453) and n-alkanes have been used successfully, ensure good solubility of all components (monomer, initiator, CTA, and polymer) at the reaction temperature.[2][4] In some cases, aprotic solvents can lead to low conversions for certain monomers due to hydrogen bonding effects, although this is more commonly reported for monomers like N-(2-hydroxypropyl) methacrylamide.[6]
-
Issue 2: High Polydispersity Index (PDI)
-
Question: The resulting poly(TFEMA) from my RAFT polymerization has a high polydispersity index (PDI > 1.3). How can I achieve better control over the molecular weight distribution?
-
Answer: A high PDI indicates a loss of control during the polymerization, resulting in polymer chains of varying lengths. Several factors can contribute to this issue. Premature termination of growing polymer chains due to an inappropriate initiator-to-CTA ratio is a common culprit. A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace can suggest that the initiator is consumed too quickly, leading to a fraction of chains formed through conventional free radical polymerization before the RAFT equilibrium is established.[7]
Another significant cause is the thermal degradation of the RAFT agent, particularly dithiobenzoates at elevated temperatures, which leads to the loss of the RAFT end-group and uncontrolled chain growth.[2][3] Broader molecular weight distributions can also be observed when targeting high degrees of polymerization, potentially due to chain transfer to the polymer.[2]
Troubleshooting Steps:
-
Optimize Initiator-to-CTA Ratio: A common starting point is a CTA-to-initiator ratio of around 2 to 5.[4][8] Adjusting this ratio can help minimize the initial burst of radicals and allow for better control.
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature can help mitigate the thermal degradation of the RAFT agent.[7] This may require selecting an initiator with a lower decomposition temperature.
-
Choose a More Stable RAFT Agent: As mentioned previously, trithiocarbonates generally exhibit better thermal stability than dithiobenzoates and are often a better choice for polymerizations conducted at higher temperatures.[2][5]
-
Monitor Conversion: Quenching the polymerization at a high but not complete conversion (e.g., >95%) can sometimes help to avoid side reactions that can occur under monomer-starved conditions and broaden the PDI.[2]
-
Issue 3: Polymerization Fails to Initiate
-
Question: My TFEMA RAFT polymerization is not starting at all. What are the common mistakes that could lead to a complete lack of initiation?
-
Answer: The most frequent reason for a complete failure of polymerization is the presence of oxygen in the reaction system.[9] Oxygen is a potent inhibitor of radical polymerizations. Another possibility is an issue with the purity of the reagents. Impurities in the monomer, such as inhibitors that are not removed, or impurities in the RAFT agent, like thiols, can interfere with the polymerization process.[9] Finally, an inactive or decomposed initiator will also prevent the reaction from starting.
Troubleshooting Steps:
-
Thorough Degassing: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles to remove all dissolved oxygen from the reaction mixture.[4] Purging with an inert gas like nitrogen or argon is also essential.[4][9]
-
Purify Monomer and Reagents: Ensure the TFEMA monomer is passed through a column of basic alumina (B75360) to remove the inhibitor immediately before use.[9] Recrystallize the initiator (e.g., AIBN from methanol) to ensure its purity and activity.[4] If using a commercial RAFT agent, verify its purity.
-
Check Initiator Viability: Confirm that the initiator has been stored correctly and has not expired. If in doubt, use a fresh batch.
-
Experimental Protocols
Below is a typical experimental protocol for the RAFT polymerization of TFEMA, synthesized from literature procedures.[2][4]
Synthesis of Poly(TFEMA) via RAFT Polymerization
-
Reagent Purification:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) is purified by passing it through a column of basic alumina to remove the inhibitor.
-
2,2′-Azobisisobutyronitrile (AIBN) is recrystallized from methanol.
-
The RAFT agent, for example, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP), is used as received or purified according to literature procedures.
-
-
Reaction Setup:
-
Degassing:
-
The flask is sealed with a rubber septum, and the mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, the flask is backfilled with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 70 °C) and stirred for a designated time (e.g., 24 hours).[4]
-
-
Purification:
-
After the reaction, the polymer is purified by precipitation into a non-solvent, such as hexanes, multiple times.[4]
-
The purified polymer is then dried under vacuum.
-
-
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
-
Monomer conversion can be calculated using ¹H NMR or ¹⁹F NMR spectroscopy.[2]
-
Quantitative Data Summary
The following tables summarize typical quantitative data from TFEMA RAFT polymerization experiments found in the literature.
Table 1: Example Reaction Conditions and Results for TFEMA RAFT Polymerization
| Entry | [TFEMA]:[CTA]:[Initiator] | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (ĐM) | Reference |
| 1 | 100:2:1 | CTP | AIBN | 1,4-dioxane | 70 | 24 | - | 11,092 | 1.160 | [4] |
| 2 | 200:2:1 | CTP | AIBN | 1,4-dioxane | 70 | 24 | - | 22,870 | 1.102 | [4] |
| 3 | 200:1:0.2 | PSMA₉-CPDB | T21s | n-dodecane | 90 | 5 | >95 | - | ≤ 1.34 | [2] |
Note: Mn and PDI values are typically determined by GPC. Conversion is often determined by NMR.
Visualizing Workflows and Relationships
Experimental Workflow for TFEMA RAFT Polymerization
The following diagram illustrates the general workflow for conducting a RAFT polymerization of TFEMA.
Caption: A flowchart outlining the key steps in a typical RAFT polymerization experiment for TFEMA.
Troubleshooting Logic for High PDI in TFEMA RAFT Polymerization
This diagram provides a logical approach to troubleshooting high polydispersity in your polymerization.
Caption: A decision tree to diagnose and resolve issues of high polydispersity in TFEMA RAFT polymerization.
References
- 1. Preparation of Thermo-Responsive and Cross-Linked Fluorinated Nanoparticles via RAFT-Mediated Aqueous Polymerization in Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Optimizing initiator and catalyst concentration for TFEMA polymerization
Welcome to the technical support center for the polymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Monomer Purification: A Critical First Step
Prior to any polymerization, it is crucial to purify the TFEMA monomer to remove inhibitors (like hydroquinone (B1673460) monomethyl ether) that are typically added for stabilization. Failure to do so can lead to inconsistent reaction times, low conversions, or complete inhibition of the polymerization.
Q1: How do I purify the TFEMA monomer?
A1: A common and effective method for removing inhibitors from methacrylate monomers is to pass them through a column packed with basic alumina (B75360). This process adsorbs the phenolic inhibitors, yielding a purified monomer ready for polymerization. For more stringent requirements, distillation under reduced pressure can be employed.
Free-Radical Polymerization of TFEMA
Free-radical polymerization is a widely used method for synthesizing poly(TFEMA). The concentration of the initiator, typically an azo compound like 2,2'-azobisisobutyronitrile (AIBN), is a critical parameter that influences the molecular weight and polymerization rate.
Experimental Protocol: Free-Radical Polymerization
This protocol describes a typical bulk polymerization of TFEMA using AIBN as the initiator.
-
Monomer and Initiator Preparation :
-
Purify the TFEMA monomer by passing it through a column of basic alumina.
-
Accurately weigh the desired amount of AIBN and dissolve it in the purified TFEMA monomer in a suitable reaction vessel (e.g., a Schlenk flask).
-
-
Degassing :
-
To remove dissolved oxygen, which can inhibit the polymerization, subject the monomer/initiator mixture to at least three freeze-pump-thaw cycles.
-
-
Polymerization :
-
After degassing, backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir the mixture.
-
-
Termination and Purification :
-
After the desired reaction time, terminate the polymerization by rapidly cooling the vessel in an ice bath and exposing the contents to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Data Presentation: Effect of AIBN Concentration
The concentration of AIBN has a significant impact on the final polymer properties. Generally, a higher initiator concentration leads to a higher polymerization rate but a lower molecular weight, as more polymer chains are initiated simultaneously.[1]
| AIBN Concentration (wt% to monomer) | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.5 | 60 | ~90 | 1,471,000 | >2.0 |
Note: Data is compiled from literature and may vary based on specific experimental conditions.[2]
Troubleshooting and FAQs: Free-Radical Polymerization
Q2: My polymerization is very slow or not starting at all. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Inhibitor Presence : Ensure the TFEMA monomer has been properly purified to remove inhibitors.
-
Oxygen Inhibition : Oxygen is a radical scavenger and can inhibit polymerization. Ensure the reaction mixture is thoroughly degassed.[3]
-
Low Initiator Concentration or Temperature : The concentration of the initiator might be too low, or the temperature may not be high enough to cause efficient decomposition of the initiator to generate radicals.
Q3: The molecular weight of my polymer is much lower than expected. How can I increase it?
A3: To obtain a higher molecular weight polymer, you should decrease the initiator concentration.[1] Fewer initiator molecules will generate fewer growing chains, and each chain will thus incorporate more monomer units, leading to a higher molecular weight.
Q4: My polymer has a very broad polydispersity index (PDI). Why is this happening?
A4: Free-radical polymerization is inherently prone to producing polymers with broad PDIs (typically > 1.5) due to various termination and chain transfer reactions occurring simultaneously.[4] If the PDI is exceptionally high (>2.5), it could be due to factors like temperature fluctuations during polymerization or the presence of impurities that act as chain transfer agents. For better control over PDI, consider using a controlled radical polymerization technique like RAFT or ATRP.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of TFEMA
RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low PDI). The key components in a RAFT polymerization are the monomer, an initiator, and a RAFT chain transfer agent (CTA).
Experimental Protocol: RAFT Polymerization
This protocol outlines a typical solution RAFT polymerization of TFEMA.
-
Reagent Preparation :
-
Purify the TFEMA monomer as described previously.
-
In a Schlenk flask, combine the purified TFEMA, the chosen RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate), the initiator (e.g., AIBN), and the solvent (e.g., 1,4-dioxane (B91453) or anisole). The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the polymerization.
-
-
Degassing :
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization :
-
After degassing, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
-
Monitoring and Termination :
-
The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
-
Purification :
-
Precipitate the polymer in a suitable non-solvent (e.g., hexane (B92381) or methanol).
-
Redissolve and reprecipitate the polymer multiple times to ensure the removal of unreacted monomer and other impurities.
-
Dry the final polymer under vacuum.
-
Data Presentation: Effect of CTA to Initiator Ratio
The molar ratio of the RAFT agent (CTA) to the initiator is a critical parameter for achieving good control over the polymerization. A higher [CTA]/[Initiator] ratio generally leads to better control and a narrower PDI, but may also result in a slower polymerization rate.[5]
| [TFEMA]:[CTA]:[AIBN] Molar Ratio | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:2:1 | 70 | High | Controlled | ~1.1 - 1.3 |
| 200:2:1 | 70 | High | Higher than above | ~1.2 - 1.4 |
Note: This is illustrative data. Actual results will depend on the specific CTA, initiator, solvent, and temperature used.[6]
Troubleshooting and FAQs: RAFT Polymerization
Q5: My RAFT polymerization has a long induction period and/or is very slow (retardation). What can I do?
A5:
-
Oxygen : As with free-radical polymerization, oxygen is a major inhibitor. Ensure thorough degassing.[3]
-
Impurities : Impurities in the monomer, solvent, or RAFT agent can act as retarders.
-
Suboptimal [CTA]/[Initiator] Ratio : A very high [CTA]/[Initiator] ratio can sometimes lead to retardation. While a higher ratio generally provides better control, an excessively high ratio can slow down the reaction. Consider decreasing the ratio (e.g., from 10:1 to 5:1).
-
Inappropriate CTA : The chosen RAFT agent may not be suitable for methacrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective for methacrylates.[3]
Q6: The PDI of my polymer is broad (>1.5). How can I improve the control?
A6:
-
Increase [CTA]/[Initiator] Ratio : A higher concentration of the CTA relative to the initiator will favor the reversible chain transfer process over termination reactions, leading to a narrower PDI.[5]
-
Lower Temperature : High temperatures can increase the rate of termination reactions. Lowering the reaction temperature may improve control, but will also slow down the polymerization rate.
-
High Conversion : Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.
Q7: I am observing a bimodal or multimodal molecular weight distribution in my GPC results. What is the cause?
A7: A multimodal distribution can indicate several issues:
-
Inefficient Initiation/Chain Transfer : If the initiation is slow compared to propagation, or if the RAFT agent is not efficiently transferring the growing chains, a population of dead polymer chains can form.
-
Thermal Degradation of CTA : Some RAFT agents, particularly dithiobenzoates, can be thermally unstable at higher temperatures, leading to a loss of control and the formation of a high molecular weight shoulder.[7]
-
Impure RAFT Agent : Impurities in the CTA can lead to side reactions and a loss of control.
Atom Transfer Radical Polymerization (ATRP) of TFEMA
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (commonly a copper complex) to reversibly activate and deactivate growing polymer chains. This allows for the synthesis of well-defined polymers with predictable molecular weights and low PDIs.
Experimental Protocol: ATRP
This protocol provides a general procedure for the ATRP of TFEMA using a CuBr/PMDETA catalyst system.
-
Catalyst Complex Formation :
-
In a Schlenk flask under an inert atmosphere, add CuBr and the ligand (e.g., PMDETA) to the chosen solvent (e.g., anisole (B1667542) or a mixture of solvents). Stir the mixture until a homogeneous solution is formed.
-
-
Addition of Monomer and Initiator :
-
Add the purified TFEMA monomer to the catalyst solution.
-
Degas the mixture with at least three freeze-pump-thaw cycles.
-
After the final thaw, add the initiator (e.g., ethyl α-bromoisobutyrate, EBiB) via a degassed syringe.
-
-
Polymerization :
-
Immerse the sealed flask in a preheated oil bath at the desired temperature and stir.
-
-
Termination and Purification :
-
Terminate the polymerization by cooling the flask and exposing the contents to air. This will oxidize the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Data Presentation: Effect of Catalyst Concentration
In ATRP, the concentration of the catalyst complex influences the rate of polymerization and the degree of control. A sufficient concentration of the deactivator (Cu(II) species) is necessary to maintain a low concentration of propagating radicals and thus minimize termination reactions.[8]
| [TFEMA]:[EBiB]:[CuBr]:[PMDETA] Molar Ratio | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:1:1 | 50 | High | Controlled | ~1.1 - 1.2 |
| 100:1:0.5:0.5 | 50 | Slower, may have less control | Controlled | ~1.2 - 1.4 |
Note: This is illustrative data based on general principles of ATRP for methacrylates. Optimal conditions for TFEMA may vary.[9]
Troubleshooting and FAQs: ATRP
Q8: My ATRP of TFEMA is not well-controlled, and I'm getting a high PDI.
A8:
-
Insufficient Deactivator : The concentration of the Cu(II) deactivator may be too low. This can happen if the initial Cu(I) catalyst is too pure or if the reaction is not properly sealed from oxygen, which can consume the deactivator. Consider adding a small amount of CuBr₂ at the beginning of the reaction.[9]
-
Ligand Dissociation : At very low catalyst concentrations, the ligand may dissociate from the copper center, leading to a loss of catalytic activity and control.[10]
-
Inappropriate Solvent : The choice of solvent can affect the solubility and activity of the catalyst complex.
Q9: The polymerization is very slow.
A9:
-
Low Catalyst Concentration : The concentration of the Cu(I) activator may be too low.
-
Excess Deactivator : An excessive amount of Cu(II) will slow down the polymerization.
-
Low Temperature : Increasing the temperature will increase the polymerization rate.
Q10: I am having trouble removing the copper catalyst from my final polymer.
A10: Passing the polymer solution through a column of neutral alumina is a common and effective method. If residual color persists, repeated precipitations or dialysis may be necessary.
This technical support center provides a starting point for optimizing your TFEMA polymerization experiments. Remember that the ideal conditions will depend on your specific target polymer properties and the equipment available. Always refer to the relevant safety data sheets for all chemicals used.
References
- 1. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.unipd.it [research.unipd.it]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Controlling molecular weight and polydispersity in poly(TFEMA) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight (Mn) and polydispersity index (PDI) during the synthesis of poly(2,2,2-trifluoroethyl methacrylate) or poly(TFEMA).
Troubleshooting Guide
This guide addresses common issues encountered during poly(TFEMA) synthesis via controlled radical polymerization techniques such as RAFT and ATRP.
Issue 1: High Polydispersity (PDI > 1.3)
Symptoms:
-
The final polymer exhibits a broad molecular weight distribution as determined by Size Exclusion Chromatography (SEC/GPC).
-
Inconsistent physical properties of the resulting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Degassing | Oxygen is a radical scavenger and can terminate growing polymer chains, leading to a loss of control. Solution: Ensure rigorous degassing of the monomer, solvent, and initiator solution. Use at least three freeze-pump-thaw cycles for optimal oxygen removal.[1] |
| Impurities in Monomer/Solvent | Inhibitors in the monomer or impurities in the solvent can interfere with the polymerization. Solution: Pass the TFEMA monomer through a column of basic alumina (B75360) to remove the inhibitor immediately before use.[1] Use high-purity, anhydrous solvents. |
| Incorrect Initiator/RAFT Agent Ratio | In RAFT polymerization, a high initiator concentration relative to the RAFT agent can lead to a higher concentration of radicals, increasing termination reactions.[2] Solution: Decrease the initiator-to-RAFT agent molar ratio. A common starting point is a 1:5 to 1:10 ratio. |
| Loss of RAFT End-Group Functionality | At elevated temperatures (e.g., 90 °C), some RAFT agents, particularly dithiobenzoates, can undergo thermal degradation, leading to a loss of control.[3] Solution: Consider using a more thermally stable RAFT agent (e.g., a trithiocarbonate) or lowering the reaction temperature if compatible with the chosen initiator. |
| Slow Initiation in ATRP | If the initiation from the alkyl halide is slower than propagation, new chains are formed throughout the reaction, broadening the PDI.[4] Solution: Select an initiator that mimics the structure of the propagating radical. For methacrylates like TFEMA, an initiator such as ethyl α-bromoisobutyrate (EBiB) is often effective.[4] |
| Catalyst Oxidation in ATRP | The Cu(I) catalyst in ATRP is sensitive to oxidation. Solution: Ensure all components are thoroughly deoxygenated and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] |
Troubleshooting Workflow for High PDI
Caption: Troubleshooting decision tree for addressing high PDI.
Issue 2: Low or Stalled Monomer Conversion
Symptoms:
-
The polymerization stops prematurely, with a significant amount of unreacted monomer remaining.
-
The reaction fails to reach the targeted molecular weight.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Initiator Inefficiency/Decomposition | The initiator may have a short half-life at the reaction temperature, decomposing before the polymerization is complete.[2] Solution: Select an initiator with a suitable half-life for the desired reaction time and temperature (e.g., AIBN at 70°C). Ensure the initiator is stored correctly and is not expired. |
| Insufficient Initiator | Too little initiator can lead to a low concentration of radicals, slowing down or stalling the reaction. Solution: Increase the amount of initiator. However, be mindful of the initiator-to-RAFT agent ratio to maintain control over PDI. |
| Catalyst Deactivation (ATRP) | In ATRP, an excess of the deactivating Cu(II) species can build up, shifting the equilibrium towards the dormant state and halting polymerization.[6] Solution: Introduce a reducing agent (e.g., ascorbic acid) in an ARGET ATRP setup or use a supplemental activator like Cu(0) wire to regenerate the Cu(I) catalyst. |
| Poor Solubility of Polymer | The growing poly(TFEMA) chain may precipitate from the solvent, especially in non-polar solvents, preventing further monomer addition. Solution: Choose a solvent system that can solubilize both the monomer and the resulting polymer. For poly(TFEMA), solvents like 1,4-dioxane (B91453), THF, or MEK are often suitable.[1] |
Frequently Asked Questions (FAQs)
Q1: Which controlled polymerization technique is best for poly(TFEMA)?
A1: Both Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully used to synthesize well-defined poly(TFEMA) with low PDI.[7] RAFT is often favored for its versatility with a wide range of monomers and its tolerance to trace impurities, making it robust.[8] ATRP offers excellent control but requires careful removal of oxygen and the use of a metal catalyst, which may need to be removed from the final product.[9]
Q2: How do I predict the molecular weight of my poly(TFEMA) in a RAFT polymerization?
A2: The theoretical number-average molecular weight (Mn) can be calculated using the following formula:
Mn = (([Monomer]₀ / [RAFT Agent]₀) * Monomer Conversion * MW_Monomer) + MW_RAFT Agent
Where:
-
[Monomer]₀ is the initial molar concentration of TFEMA.
-
[RAFT Agent]₀ is the initial molar concentration of the RAFT agent.
-
MW_Monomer is the molecular weight of TFEMA (168.12 g/mol ).
-
MW_RAFT Agent is the molecular weight of the RAFT agent.
This calculation assumes a high initiation efficiency and that all RAFT agent molecules are active.
Q3: Can I perform the polymerization in bulk (without solvent)?
A3: Yes, bulk polymerization of TFEMA is possible. However, it can be challenging to control due to the potential for high viscosity and autoacceleration (Trommsdorff effect), which can lead to a loss of control over molecular weight and a broadening of the PDI. Solution polymerization is generally recommended for better control.
Q4: Why is my GPC/SEC trace for poly(TFEMA) showing a strange shape or erroneously high PDI?
A4: Poly(TFEMA) has a relatively low refractive index (around 1.418) compared to standard calibration materials like polystyrene.[3] This mismatch can cause artifacts in GPC/SEC systems that use a refractive index (RI) detector, potentially leading to an underestimation of the PTFEMA block in copolymers or distorted peak shapes, which can be misinterpreted as high PDI.[3][10] It is advisable to use a GPC system with multiple detectors (e.g., light scattering and viscometer) for accurate characterization or to be aware of this potential artifact when using RI detection alone.
Data Presentation: RAFT Polymerization of TFEMA
The following tables summarize experimental data from the literature for the synthesis of poly(TFEMA) via RAFT polymerization, showcasing the impact of different reaction conditions.
Table 1: Synthesis of PTFEMA Macro-RAFT Agents
| Entry | [TFEMA]:[RAFT Agent]:[Initiator] Molar Ratio | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 1 | 100:2:1 | CTP¹ | AIBN | 1,4-Dioxane | 70 | 24 | 11,092 | 1.16 | [1] |
| 2 | 200:2:1 | CTP¹ | AIBN | 1,4-Dioxane | 70 | 24 | 22,870 | 1.10 | [1] |
| 3 | 300:1:0.33 | CPDB² | T21s | n-Dodecane | 90 | - | 26,500 | 1.31 | [3] |
¹CTP: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid ²CPDB: 2-Cyano-2-propyl dithiobenzoate
Experimental Protocols
Protocol 1: Synthesis of a Poly(TFEMA) Macro-RAFT Agent
This protocol is adapted from a typical procedure for RAFT solution polymerization.[1]
Workflow Diagram for RAFT Polymerization
Caption: General experimental workflow for RAFT polymerization.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) as RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator, recrystallized
-
1,4-Dioxane, anhydrous
-
Hexanes, for precipitation
-
Schlenk flask with a magnetic stir bar
-
Schlenk line for degassing
Procedure:
-
Reagent Preparation: In a 50 mL Schlenk flask, combine TFEMA, CTP, and AIBN in the desired molar ratio (e.g., 100:2:1 for a target DP of ~50).
-
Solvent Addition: Add an amount of 1,4-dioxane equal in mass to the TFEMA monomer.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with nitrogen gas.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the designated time (e.g., 24 hours).
-
Termination & Purification: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes.
-
Isolation: Collect the polymer by filtration, then re-dissolve it in a small amount of THF and re-precipitate into hexanes. Repeat this purification step two more times.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC/GPC) and confirm the structure using ¹H NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Preventing agglomeration in emulsion polymerization of TFEMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering agglomeration issues during the emulsion polymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA).
Troubleshooting Guide
My TFEMA emulsion polymerization is resulting in significant agglomeration. What are the primary causes and how can I address them?
Agglomeration, or the formation of coagulum, in emulsion polymerization is a common issue that can arise from several factors. For TFEMA, which has a higher aqueous solubility than monomers like styrene, careful control of reaction parameters is crucial. The primary causes of agglomeration include inadequate colloidal stability, improper reaction kinetics, and suboptimal process conditions.
Here is a step-by-step guide to troubleshoot and mitigate agglomeration:
-
Evaluate Surfactant System: The choice and concentration of the surfactant are critical for stabilizing the polymer particles.
-
Inadequate Surfactant Concentration: Insufficient surfactant can lead to incomplete coverage of the growing polymer particles, causing them to coalesce.
-
Inappropriate Surfactant Type: The hydrophilic-lipophilic balance (HLB) of the surfactant must be suitable for emulsifying TFEMA and stabilizing the resulting polymer particles. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used.
-
-
Optimize Initiator Concentration: The initiator concentration affects the number of particles nucleated and the rate of polymerization.
-
High Initiator Concentration: This can lead to the generation of a large number of radicals, resulting in a high number of small particles. If the surfactant concentration is not sufficient to stabilize this larger surface area, agglomeration can occur.
-
-
Control Monomer Feeding: A high concentration of monomer in the reaction medium can lead to particle swelling and instability.
-
Batch vs. Semi-Batch Process: A batch process, where all the monomer is added at the beginning, can lead to high initial monomer concentrations. A semi-batch or "starve-fed" process, where the monomer is added gradually, can help maintain a low monomer concentration within the particles and the aqueous phase, reducing the likelihood of agglomeration.
-
-
Manage Agitation Speed: Both excessive and insufficient agitation can be detrimental.
-
Insufficient Agitation: Can lead to poor heat transfer and localized high concentrations of monomer.
-
Excessive Agitation: High shear forces can overcome the repulsive forces between particles, leading to shear-induced coagulation.
-
-
Maintain Stable Temperature: Temperature fluctuations can affect the initiator decomposition rate and overall reaction kinetics, potentially leading to uncontrolled polymerization and hot spots, which can cause agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is the first parameter I should investigate if I am observing significant coagulum?
A1: The first and most critical parameter to investigate is the surfactant concentration . Inadequate stabilization is the most common cause of agglomeration. Ensure that the surfactant concentration is above the critical micelle concentration (CMC) and sufficient to cover the surface of the growing polymer particles. A systematic increase in surfactant concentration in a series of experiments can help determine the optimal level for your specific system.
Q2: Can the type of initiator influence agglomeration in TFEMA polymerization?
A2: Yes, the initiator type and its concentration play a significant role. Water-soluble initiators, such as potassium persulfate (KPS) or 4,4'-Azobis(4-cyanovaleric acid) (V-50), are typically used in emulsion polymerization. The rate of radical generation, which is influenced by the initiator's decomposition kinetics and concentration, affects the number of polymer particles formed. A higher number of particles requires more surfactant for stabilization. If the surfactant is limited, this can lead to instability and agglomeration.
Q3: How does a semi-batch (monomer-starved) process help in preventing agglomeration?
A3: A semi-batch process, where the monomer is fed into the reactor over time, helps to maintain a low concentration of monomer in the polymer particles and the aqueous phase. This "monomer-starved" condition has several advantages for preventing agglomeration:
-
Reduces Particle Swelling: It prevents excessive swelling of the polymer particles, which can compromise the stability of the surfactant layer.
-
Minimizes Secondary Nucleation: A lower monomer concentration in the aqueous phase reduces the likelihood of forming new particles (secondary nucleation) after the initial nucleation phase. This leads to a more uniform particle size distribution and less competition for the available surfactant.
-
Improves Heat Management: The gradual addition of monomer allows for better control of the exothermic polymerization reaction, preventing temperature spikes that can lead to instability.
Q4: What is the optimal agitation speed to prevent agglomeration?
A4: There is no single "optimal" agitation speed, as it depends on the reactor geometry, scale, and other formulation parameters. The goal is to achieve good mixing and heat transfer without introducing excessive shear. It is recommended to start with a moderate agitation speed and observe the outcome. If signs of poor mixing are present (e.g., monomer pooling), the speed can be gradually increased. Conversely, if significant shear-induced coagulation is observed, the agitation speed should be reduced.
Q5: Can temperature control impact the stability of my TFEMA emulsion polymerization?
A5: Absolutely. The polymerization temperature directly influences the rate of initiator decomposition and the overall reaction kinetics. Unstable temperatures can lead to:
-
Runaway Reactions: A sudden increase in temperature can lead to an uncontrolled polymerization rate, generating heat that cannot be effectively removed. This can cause localized boiling and destabilization of the latex.
-
Inconsistent Particle Growth: Fluctuations in temperature can lead to variations in the polymerization rate, resulting in a broad particle size distribution and an increased risk of agglomeration.
Data Presentation
Table 1: Effect of Surfactant (SDS) Concentration on Agglomeration in TFEMA Emulsion Polymerization (Illustrative Data)
| Experiment | SDS Concentration (mmol/L) | Coagulum (% of total polymer) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 5 | > 20 (High Agglomeration) | N/A | N/A |
| 2 | 10 | 8.5 | 150 | 0.35 |
| 3 | 15 | 1.2 | 95 | 0.12 |
| 4 | 20 | < 0.5 | 70 | 0.08 |
Note: This is illustrative data. The optimal surfactant concentration should be determined experimentally for your specific reaction conditions.
Table 2: Influence of Initiator (KPS) Concentration on TFEMA Emulsion Stability (Illustrative Data)
| Experiment | KPS Concentration (mmol/L) | Coagulum (% of total polymer) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 1.0 | 1.5 | 110 | 0.15 |
| 2 | 2.0 | < 0.5 | 85 | 0.09 |
| 3 | 4.0 | 2.8 | 60 | 0.21 |
| 4 | 6.0 | 6.5 | 45 | 0.38 |
Note: This is illustrative data. The optimal initiator concentration depends on the desired particle size and the surfactant concentration.
Experimental Protocols
Protocol 1: Batch Emulsion Polymerization of TFEMA with Optimized Surfactant Concentration
Objective: To synthesize a stable poly(TFEMA) latex with minimal coagulum using a batch process.
Materials:
-
2,2,2-trifluoroethyl methacrylate (TFEMA), inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 100 mL of deionized water and 0.2 g of SDS (corresponds to an optimized concentration).
-
Purge the system with nitrogen for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.
-
Heat the reactor to 70°C in an oil bath.
-
In a separate vial, dissolve 0.1 g of KPS in 5 mL of deionized water.
-
Once the reactor temperature is stable at 70°C, add 10 g of TFEMA monomer to the reactor.
-
Immediately after adding the monomer, add the KPS solution to initiate the polymerization.
-
Maintain the reaction at 70°C with continuous stirring at 200 rpm for 4 hours.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a pre-weighed mesh to collect any coagulum.
-
Dry the coagulum in an oven at 60°C to a constant weight to quantify the amount of agglomeration.
-
Characterize the particle size and polydispersity of the stable latex using Dynamic Light Scattering (DLS).
Protocol 2: Semi-Batch (Monomer-Starved) Emulsion Polymerization of TFEMA
Objective: To minimize agglomeration and control particle size by feeding the monomer over an extended period.
Materials:
-
Same as Protocol 1.
Procedure:
-
Set up the reactor as described in Protocol 1.
-
Add 100 mL of deionized water and 0.2 g of SDS to the reactor.
-
Purge with nitrogen for 30 minutes while stirring at 200 rpm.
-
Heat the reactor to 70°C.
-
In a separate vial, dissolve 0.1 g of KPS in 5 mL of deionized water.
-
Add 1 g of TFEMA (10% of the total monomer) to the reactor to form seed particles.
-
Add the KPS solution to the reactor to initiate polymerization.
-
Allow the seed stage to proceed for 30 minutes.
-
Using a syringe pump, feed the remaining 9 g of TFEMA into the reactor at a constant rate over 3 hours.
-
After the monomer feed is complete, continue the reaction for an additional hour at 70°C to ensure high conversion.
-
Cool the reactor and analyze the coagulum and particle size as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing agglomeration.
Caption: Key factors contributing to agglomeration.
Improving the adhesion of poly(TFEMA) coatings on various substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of poly(trifluoroethyl methacrylate) [poly(TFEMA)] coatings on various substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the application of poly(TFEMA) coatings.
Problem: Poor Adhesion or Delamination of the Poly(TFEMA) Coating
This is a frequent issue that can arise from several factors related to the substrate preparation, coating application, or curing process.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove any organic residues, dust, or other contaminants. For silicon wafers and glass, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an RCA clean. For titanium, sonicate in a series of solvents such as acetone, isopropanol (B130326), and deionized water.[1] |
| Low Surface Energy of the Substrate | Increase the surface energy of the substrate through surface activation techniques. This creates a more reactive surface for the coating to bond with. |
| - Plasma Treatment: Expose the substrate to oxygen or argon plasma to introduce polar functional groups.[2][3][4][5] | |
| - Corona Treatment: A high-voltage discharge in the air creates reactive species that modify the substrate surface. | |
| - UV/Ozone Treatment: This method effectively removes organic contaminants and creates a hydrophilic surface. | |
| Lack of Adhesion Promoter | For certain substrates, especially glass and silicon, the use of an adhesion promoter is crucial for creating a strong chemical bond between the inorganic substrate and the organic polymer coating. |
| - Silane (B1218182) Coupling Agents: Apply a solution of a silane coupling agent, such as 3-aminopropyl)triethoxysilane (APTES) or (3-glycidyloxypropyl)trimethoxysilane (GPTMS), to the substrate before coating.[6][7][8][9][10] | |
| Incompatible Solvent | The solvent used to dissolve the poly(TFEMA) can affect the film formation and adhesion. Ensure the solvent has good wetting properties on the substrate and evaporates at an appropriate rate. |
| Incorrect Spin Coating Parameters | The speed and duration of the spin coating process determine the thickness and uniformity of the coating, which can impact adhesion.[11][12][13][14][15] Optimize the spin speed and time to achieve a uniform, defect-free film. Thicker films are more prone to cracking and delamination due to internal stresses.[16][17] |
| Improper Curing | Insufficient or improper curing can result in a soft coating with poor adhesion. Ensure the coated substrate is cured at the appropriate temperature and for a sufficient duration to allow for solvent evaporation and polymer chain relaxation.[1] |
Problem: Cracking of the Poly(TFEMA) Coating
Cracks in the coating can compromise its barrier properties and lead to failure.
| Potential Cause | Recommended Solution |
| Excessive Film Thickness | Thicker films generate higher internal stresses during solvent evaporation, leading to cracking.[16][17] Reduce the coating thickness by adjusting the polymer concentration in the solution or by increasing the spin speed. |
| Fast Solvent Evaporation | Rapid evaporation can induce stress in the film. Use a solvent with a lower vapor pressure or control the atmosphere during spin coating (e.g., by introducing a solvent-saturated vapor). |
| Substrate-Coating Mismatch | A significant difference in the coefficient of thermal expansion between the substrate and the poly(TFEMA) coating can cause cracking upon temperature changes. If applicable, select a substrate with a closer thermal expansion coefficient. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to ensure good adhesion of my poly(TFEMA) coating?
A1: The most critical step is meticulous substrate cleaning and preparation.[1] Any contaminants on the surface will act as a weak boundary layer and prevent proper bonding. The level of cleaning required depends on the substrate and its initial condition.
Q2: How do I choose the right surface treatment for my substrate?
A2: The choice of surface treatment depends on the substrate material and the desired surface properties.
-
For silicon wafers and glass , plasma treatment or UV/ozone treatment are effective in creating a high-energy, hydrophilic surface. The use of a silane coupling agent is also highly recommended to form a covalent bond between the substrate and the polymer.[6][7][8][9][10]
-
For titanium , anodization is a robust method to create a porous oxide layer that promotes mechanical interlocking with the coating.[18][19][20][21][22] Chemical etching with solutions like NaOH can also increase surface roughness and improve adhesion.[23]
Q3: What is a silane coupling agent and how does it work?
A3: A silane coupling agent is a molecule with a dual functionality.[7] One end of the molecule can react and form a strong covalent bond with the inorganic substrate (like glass or silicon), while the other end has an organic group that can interact and entangle with the polymer chains of the coating. This creates a chemical bridge at the interface, significantly improving adhesion.
Q4: My poly(TFEMA) solution dewets from the substrate during spin coating. What should I do?
A4: Dewetting is a sign of low surface energy of the substrate or poor wetting by the solvent. You should perform a surface treatment like plasma or UV/ozone to increase the substrate's surface energy. You could also try a different solvent for your poly(TFEMA) that has a lower surface tension.
Q5: How can I measure the adhesion of my poly(TFEMA) coating?
A5: Several techniques can be used to assess adhesion:
-
Tape Test (ASTM D3359): This is a simple qualitative test where a pressure-sensitive tape is applied to the coating and then rapidly peeled off. The amount of coating removed gives an indication of the adhesion.
-
Peel Test (ASTM D903): A more quantitative method where the force required to peel a strip of the coating from the substrate is measured.[24][25]
-
Pull-off Test (ASTM D4541): A dolly is glued to the coating surface, and the force required to pull the coating off perpendicularly is measured.
Quantitative Data
The following tables summarize some quantitative data found in the literature for adhesion strength and contact angle measurements on various substrates. Note that specific data for poly(TFEMA) is limited, and data for similar polymers like PMMA or general fluoropolymers are included for reference.
Table 1: Adhesion Strength of Coatings on Titanium with Different Surface Treatments
| Surface Treatment | Coating/Adhesive | Adhesion Strength (MPa) | Test Method |
| Sandblasting | Resin Cement | 36.9 ± 1.6 | Shear Bond Strength[26] |
| Hydrofluoric Acid Etching | Resin Cement | 35.2 ± 3.4 | Shear Bond Strength[26] |
| Anodization | Resin Cement | 29.6 ± 3.6 | Shear Bond Strength[26] |
| Alkaline Degreasing | Epoxy Adhesive | 18.75 | Shear Strength[16] |
| Anodizing followed by Vibratory Shot Peening | Epoxy Adhesive | 18.10 | Shear Strength[16] |
| Sandblasting | Composite Resin | 14.39 - 19.10 | Shear Bond Strength[27] |
| TiN Coating | Composite Resin | 14.68 - 18.93 | Shear Bond Strength[27] |
Table 2: Water Contact Angle on Polymer Surfaces Before and After Treatment
| Polymer | Treatment | Water Contact Angle (°) |
| Untreated Polymer Film | None | 97[28][29] |
| Plasma-Treated Polymer Film (3s) | Plasma | < 90[29] |
| Perovskite | None | Not specified, but hydrophilic[30] |
| Poly(TFEMA) on Perovskite | Supercritical Fluid Deposition | Increased hydrophobicity observed[30] |
| Polypropylene (PP) | Oxygen Plasma | Contact angle decreases, indicating increased hydrophilicity[31] |
| Polycarbonate (PC) | Fluorine Plasma | Contact angle increases, indicating increased hydrophobicity[31] |
| Polyoxymethylene (POM) | Fluorine Plasma | 156[31] |
Experimental Protocols
Protocol 1: Surface Preparation of Glass/Silicon Substrates using a Silane Coupling Agent
-
Cleaning:
-
Immerse the substrates in a piranha solution (3:1 H₂SO₄:H₂O₂) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Surface Activation (Optional but Recommended):
-
Place the cleaned substrates in a plasma cleaner and treat with oxygen plasma for 2-5 minutes.
-
-
Silane Treatment:
-
Prepare a 1-5% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol (B145695) or a 95:5 ethanol:water mixture.
-
Immerse the substrates in the APTES solution for 30-60 minutes at room temperature.[6][7]
-
Rinse the substrates with ethanol to remove excess unreacted silane.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 15-30 minutes.
-
-
Coating:
-
Allow the substrates to cool to room temperature before applying the poly(TFEMA) coating.
-
Protocol 2: Surface Preparation of Titanium Substrates by Anodization
-
Cleaning:
-
Degrease the titanium substrate by sonicating in acetone, followed by isopropanol and deionized water for 15 minutes each.
-
Dry the substrate with a nitrogen stream.
-
-
Anodization:
-
Prepare an electrolyte solution, for example, 1 M H₃PO₄ or an aqueous solution containing ammonium (B1175870) fluoride.[20][21]
-
Set up an electrochemical cell with the titanium substrate as the anode and a platinum foil as the cathode.
-
Apply a constant voltage (e.g., 10-20 V) for a specific duration (e.g., 30-60 minutes).[19][22] The voltage and time will influence the thickness and morphology of the resulting oxide layer.
-
After anodization, rinse the substrate thoroughly with deionized water.
-
-
Annealing:
-
Anneal the anodized substrate at a high temperature (e.g., 450-550°C) to crystallize the TiO₂ layer, which can further improve its stability.
-
-
Coating:
-
Cool the substrate to room temperature before applying the poly(TFEMA) coating.
-
Protocol 3: Spin Coating of Poly(TFEMA)
-
Solution Preparation:
-
Dissolve poly(TFEMA) in a suitable solvent (e.g., ethyl acetate, methyl ethyl ketone) to the desired concentration. The concentration will affect the final film thickness.
-
-
Dispensing:
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a small amount of the poly(TFEMA) solution onto the center of the substrate.
-
-
Spinning:
-
Start the spin coater. A two-step process is often used:
-
-
Curing:
-
After spinning, bake the coated substrate on a hotplate or in an oven at a temperature above the glass transition temperature of poly(TFEMA) (around 70-80°C) but below its decomposition temperature to remove the solvent and anneal the film. A typical baking step is 90-110°C for 1-5 minutes.
-
Visualizations
Caption: Troubleshooting workflow for poor poly(TFEMA) adhesion.
Caption: Experimental workflow for coating poly(TFEMA) on glass or silicon.
Caption: Experimental workflow for coating poly(TFEMA) on titanium.
References
- 1. suncoating.com [suncoating.com]
- 2. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glass Protection Tape Using Silane Coupling Agents | Tom Brown Inc [tombrowninc.com]
- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Application Of Silane Coupling Agent For Glass Fiber - ECOPOWER [ecopowerchem.com]
- 10. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. brighton-science.com [brighton-science.com]
- 18. scribd.com [scribd.com]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Evolution of anodised titanium for implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 24. Quantitative peel test for thin films/layers based on a coupled parametric and statistical study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pstc.org [pstc.org]
- 26. Assessing shear bond strength of various surface treatments of titanium alloy with high translucency monolithic zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Shear bond strength of composite resin to titanium according to various surface treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 29. dataphysics-instruments.com [dataphysics-instruments.com]
- 30. researchgate.net [researchgate.net]
- 31. eag.com [eag.com]
Addressing curing and shrinkage problems of TFEMA in dental resins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) in dental resin formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of TFEMA-based dental resins.
| Problem | Potential Cause | Suggested Solution |
| High Polymerization Shrinkage | High concentration of low molecular weight monomers like TFEMA. | - Partially substitute TFEMA with higher molecular weight dimethacrylates (e.g., Bis-GMA, UDMA) to reduce the number of methacrylate groups per unit volume. - Incorporate a higher filler load to decrease the relative volume of the polymerizable resin matrix.[1] - Consider using alternative polymerization mechanisms with lower shrinkage, such as ring-opening polymerization, if compatible with the formulation goals. |
| Incomplete or Low Degree of Curing (Low DC) | - Insufficient light intensity or curing time. - Inappropriate photoinitiator system for the light source. - High opacity of the resin mixture, preventing light penetration. - Oxygen inhibition at the surface. | - Ensure the light curing unit has an intensity of at least 400 mW/cm² and follow recommended curing times for the specific resin thickness. - Verify that the absorption spectrum of the photoinitiator (e.g., camphorquinone) matches the emission spectrum of the curing light. - For highly filled or opaque resins, cure in thinner increments (e.g., ≤ 2 mm). - Apply a glycerine layer or use a nitrogen atmosphere during curing to prevent oxygen inhibition at the surface. |
| Poor Mechanical Properties (e.g., Low Flexural Strength) | - Low degree of conversion. - Poor adhesion between the filler particles and the resin matrix. - High residual monomer content acting as a plasticizer. | - Optimize the curing protocol to maximize the degree of conversion. - Ensure proper silanization of filler particles to improve their bonding to the resin matrix. - Post-curing at an elevated temperature can enhance polymerization and reduce residual monomers. |
| High Water Sorption and/or Solubility | - Hydrophilic components in the resin matrix. - Low degree of conversion, leading to the leaching of unreacted monomers.[2] | - While TFEMA can decrease water solubility, its impact on water sorption may be less significant.[1] Adjust the formulation with more hydrophobic monomers if water sorption is a critical issue. - Ensure a high degree of conversion to minimize the presence of leachable components. |
| Phase Separation or Inhomogeneity of Resin Mixture | - Immiscibility of monomer components. - Inadequate mixing of fillers and resin. | - Select monomers with similar polarity and solubility parameters. - Employ high-speed mechanical mixing or a combination of manual and mechanical mixing to ensure uniform dispersion of fillers within the resin matrix.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of incorporating TFEMA into dental resin formulations?
A1: The primary benefit of incorporating TFEMA is to reduce the volumetric shrinkage and water solubility of the final composite material.[1] The fluorine groups in TFEMA contribute to its hydrophobic nature, which can lead to improved durability of the dental restoration.[2]
Q2: How does the concentration of TFEMA affect the final properties of the dental resin?
A2: Increasing the concentration of TFEMA as a partial substitute for other dimethacrylates like TEGDMA has been shown to significantly decrease volumetric shrinkage and water solubility.[1] However, it may not necessarily improve the degree of conversion or flexural strength.[1] Therefore, the concentration of TFEMA must be optimized to achieve a balance of desired properties.
Q3: Can TFEMA be homopolymerized for dental applications?
A3: While TFEMA can be homopolymerized, it is typically used as a comonomer in dental resins.[2][4] This is because dental resins require a cross-linked network to achieve the necessary mechanical properties, which is achieved by copolymerizing monofunctional monomers like TFEMA with dimethacrylate monomers (e.g., Bis-GMA, UDMA, TEGDMA).
Q4: What is the expected impact of TFEMA on the viscosity of the uncured resin mixture?
A4: TFEMA is a relatively low molecular weight and low viscosity monomer. Its addition as a substitute for more viscous monomers can reduce the overall viscosity of the resin mixture, which can improve handling and facilitate higher filler loading.
Q5: Are there any specific safety precautions to consider when working with TFEMA?
A5: As with all methacrylate monomers, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn to avoid skin and eye contact. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of vapors. Refer to the material safety data sheet (MSDS) for specific handling and storage instructions.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on TFEMA-containing dental resins.
Table 1: Effect of TFEMA Substitution for TEGDMA on Resin Properties [1]
| Property | Control (0% TFEMA) | 10% TFEMA | 20% TFEMA | 30% TFEMA |
| Volumetric Shrinkage (%) | 3.5 ± 0.2 | 3.1 ± 0.1 | 2.8 ± 0.2 | 2.5 ± 0.1 |
| Water Solubility (µg/mm³) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Water Sorption (µg/mm³) | 28.1 ± 1.5 | 27.5 ± 1.2 | 27.1 ± 1.4 | 26.8 ± 1.1 |
| Degree of Conversion (%) | 65.2 ± 2.1 | 64.8 ± 1.9 | 64.5 ± 2.3 | 64.1 ± 2.5 |
| Flexural Strength (MPa) | 125.3 ± 8.7 | 124.1 ± 9.2 | 123.5 ± 7.9 | 122.8 ± 8.5 |
Experimental Protocols
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol is adapted from standard methods for determining the degree of conversion in dental resins.[5][6]
Objective: To quantify the percentage of reacted aliphatic C=C bonds in the polymer network.
Materials and Apparatus:
-
Uncured and cured resin samples
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
KBr crystals (for transmission mode)
-
Micro-pipette
-
Light-curing unit
Procedure:
-
Baseline Spectrum: Place a small amount of the uncured resin paste onto the ATR crystal or between two KBr pellets.
-
Record the FTIR spectrum of the uncured material. The characteristic peaks for the methacrylate C=C bond (aliphatic) and an internal standard (aromatic C=C) are typically found around 1638 cm⁻¹ and 1608 cm⁻¹, respectively.
-
Curing: Cure the resin sample directly on the ATR crystal or between the KBr pellets for the specified time using the light-curing unit.
-
Post-Cure Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation: The degree of conversion is calculated using the following formula, which measures the change in the ratio of the aliphatic to the aromatic peak heights before and after curing:
DC (%) = [1 - (Abs peak height at 1638 cm⁻¹ / Abs peak height at 1608 cm⁻¹)cured / (Abs peak height at 1638 cm⁻¹ / Abs peak height at 1608 cm⁻¹)uncured] x 100
Measurement of Flexural Strength
This protocol follows the guidelines of ISO 4049 for the three-point bending test.[7]
Objective: To determine the flexural strength and modulus of the cured dental composite.
Materials and Apparatus:
-
Cured resin composite samples in bar shapes (25 mm x 2 mm x 2 mm)
-
Universal testing machine with a three-point bending fixture
-
Digital calipers
Procedure:
-
Sample Preparation: Prepare bar-shaped specimens of the cured resin composite with dimensions of 25 mm x 2 mm x 2 mm. Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Testing Setup: Set the support span on the three-point bending fixture to 20 mm.
-
Measurement: Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula:
σ = 3FL / 2bh²
Where F is the load at fracture, L is the span length, b is the width of the specimen, and h is the height of the specimen.
Measurement of Water Sorption and Solubility
This protocol is based on the ISO 4049 standard.[8][9][10]
Objective: To determine the amount of water absorbed by the material and the amount of soluble material lost.
Materials and Apparatus:
-
Disc-shaped cured resin samples (15 mm diameter, 1 mm thickness)
-
Desiccator with silica (B1680970) gel
-
Analytical balance (accurate to 0.01 mg)
-
Distilled water
-
Oven at 37°C
Procedure:
-
Initial Conditioning: Place the prepared disc specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.
-
Wet Mass Measurement: After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them to obtain the wet mass (m₂).
-
Re-conditioning: Place the specimens back into the desiccator and re-condition them until a constant mass (m₃) is achieved.
-
Calculations:
-
Water Sorption (Wsp): Wsp = (m₂ - m₃) / V
-
Water Solubility (Wsl): Wsl = (m₁ - m₃) / V
Where V is the volume of the specimen.
-
Visualizations
Caption: Free radical polymerization mechanism of methacrylate monomers.
Caption: General experimental workflow for TFEMA dental resin composite development.
References
- 1. Effect of trifluoroethyl methacrylate comonomer on physical properties of Bis-GMA based dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2,2,2-trifluoroethyl methacrylate on properties of autopolymerized hard direct denture reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ISO 4049: water sorption and water solubility of resin cements | Semantic Scholar [semanticscholar.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities and side reactions in TFEMA polymerization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize impurities and side reactions during the polymerization of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in TFEMA polymerization?
A1: Impurities can be introduced at various stages of the polymerization process. Key sources include:
-
Monomer Impurities: The TFEMA monomer may contain inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ), which are added for stabilization during storage.[1] Other potential impurities can arise from the monomer synthesis process.[2]
-
Solvent Impurities: Solvents can contain water or other reactive species that may interfere with the polymerization. For instance, certain impurities in solvents like dimethylformamide (DMF) can inhibit polymerization.[3][4]
-
Atmospheric Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals, leading to an induction period or complete prevention of the reaction.[5]
-
Initiator Residues: Byproducts from the decomposition of the initiator can remain in the final polymer.
-
Side Reaction Products: Unwanted side reactions like chain transfer can generate polymer chains with different end-groups or branching, which are considered structural impurities.[6]
Q2: How can I effectively purify the TFEMA monomer before use?
A2: To ensure high purity, the inhibitor (e.g., MEHQ) must be removed from the TFEMA monomer. A standard procedure involves washing the monomer with an aqueous basic solution (e.g., 5% NaOH) to extract the acidic inhibitor, followed by washing with deionized water to remove the base. The monomer is then dried over an anhydrous salt (e.g., MgSO₄) and purified further by distillation under reduced pressure.
Q3: What are the primary side reactions to consider in the free-radical polymerization of TFEMA?
A3: In free-radical polymerization, several side reactions can occur, impacting the molecular weight, dispersity, and overall structure of the final polymer:
-
Chain Transfer: This is a significant side reaction where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent.[7] This terminates the growth of one chain while initiating a new one, often resulting in a lower average molecular weight.[6] Chain transfer to the polymer is more likely at high monomer conversions and can lead to branching.[8]
-
Termination by Combination: Two growing polymer chains combine to form a single, longer, non-reactive chain.
-
Termination by Disproportionation: One growing polymer chain abstracts a hydrogen atom from another, resulting in two terminated chains: one with a saturated end group and another with an unsaturated end group.[6]
Q4: How can I achieve a well-defined poly(TFEMA) with low dispersity?
A4: To synthesize polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), controlled radical polymerization (CRP) techniques are highly recommended.[9] These methods minimize termination and chain transfer reactions. The most common CRP techniques are:
-
Atom Transfer Radical Polymerization (ATRP): ATRP provides excellent control over polymer architecture, allowing for the synthesis of well-defined homopolymers and block copolymers.[10] For methacrylate monomers, this technique has proven successful.[9]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the polymerization of a wide range of monomers with good control over molecular weight and low PDI values.[9] It has been successfully applied to TFEMA, yielding polymers with Mw/Mn values as low as 1.10.[8][11]
Q5: What is the impact of initiator concentration and reaction temperature on TFEMA polymerization?
A5: Both initiator concentration and temperature are critical parameters that significantly influence the polymerization outcome:
-
Initiator Concentration: The concentration of the initiator affects the number of growing polymer chains. A higher initiator concentration leads to a greater number of chains being initiated simultaneously, which typically results in a lower average molecular weight.[12][13] Conversely, an excessively low initiator concentration might not be feasible for synthesizing very high molecular weight polymers.[12]
-
Reaction Temperature: Temperature affects the rate of initiator decomposition and the rate of polymer chain propagation. Increasing the temperature generally increases the polymerization rate.[12] However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, potentially leading to a broader molecular weight distribution and reduced control.[14]
Q6: What is the standard procedure for purifying the final poly(TFEMA)?
A6: After polymerization, the crude product contains the desired polymer along with unreacted monomer, initiator fragments, and solvent. The most common purification method is precipitation. The polymer solution is slowly added to a large excess of a non-solvent (an "anti-solvent") with vigorous stirring. For poly(TFEMA), common non-solvents include ethanol (B145695) and n-hexane.[8][15] This causes the polymer to precipitate while the impurities remain dissolved. The process can be repeated multiple times to achieve high purity.[8] The purified polymer is then collected by filtration and dried under vacuum.
Troubleshooting Guide
This section addresses specific issues that may be encountered during TFEMA polymerization experiments.
Problem 1: Polymerization is extremely slow or fails to initiate.
| Possible Cause | Suggested Solution |
| Presence of Inhibitor | Ensure the MEHQ inhibitor has been completely removed from the TFEMA monomer. See the monomer purification protocol below.[1] |
| Presence of Oxygen | Oxygen is a radical scavenger and inhibits polymerization.[5] Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with a high-purity inert gas (e.g., Nitrogen or Argon) for an extended period.[5] |
| Inefficient Initiator/Temperature Combination | The chosen initiator must be used at a temperature where it decomposes at an appropriate rate. For example, AIBN is commonly used at temperatures between 60-80 °C.[5][16] If the reaction temperature is too low for the initiator's half-life, the rate of radical generation will be too slow. |
| Impure Solvent or Monomer | Use high-purity, anhydrous solvents. Impurities in the monomer or solvent can act as inhibitors or chain transfer agents.[3] |
Problem 2: The final polymer has a very broad molecular weight distribution (high PDI).
| Possible Cause | Suggested Solution |
| Uncontrolled Free-Radical Polymerization | Conventional free-radical polymerization inherently produces polymers with broader PDI. For better control, switch to a controlled radical polymerization (CRP) technique like RAFT or ATRP.[9][10] |
| High Polymerization Temperature | Very high temperatures can increase the rate of side reactions, including chain transfer, which broadens the PDI.[14] Consider lowering the reaction temperature. |
| High Monomer Conversion | Pushing the reaction to very high conversions can increase the likelihood of side reactions like chain transfer to the polymer, leading to branching and a broader PDI.[8] |
| Inappropriate Initiator Concentration | A very high initiator concentration can lead to increased termination events, affecting control over the polymerization. |
Problem 3: The polymer's molecular weight is significantly lower than expected.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | An excess of initiator generates a large number of polymer chains, each growing for a shorter period, resulting in a lower average molecular weight.[12][13] Reduce the initiator concentration relative to the monomer. |
| Chain Transfer Reactions | The presence of chain transfer agents (either intentionally added or as impurities in the solvent or monomer) will lower the molecular weight.[7][17] Carbon dioxide has been shown to yield lower molecular weight poly(TFEMA) compared to other organic solvents.[18] Select a solvent with a low chain transfer constant. |
| High Reaction Temperature | Higher temperatures can increase the rate of chain transfer relative to propagation, leading to lower molecular weights.[12] Optimize the reaction temperature. |
Problem 4: Gel formation occurs during the polymerization.
| Possible Cause | Suggested Solution |
| High Monomer Conversion | In some systems, very high conversion can lead to extensive chain transfer to the polymer, causing cross-linking and gelation. Stop the polymerization at a lower conversion. |
| Presence of Cross-linking Impurities | If the monomer contains impurities with two or more polymerizable double bonds (e.g., dimethacrylates), cross-linking will occur, leading to gel formation. Ensure high-purity monomer is used. |
| Inappropriate Solvent | If the polymerization is carried out in a poor solvent, the growing polymer chains may precipitate or aggregate, leading to localized high concentrations and potential cross-linking. Ensure the polymer is soluble in the chosen solvent under the reaction conditions. |
Data Presentation: Influence of Reaction Parameters
The following tables summarize quantitative data from the literature on how different experimental conditions can affect the outcome of TFEMA polymerization.
Table 1: Effect of Initiator (AIBN) Concentration and Temperature on Bulk Polymerization of TFEMA
| Entry | AIBN Conc. (wt% to monomer) | Temp (°C) | Mn ( g/mol ) | Monomer Conversion (%) |
| 1 | 0.5 | 60 | 1,471,000 | 90 |
| 2 | 0.5 | 70 | 95,000 | - |
Data adapted from a study on conventional free radical polymerization.[16]
Table 2: Effect of Initiator System on TFEMA Polymerization with Palladium Nanoparticles (Pd NPs)
| Entry | Molar Ratio [TFEMA]/[Initiator]/[Pd NPs] | Temp (°C) | Mn (Da) |
| 1 | 3.95 × 10⁴ / 756 (EBiB) / 1 | 70 | 3.03 × 10⁶ |
| 2 | 3.95 × 10⁴ / 527 (EBP) / 1.5 | - | Higher Mn |
| 3 | 3.95 × 10⁴ / 298 (EBP) / 1.5 | - | Lower Mn |
| 4 | - | Higher Temp | Minor Reduction in Mn |
Data adapted from a study on UHMW PTFEMA synthesis. EBP = ethyl 2-bromopropionate, EBiB = ethyl 2-bromoisobutyrate.[12][15]
Experimental Protocols
Protocol 1: Purification of TFEMA Monomer
-
Inhibitor Removal: In a separatory funnel, combine 100 mL of TFEMA monomer with 50 mL of a 5% (w/v) aqueous NaOH solution. Shake vigorously for 2-3 minutes. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step two more times.
-
Neutralization: Wash the monomer with 50 mL of deionized water to remove any residual NaOH. Discard the aqueous layer. Repeat the water wash.
-
Drying: Transfer the washed monomer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (B86663) (MgSO₄). Swirl gently and let it stand for 20-30 minutes to remove residual water.
-
Distillation: Filter the dried monomer into a round-bottom flask. Perform vacuum distillation to purify the monomer. Collect the fraction boiling at the correct temperature/pressure (e.g., 59 °C at 100 mmHg).[1]
-
Storage: Store the purified, inhibitor-free monomer at a low temperature (2-8 °C) and use it promptly, preferably within a few days, to prevent spontaneous polymerization.[1]
Protocol 2: Conventional Free-Radical Polymerization of TFEMA
-
Reaction Setup: Place a magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and backfill with high-purity nitrogen.
-
Reagent Addition: Under a positive nitrogen flow, add the desired amount of purified TFEMA monomer and solvent (e.g., isoamyl acetate).[16] Add the calculated amount of initiator, such as AIBN (e.g., 0.5 wt% relative to the monomer).[16]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath set to the desired temperature (e.g., 60 °C).[16]
-
Reaction Monitoring: Allow the reaction to proceed with stirring for the planned duration. The progress can be monitored by taking aliquots (under inert atmosphere) and analyzing the monomer conversion via techniques like ¹H NMR or gravimetry.
-
Termination: To stop the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.
Protocol 3: Purification of Poly(TFEMA) via Precipitation
-
Solution Preparation: Ensure the crude polymer mixture is fully dissolved. If necessary, add a small amount of a good solvent (e.g., THF).
-
Precipitation: In a separate beaker, place a volume of a non-solvent (e.g., cold ethanol or n-hexane) that is at least 10 times the volume of the polymer solution.[8][15]
-
Addition: While vigorously stirring the non-solvent, slowly add the polymer solution dropwise using a pipette or dropping funnel. A white, solid polymer should precipitate immediately.
-
Isolation: Continue stirring for 15-20 minutes after the addition is complete. Collect the precipitated polymer by vacuum filtration.
-
Washing & Reprecipitation: Wash the polymer cake on the filter with fresh non-solvent. For higher purity, redissolve the collected polymer in a minimal amount of a good solvent and repeat the precipitation process.
-
Drying: Place the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry until a constant weight is achieved.
Visualizations
References
- 1. 2,2,2-Trifluoroethyl methacrylate MEHQ 50-200ppm inhibitor, 99 352-87-4 [sigmaaldrich.com]
- 2. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Dimethylformamide Impurities as Propylene Polymerization Inhibitor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 18. kiche.or.kr [kiche.or.kr]
Technical Support Center: Enhancing Thermal Stability of Poly(TFEMA) Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2,2,2-trifluoroethyl methacrylate) (poly(TFEMA)) copolymers. The focus is on strategies to enhance the thermal stability of these materials, a critical factor for many high-performance applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and characterization of poly(TFEMA) copolymers, with a focus on improving their thermal properties.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Decomposition Temperature in TGA | 1. Presence of Weak Links: Head-to-head or tail-to-tail linkages and unsaturated chain ends from conventional radical polymerization can initiate early degradation.[1] 2. Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal resistance.[2] 3. Residual Initiator or Monomer: Unreacted initiator fragments or residual monomer can act as sites for premature degradation. | 1. Utilize Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can produce well-defined polymers with fewer defects.[1][3] 2. Increase Molecular Weight: Adjust polymerization conditions (e.g., monomer to initiator ratio, reaction time) to target higher molecular weights.[4] 3. Purify the Polymer: Thoroughly purify the copolymer after synthesis by precipitation in a non-solvent to remove unreacted species. |
| Inconsistent TGA Results | 1. Sample Preparation: Inconsistent sample mass or form can affect heat transfer and degradation profiles. 2. Instrumental Parameters: Variations in heating rate, purge gas, or crucible type can lead to different results.[5][6] 3. Sample Heterogeneity: Poorly controlled copolymerization can result in a mixture of polymer chains with varying compositions and thermal stabilities. | 1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg) and ensure the sample is in a similar form (e.g., powder, film) for all measurements. 2. Maintain Consistent TGA Parameters: Use the same heating rate (e.g., 10 °C/min), purge gas (e.g., nitrogen), and crucible type for all analyses.[5] 3. Ensure Homogeneous Copolymerization: Optimize polymerization conditions to achieve a random and uniform incorporation of comonomers. |
| Glass Transition Temperature (Tg) is Too Low | 1. Comonomer Selection: The chosen comonomer may have a low Tg, thereby reducing the overall Tg of the copolymer. 2. Plasticization Effect: Residual solvent or unreacted monomer can act as a plasticizer, lowering the Tg. | 1. Incorporate High-Tg Comonomers: Copolymerize TFEMA with monomers known to have high glass transition temperatures, such as those with bulky aromatic or cyclic side groups.[7] 2. Thoroughly Dry the Sample: Ensure the polymer sample is completely dry before DSC analysis by vacuum drying at an elevated temperature below the expected Tg. |
| Poor Thermal Stability Despite Copolymerization | 1. Incompatible Comonomers: The comonomers may not be well-incorporated, leading to phase separation and regions of lower thermal stability. 2. Degradation of Comonomer: The chosen comonomer might be less thermally stable than poly(TFEMA), initiating degradation of the entire copolymer chain. | 1. Assess Monomer Reactivity Ratios: Choose comonomers with reactivity ratios that favor random incorporation to create a homogeneous copolymer. 2. Select Thermally Stable Comonomers: Opt for comonomers that exhibit high thermal stability in their homopolymer form. The thermal stability of copolymers is often intermediate between that of the corresponding homopolymers.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermal stability of poly(TFEMA) copolymers?
A1: The key strategies include:
-
Copolymerization with High-Tg Monomers: Incorporating comonomers with rigid structures, such as aromatic or bulky aliphatic groups, can increase the glass transition temperature (Tg) and overall thermal stability.[7]
-
Increasing Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal resistance due to increased chain entanglement.[2]
-
Controlled Polymerization Techniques: Methods like RAFT polymerization minimize weak links in the polymer backbone, which are often initiation sites for thermal degradation.[1]
-
Incorporation of Nanofillers: The addition of nanofillers like nanoclays can enhance thermal stability by acting as a barrier to the diffusion of degradation products.[9]
Q2: How does the choice of comonomer affect the thermal stability of poly(TFEMA) copolymers?
A2: The chemical structure of the comonomer plays a crucial role. Comonomers with bulky side groups that restrict chain mobility can increase the Tg. Aromatic comonomers can also enhance thermal stability. The overall thermal stability of the resulting copolymer is typically an intermediate between the stabilities of the individual homopolymers.[8] Therefore, selecting a comonomer that forms a thermally stable homopolymer is advantageous.
Q3: What is the expected thermal degradation profile of poly(TFEMA) in a TGA analysis?
A3: The thermal degradation of poly(TFEMA) often occurs in two main steps. The first, at a lower temperature range (around 200-300 °C), corresponds to the volatilization of side-chain fragments. The second, at a higher temperature range (around 305-420 °C), is attributed to the degradation of the polymer backbone.[10]
Q4: Can increasing the fluorine content always guarantee higher thermal stability?
A4: While the high bond energy of the C-F bond contributes significantly to the thermal stability of fluoropolymers, the overall stability is also influenced by the entire molecular structure, including the polymer backbone and the presence of other substituents.[1] Fully fluorinated polymers like PTFE generally exhibit higher thermal stability than their partially fluorinated counterparts.[11] However, in copolymers, the nature of the comonomer and the overall polymer architecture are also critical factors.
Quantitative Data Summary
The following table summarizes the thermal properties of poly(TFEMA) and its copolymers with different monomers. Td,onset refers to the onset decomposition temperature, and Tg is the glass transition temperature.
| Polymer System | Td,onset (°C) | Tg (°C) | Reference |
| Poly(TFEMA) | ~200-300 (first step) | ~79 | [10] |
| Poly(TFEMA-co-pentafluorophenylhexafluoroisopropyl methacrylate) | 297–323 | 120–150 | [12] |
| Poly(methyl methacrylate) (PMMA) | ~221 (T₁₀) | ~104 | [7] |
| Poly(MMA-co-4-vinylbenzyl chloride) (50:50) | ~255 (T₁₀) | - | [7] |
| Poly(MMA-co-VBC-co-N-2-methyl-4-nitrophenyl maleimide) (40:30:30) | ~319 (T₁₀) | 119 | [7] |
T₁₀ refers to the temperature at which 10% weight loss is observed.
Experimental Protocols
Protocol 1: Synthesis of Poly(TFEMA-co-MMA) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a poly(TFEMA-co-MMA) random copolymer using RAFT polymerization to achieve a well-defined structure with enhanced thermal stability.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous toluene (B28343) as solvent
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of TFEMA, MMA, CPDB, and AIBN in anhydrous toluene. A typical molar ratio of [Monomers]:[CPDB]:[AIBN] is 200:1:0.2.
-
Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by dropwise addition of the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and collect the polymer.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate. Repeat this step two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Dry the purified copolymer under vacuum at 60 °C to a constant weight.
Protocol 2: Thermal Characterization using TGA and DSC
This protocol outlines the general procedure for analyzing the thermal stability and transitions of poly(TFEMA) copolymers.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Calibrate the TGA instrument for temperature and weight.
-
Place 5-10 mg of the dried copolymer sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Td,onset) and the temperature of maximum decomposition rate.
DSC Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Seal 5-10 mg of the dried copolymer sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Heat again to the upper temperature at a rate of 10 °C/min.
-
-
Determine the glass transition temperature (Tg) from the second heating scan to erase the thermal history of the polymer.
Visualizations
Caption: Workflow for synthesis and characterization of poly(TFEMA) copolymers.
Caption: Troubleshooting logic for low thermal stability in poly(TFEMA) copolymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polychemistry.com [polychemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. plastic-products.com [plastic-products.com]
- 12. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of fluorinated polymers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated polymers.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experiments using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why is my fluoropolymer sample not dissolving in standard NMR solvents like chloroform-d?
Answer: Fluorinated polymers often exhibit poor solubility in common hydrocarbon-based solvents due to the unique properties of the carbon-fluorine bond.[1] To achieve dissolution, it is necessary to use fluorinated solvents.
-
Solution: Try using solvents such as α,α,α-trifluorotoluene, hexafluoroisopropanol (HFIP), or perfluorinated solvents.[1] If solubility remains an issue, consider running the NMR experiment at an elevated temperature to increase solubility. For some semi-crystalline fluoropolymers, melting the polymer may be required.
Question: My ¹H NMR spectrum shows broad, poorly resolved peaks. What is the cause and how can I fix it?
Answer: Peak broadening in NMR spectra of polymers can be caused by several factors:
-
High Viscosity/Concentration: Concentrated polymer solutions are often viscous, which restricts molecular motion and leads to broader signals.[2]
-
Solution: Dilute your sample. While this may reduce the signal-to-noise ratio, it can significantly improve resolution.
-
-
Suspended Particles: Incomplete dissolution or the presence of particulate matter will cause significant line broadening.[2]
-
Solution: Filter your sample through a small plug of glass wool or a syringe filter compatible with your solvent before transferring it to the NMR tube.
-
-
Polymer Chain Dynamics: The inherent slow tumbling of large polymer chains in solution can lead to broad peaks.
-
Solution: Acquiring the spectrum at a higher temperature can increase the rate of molecular motion, leading to sharper peaks.
-
Question: I'm having trouble locking on the deuterium (B1214612) signal of my solvent. What should I do?
Answer: This can happen if the concentration of the deuterated solvent is too low relative to a non-deuterated component or if the sample is too concentrated.[2]
-
Solution: Ensure you are using a sufficient volume of deuterated solvent. If your sample is highly concentrated, dilute it.[2] In some cases, especially with viscous samples, increasing the lock power may be necessary to obtain a stable lock.[2]
Gel Permeation Chromatography (GPC/SEC)
Question: I am getting inaccurate or no signal from my Refractive Index (RI) detector when analyzing a highly fluorinated polymer. Why?
Answer: This is a common issue. The refractive index of many fluoropolymers is very close to that of common GPC mobile phases, especially fluorinated solvents.[1] An RI detector relies on the difference in refractive index between the sample and the mobile phase. If this difference (the dn/dc value) is too small, the detector will have very low sensitivity.
-
Solution:
-
Choose a Different Mobile Phase: If possible, select a solvent with a refractive index that is significantly different from your polymer.
-
Use a Different Detector: Employ a detector that does not rely on refractive index. A multi-angle light scattering (MALS) detector is an excellent alternative for determining absolute molecular weight without needing a column calibration standard.[1] An viscometer can also provide valuable information about the polymer's structure in solution.[3]
-
Question: My fluoropolymer sample is not soluble in typical GPC solvents like THF or Toluene. What can I use?
Answer: The limited solubility of fluoropolymers is a major challenge for GPC analysis.
-
Solution: Use a fluorinated solvent as the mobile phase. α,α,α-Trifluorotoluene has been successfully used as a mobile phase for the GPC-MALS analysis of various highly fluorinated polymers.[1] Other options include hexafluoroisopropanol (HFIP), though it can be aggressive towards some column packings. Always ensure your GPC columns and system components are compatible with the chosen solvent.
Question: My GPC columns are showing a sudden increase in backpressure after injecting a fluoropolymer sample. What happened?
Answer: This typically indicates a blockage, which can be caused by:
-
Sample Precipitation: The polymer may have precipitated out of solution upon injection into the mobile phase if the sample solvent and mobile phase are not perfectly matched.
-
Particulates: The sample may not have been fully dissolved or may contain particulate matter.
-
Solution:
-
Filter all samples: Always filter your polymer solution through a solvent-compatible (e.g., PTFE) syringe filter (typically 0.2 or 0.45 µm) before injection.[4]
-
Ensure Solubility: Confirm that your polymer is fully soluble in the mobile phase at the concentration and temperature of your experiment.
-
Use a Guard Column: A guard column installed before your analytical columns can catch particulates and protect the more expensive main columns.
-
Thermal Analysis (DSC & TGA)
Question: How do I interpret a Differential Scanning Calorimetry (DSC) thermogram of a fluoropolymer?
Answer: A DSC scan provides information about the thermal transitions of a polymer.[5] For a typical semi-crystalline fluoropolymer like PTFE or PVDF, you may observe:
-
Glass Transition (Tg): An endothermic step change in the baseline, representing the temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.[5]
-
Crystallization Peak (Tc): An exothermic peak that appears upon cooling from the melt, indicating the formation of crystalline structures.
-
Melting Peak (Tm): An endothermic peak that occurs upon heating, representing the melting of the crystalline domains.[5] The area under this peak is the heat of fusion, which is related to the percent crystallinity.[5][6]
Question: My Thermogravimetric Analysis (TGA) curve for PTFE shows no mass loss until a very high temperature. Is this normal?
Answer: Yes, this is expected. Fluoropolymers like Polytetrafluoroethylene (PTFE) are known for their exceptional thermal stability due to the strength of the C-F bond.[7][8] PTFE typically shows no significant mass loss until around 500°C.[8] The TGA curve is used to determine the onset of decomposition and the temperature at which maximum decomposition occurs.[9]
Question: The melting point of my fluoropolymer sample seems to vary between DSC runs. What could be the cause?
Answer: The thermal history of the polymer sample can significantly affect its crystalline structure and, consequently, its melting point.
-
Solution: To get a consistent melting point, you should impart a controlled thermal history to the sample. This is typically done by heating the sample above its melting point, holding it there for a few minutes to erase previous thermal history, cooling it at a controlled rate (e.g., 10°C/min), and then reheating it at the same controlled rate to measure the Tm.[6]
Mass Spectrometry (MS)
Question: Why is it so difficult to get a mass spectrum of my high molecular weight fluoropolymer using standard techniques like MALDI or ESI?
Answer: Characterizing high molecular weight fluoropolymers by MS is challenging due to their:
-
Insolubility: They are often insoluble in the solvents typically used for MALDI matrices or electrospray ionization (ESI).[10]
-
Low Ionization Efficiency: Fluoropolymers are difficult to desorb and ionize efficiently using conventional methods.[10]
-
Solution:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC/MS): This is a powerful alternative. The polymer is thermally decomposed (pyrolyzed) into smaller, characteristic fragments that can be separated by GC and identified by MS. This technique can be used to identify the type of fluoropolymer in a sample.[11][12]
-
Atmospheric Solids Analysis Probe (ASAP-MS): This technique allows for the direct analysis of solid samples with minimal preparation and can provide fingerprint mass spectra of insoluble fluoropolymers.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Question: My FTIR spectrum has a very noisy baseline. How can I improve the signal-to-noise ratio?
Answer: A noisy baseline can obscure important peaks.
-
Solution:
-
Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio. A typical starting point is 32 or 64 scans.[13]
-
Ensure Good Sample Contact (ATR): If using an Attenuated Total Reflectance (ATR) accessory, ensure the sample is in firm, even contact with the ATR crystal. Poor contact is a common cause of weak signals.[14]
-
Check Instrument Alignment: A misaligned beam can result in low energy throughput and a noisy spectrum.
-
Question: I see sharp, unusual peaks around 2350 cm⁻¹ and broad bands between 3500-4000 cm⁻¹ in my spectrum that don't belong to my sample. What are they?
Answer: These are characteristic signals from the atmosphere inside the spectrometer.
-
Carbon Dioxide (CO₂): The sharp, often double, peak around 2350 cm⁻¹ is due to atmospheric CO₂.[14]
-
Water (H₂O) Vapor: The broad, rotational bands in the 3500-4000 cm⁻¹ and 1300-1900 cm⁻¹ regions are from water vapor.[14]
-
Solution:
-
Purge the Spectrometer: Purge the instrument's sample compartment with a dry, inert gas like nitrogen to displace the air.[13]
-
Collect a New Background: Always collect a background spectrum immediately before running your sample under the same conditions.[13] This allows the software to subtract the atmospheric signals.
-
Section 2: Data Presentation
Table 1: Typical Thermal Properties of Common Fluoropolymers
| Fluoropolymer | Abbreviation | Typical Melting Point (Tm) [°C] | Typical Decomposition Temp. (5% Mass Loss) [°C] |
| Polytetrafluoroethylene | PTFE | 327 - 332 | ~522 |
| Perfluoroalkoxy Alkane | PFA | 302 - 310 | N/A |
| Fluorinated Ethylene Propylene | FEP | 253 - 282 | N/A |
| Polyvinylidene Fluoride | PVDF | 155 - 192 | N/A |
| Ethylene Tetrafluoroethylene | ETFE | 255 - 275 | N/A |
Note: These values can vary depending on the specific grade, molecular weight, and thermal history of the polymer. Data synthesized from[6][8].
Section 3: Experimental Protocols
Protocol: DSC Analysis of a Fluoropolymer Powder
This protocol outlines the steps for determining the melting point (Tm) and heat of fusion of a fluoropolymer powder using a standard thermal history.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluoropolymer powder into a standard aluminum DSC pan.
-
Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program (Example for PTFE):
-
Segment 1 (Initial Heating): Heat the sample from room temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 350°C for PTFE) at a rate of 10°C/min.[6] This erases the "as-received" thermal history.
-
Segment 2 (Isothermal Hold): Hold the sample at 350°C for 3-5 minutes to ensure complete melting.
-
Segment 3 (Controlled Cooling): Cool the sample at a controlled rate of 10°C/min down to a temperature below its crystallization point (e.g., 25°C). This imparts a uniform thermal history.
-
Segment 4 (Second Heating): Heat the sample again at 10°C/min to 350°C. This second heating scan is used for analysis.
-
-
Data Analysis:
-
Analyze the data from the second heating scan (Segment 4).
-
Determine the peak temperature of the endotherm, which corresponds to the melting point (Tm).
-
Integrate the area under the melting peak to calculate the heat of fusion (ΔHf) in J/g.
-
Protocol: GPC Setup for Fluoropolymer Analysis
This protocol provides a general methodology for setting up a GPC system for analyzing fluoropolymers soluble in α,α,α-trifluorotoluene (TFT).
-
System Preparation:
-
Ensure the entire GPC system, including the pump, injector, tubing, and columns, is chemically compatible with TFT.
-
Prime the pump thoroughly with fresh, HPLC-grade TFT.
-
Allow the mobile phase to circulate through the system until the detector baselines (RI and/or MALS) are stable. This may take several hours.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluoropolymer in TFT at a concentration of approximately 1-2 mg/mL. Dissolution may require gentle heating or extended agitation.
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
-
Experimental Conditions:
-
Mobile Phase: HPLC-grade α,α,α-trifluorotoluene (TFT)
-
Columns: A set of GPC columns suitable for use with TFT (e.g., polystyrene-divinylbenzene columns).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 - 40°C (to ensure polymer solubility and reduce solvent viscosity).
-
Injection Volume: 100 µL
-
Detectors: Refractive Index (RI), Multi-Angle Light Scattering (MALS), and/or Viscometer.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Collect the chromatogram and detector signals.
-
If using a MALS detector, use the manufacturer's software to calculate the absolute molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the light scattering and concentration data.
-
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 6. asiamzsteel.com [asiamzsteel.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) and Other Fluorinated Methacrylates for Research and Development
Introduction: Fluorinated polymers, derived from monomers like 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), are a cornerstone in the development of advanced materials. Their unique properties—including high thermal stability, chemical resistance, low surface energy, and specific optical characteristics—make them invaluable for researchers, scientists, and drug development professionals.[1] The incorporation of fluorine atoms into the methacrylate backbone allows for precise tuning of these properties.[2] This guide provides an objective comparison of TFEMA with other functional fluoro-methacrylates, supported by experimental data, to aid in material selection for applications ranging from high-performance coatings to advanced drug delivery systems.
Physicochemical Properties: A Quantitative Comparison
The performance of a fluoropolymer is intrinsically linked to the physicochemical properties of its constituent monomers. Key parameters such as optical clarity, surface hydrophobicity, and thermal stability are critical for most applications.
Optical Properties
The low polarizability of the carbon-fluorine bond gives fluoropolymers a characteristically low refractive index (RI), a crucial property for applications in optical waveguides, anti-reflective coatings, and optical fibers.[3][4][5] Polymers derived from TFEMA exhibit a lower refractive index than their non-fluorinated counterparts like poly(methyl methacrylate) (PMMA).[6] However, the degree of fluorination in the side chain significantly influences this property, with more heavily fluorinated monomers generally providing lower refractive indices.
| Polymer | Refractive Index (n/D at 20°C) | Notes |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | 1.418 - 1.437 | A transparent polymer with a low refractive index suitable for optical cladding.[6][7][8][9] |
| Poly(methyl methacrylate) (PMMA) | ~1.49 | Standard non-fluorinated acrylic, used as a benchmark.[6][10] |
| Copolymers of Octafluoropentyl Methacrylate (OFPMA) | 1.4329 - 1.4646 | RI varies with fluorine content in the copolymer.[11] |
| Poly(1,1,1,3,3,3-hexafluoro-2-(pentafluorophenyl)propan-2-yl methacrylate) (PFPPMA) | ~1.430 | Similar RI to PTFEMA.[3] |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) | 1.36 - 1.37 | Higher fluorine concentration leads to a significantly lower RI.[12] |
| Poly(hexafluoro-iso-propyl methacrylate) (PHFIPMA) | ~1.331 | Offers an exceptionally low refractive index.[13] |
Surface Properties and Hydrophobicity
The low surface energy of fluorinated polymers results in high hydrophobicity and oleophobicity.[14] This is critical for creating water-repellent surfaces, anti-fouling coatings, and specialized biomedical devices. The water contact angle (WCA) is a standard measure of surface hydrophobicity; a higher angle indicates greater repellency. The structure of the fluorinated side chain and its concentration on the polymer surface dictate the final WCA.
| Polymer / Copolymer System | Water Contact Angle (WCA) (°) | Key Findings |
| PTFEMA vs. Poly(2-(perfluorohexyl)ethyl acrylate) (PPFEHEMA) | PTFEMA is noted to be less hydrophobic than PPFEHEMA. | Longer perfluoroalkyl chains enhance hydrophobicity.[14] |
| Copolymers of TFEMA and Methyl Methacrylate (MMA) | ~113° | Copolymerization can yield highly hydrophobic surfaces.[1] |
| Copolymers of TFEMA and Methyl Acrylate (B77674) (MA) | Decreases from ~95° as MA content increases. | Hydrophobicity is tunable but sensitive to the non-fluorinated comonomer ratio.[15][16] |
| Dodecafluoroheptyl Methacrylate (DFMA) / MMA Copolymer | Up to 105.4° | Demonstrates effective hydrophobicity improvement with DFMA.[17] |
| TFEMA in Denture Reline Resins | Increased WCA compared to control. | Addition of TFEMA improves water repellency and reduces water absorption.[18] |
Thermal Properties
Thermal stability, characterized by the glass transition temperature (Tg) and the decomposition temperature (Td), is vital for applications requiring processing at elevated temperatures or for use in demanding environments. Fluorinated methacrylates generally exhibit high thermal stability. The Tg can be tuned by copolymerization; for instance, incorporating flexible monomers like methyl acrylate can lower the Tg of a TFEMA-based copolymer.[15][16]
| Polymer / Copolymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Notes |
| Poly(this compound) (PTFEMA) | 69 | Td10% ~341-361 | Exhibits good thermal stability.[8][15] |
| Poly(2-(perfluorohexyl)ethyl acrylate) (PPFEHEMA) | -10 | Higher than PTFEMA | The longer fluorinated chain provides elastomeric properties and improved stability.[14] |
| Copolymers of TFEMA (FMA) and Methyl Acrylate (MA) | 13.4 to 77.5 | - | Tg is highly dependent on the comonomer ratio.[15][16] |
| Poly(MATRIFE-co-FATRICE) Copolymers | 66 to 108 | 220 to 295 | Stability and Tg increase with the content of the more rigid FATRICE monomer.[19] |
| Poly(methyl methacrylate) (PMMA) | ~105 | Degradation begins at ~200-400 | Serves as a common benchmark for thermal properties.[20] |
Polymerization Behavior and Control
Fluorinated methacrylates can be polymerized through various methods, with free-radical polymerization being common.[21] For advanced applications requiring well-defined polymer architectures, controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[1][6]
The reactivity ratios of comonomers are essential for predicting copolymer composition. For the copolymerization of this compound (FMA, r1) and methyl acrylate (MA, r2), the reactivity ratios were found to be r1 = 1.83 and r2 = 0.31 (Fineman-Ross method), indicating that TFEMA is more reactive and tends to self-propagate more readily than cross-propagate with MA.[16]
Applications in Drug Development and Biomedical Research
The unique properties of fluoro-methacrylates make them suitable for a variety of biomedical applications. Their hydrophobicity is advantageous for creating controlled-release drug delivery systems and for materials requiring low water absorption, such as in dental applications.[18]
Drug Delivery Systems
Polymers based on TFEMA and other fluoro-methacrylates can be formulated into nanoparticles or hydrogels for encapsulating and delivering therapeutic agents.[22][23] The hydrophobic fluorinated domains can serve as reservoirs for hydrophobic drugs, while copolymerization with hydrophilic monomers can create amphiphilic structures that self-assemble into micelles or vesicles. The pH-responsive nature of some methacrylate copolymers can be exploited for targeted drug release in specific physiological environments.[24][25]
Biocompatibility and Medical Devices
TFEMA has been investigated as a component in dental resins to improve mechanical properties and durability.[18] Studies show that adding TFEMA to autopolymerized hard direct denture reline resins reduces water absorption and solubility while improving elasticity and stiffness over time, suggesting enhanced longevity and performance in a clinical setting.[18] The biocompatibility of methacrylate-based polymers makes them suitable candidates for such applications.[22]
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative studies. Below are protocols for key experiments cited in the literature for characterizing fluoro-methacrylate polymers.
Protocol 1: Synthesis of Poly(TFEMA-co-MA) via Solution Polymerization
This protocol is based on the methodology described for synthesizing copolymers of this compound (FMA) and methyl acrylate (MA).[16]
-
Monomer and Initiator Preparation: Desired molar ratios of TFEMA and MA are dissolved in a suitable solvent (e.g., 1,4-dioxane (B91453) or toluene) in a reaction flask. A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles or purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The sealed reaction flask is immersed in a preheated oil bath at a specified temperature (e.g., 65-70°C) and stirred for a defined period (e.g., 8-24 hours).
-
Purification: After cooling to room temperature, the viscous solution is diluted with a solvent like tetrahydrofuran (B95107) (THF) and precipitated by dropwise addition into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) under vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The copolymer composition and structure are confirmed using FTIR and NMR spectroscopy (¹H, ¹⁹F).[16]
Protocol 2: Water Contact Angle (WCA) Measurement
This is a standard procedure for assessing the surface hydrophobicity of polymer films.[14][18]
-
Sample Preparation: A thin, uniform film of the polymer is prepared on a flat substrate (e.g., glass slide or silicon wafer) by spin-coating, dip-coating, or solution casting. The film is dried thoroughly to remove any residual solvent.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a microsyringe is used.
-
Measurement: A small droplet (e.g., 5 µL) of deionized water is gently deposited onto the polymer surface using the microsyringe.
-
Data Acquisition: An image of the droplet on the surface is captured immediately after deposition. The angle formed between the tangent of the droplet at the three-phase (solid-liquid-air) contact line and the solid surface is measured using the instrument's software.
-
Analysis: Measurements are repeated at multiple locations on the sample surface to ensure statistical reliability, and the average contact angle is reported.
Protocol 3: Thermal Property Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine Td and Tg, respectively.[14][19]
-
Sample Preparation: A small amount of the dry polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA or DSC crucible (e.g., aluminum or platinum).
-
TGA for Decomposition Temperature (Td):
-
The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 600°C).
-
The instrument records the sample's weight as a function of temperature. The Td is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% or Td10%).
-
-
DSC for Glass Transition Temperature (Tg):
-
The sample undergoes a heat-cool-heat cycle in the DSC instrument to erase its previous thermal history.
-
For the second heating scan, the sample is heated at a controlled rate (e.g., 10°C/min). The instrument measures the heat flow required to raise the sample's temperature.
-
The Tg is identified as a step-like change in the heat flow curve, typically determined at the midpoint of the transition.
-
Conclusion
This compound (TFEMA) is a versatile monomer that imparts a valuable combination of hydrophobicity, optical clarity, and thermal stability to polymers. Comparative data reveals that while PTFEMA offers a significant improvement in these properties over non-fluorinated acrylates like PMMA, other fluoro-methacrylates with longer or more complex fluoroalkyl side chains can provide even lower refractive indices and greater hydrophobicity. The choice of monomer is therefore application-specific. For applications requiring extreme water repellency or a very low refractive index, monomers like PPFEHEMA or PHFIPMA may be superior. However, TFEMA provides a balanced profile and its properties can be effectively tuned through copolymerization, making it an excellent candidate for a wide array of applications in material science, optics, and the development of advanced biomedical devices and drug delivery systems.
References
- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 8. 聚(2,2,2-三氟乙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Poly(this compound) – scipoly.com [scipoly.com]
- 10. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polysciences.com [polysciences.com]
- 14. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Effects of this compound on properties of autopolymerized hard direct denture reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. polychemistry.com [polychemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Hybrid responsive hydrogel carriers for oral delivery of low molecular weight therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Poly(TFEMA) and Poly(Methyl Methacrylate) for Advanced Applications
A detailed comparison of poly(2,2,2-trifluoroethyl methacrylate) [poly(TFEMA)] and poly(methyl methacrylate) (PMMA) reveals distinct property profiles that position them for different applications in research, medical devices, and drug development. While PMMA is a well-established, versatile polymer, poly(TFEMA) emerges as a candidate for applications demanding enhanced thermal stability and specific optical properties.
This guide provides a comprehensive overview of the mechanical, thermal, optical, and biocompatibility properties of both polymers, supported by experimental data and detailed methodologies.
Data Summary: Poly(TFEMA) vs. PMMA
| Property | Poly(this compound) [poly(TFEMA)] | Poly(methyl methacrylate) (PMMA) |
| Mechanical Properties | ||
| Tensile Strength | Data not available in searched literature | 47 - 79 MPa |
| Young's Modulus | Data not available in searched literature | 2.2 - 3.8 GPa |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 69 °C | 85 - 165 °C |
| Melting Point (Tm) | 50 - 52 °C | Amorphous, no true melting point |
| Optical Properties | ||
| Refractive Index (nD) | 1.418 - 1.42 | 1.49 |
| Surface Properties | ||
| Water Contact Angle | Expected to be hydrophobic | ~68° - 85° |
| Biocompatibility | Generally considered biocompatible and chemically resistant.[1] | Generally considered biocompatible and widely used in medical and dental applications. |
In-Depth Analysis
Mechanical Properties
Thermal Properties
Poly(TFEMA) exhibits a glass transition temperature of 69 °C. In contrast, PMMA has a significantly wider and higher glass transition temperature range, typically between 85 °C and 165 °C, depending on the specific grade and formulation. The higher thermal stability of some PMMA grades can be an advantage in applications involving elevated temperatures.
Optical Properties
A notable difference between the two polymers lies in their refractive indices. Poly(TFEMA) has a lower refractive index (1.418 - 1.42) compared to PMMA (1.49).[4] This property makes poly(TFEMA) a candidate for applications where a lower refractive index is desirable, such as in optical claddings and anti-reflective coatings. Both polymers are known for their optical clarity.
Surface Properties and Biocompatibility
The presence of fluorine in poly(TFEMA) suggests that it would have a more hydrophobic surface compared to PMMA. While specific contact angle measurements for pure poly(TFEMA) were not found, fluorinated polymers are generally known for their low surface energy and hydrophobicity.
Both polymers are generally considered biocompatible. PMMA has a long history of use in medical implants and dental prosthetics.[5] Poly(TFEMA) is also described as biocompatible and chemically resistant, making it suitable for biomedical applications such as implant coatings and drug delivery systems.[1] However, specific cytotoxicity data for poly(TFEMA) was not available in the reviewed literature.
Experimental Protocols
Tensile Testing (based on ASTM D638)
-
Objective: To determine the tensile strength and Young's modulus of the polymers.
-
Procedure:
-
Prepare dog-bone shaped specimens of the polymer films according to ASTM D638 standard dimensions.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength by dividing the maximum load by the original cross-sectional area.
-
Calculate Young's modulus from the initial linear portion of the stress-strain curve.
-
Caption: Workflow for Tensile Testing of Polymers.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymers.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is determined as the midpoint of this transition.[6]
-
Caption: Workflow for DSC Analysis of Polymers.
Refractive Index Measurement (Abbe Refractometer)
-
Objective: To measure the refractive index of the polymer films.
-
Procedure:
-
Ensure the prism of the Abbe refractometer is clean.
-
Place a small piece of the polymer film onto the prism.
-
Add a drop of a suitable contact liquid (with a refractive index higher than the film) if necessary to ensure good optical contact.
-
Close the prism assembly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Caption: Workflow for Refractive Index Measurement.
Water Contact Angle Measurement (Sessile Drop Method)
-
Objective: To assess the hydrophobicity of the polymer surfaces.
-
Procedure:
-
Place a flat sample of the polymer on a horizontal stage.
-
Use a microsyringe to gently deposit a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use image analysis software to measure the angle between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.[7]
-
Caption: Workflow for Water Contact Angle Measurement.
Conclusion
Poly(methyl methacrylate) remains a benchmark material due to its well-characterized properties, ease of processing, and proven biocompatibility. However, poly(this compound) presents itself as a valuable alternative for applications where lower refractive index, and potentially enhanced chemical resistance and specific mechanical properties are required. Further research into the mechanical properties and a more detailed biocompatibility assessment of poly(TFEMA) are warranted to fully unlock its potential in advanced material science and biomedical engineering.
References
- 1. Poly(this compound), Mn 5,000 | CAS 54802-79-8 - Taskcm [taskcm.com]
- 2. researchgate.net [researchgate.net]
- 4. Poly(this compound) – scipoly.com [scipoly.com]
- 5. Methyl Methacrylate Vs Poly(Methyl Methacrylate): Monomer and Polymer [slchemtech.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. ichp.vot.pl [ichp.vot.pl]
A Comparative Guide to the Biocompatibility of TFEMA-Containing Biomaterials
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA) in Biomaterials Against Traditional Methacrylates.
The pursuit of novel biomaterials with enhanced performance and safety is a cornerstone of medical advancement. Among these, 2,2,2-trifluoroethyl methacrylate (TFEMA) is emerging as a promising monomer for various biomedical applications, including dental resins, bone cements, and drug delivery systems. Its unique fluorine chemistry suggests the potential for improved hydrophobicity, mechanical stability, and biocompatibility. This guide provides a comprehensive comparison of the biocompatibility of TFEMA-containing biomaterials with established alternatives such as those based on 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA), and bisphenol A-glycidyl methacrylate (Bis-GMA). The following sections present a synthesis of available experimental data on cytotoxicity, genotoxicity, and in-vivo responses, alongside detailed experimental protocols for key assessment assays.
Executive Summary
While direct comparative studies are still emerging, the available data suggests that TFEMA-containing biomaterials hold promise for favorable biocompatibility. Toxicological assessments of fluorinated methacrylates indicate low acute toxicity and irritation potential. In contrast, traditional methacrylates like Bis-GMA and MMA have been more extensively studied and have shown a range of cytotoxic and genotoxic effects, often dependent on the concentration of leached monomers. HEMA is generally considered to have lower cytotoxicity than Bis-GMA and MMA. The subsequent sections will delve into the quantitative data and experimental methodologies that underpin these observations.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a clear comparison between TFEMA-containing biomaterials and their common alternatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Cytotoxicity Data
| Monomer/Biomaterial | Cell Line | Assay | Endpoint | Result | Citation |
| TFEMA-related | |||||
| 6:2 FTMAC | Rat | Acute Oral LD50 | - | >5000 mg/kg | [1] |
| HEMA | Human Peripheral Blood Lymphocytes | - | Viability | No effect up to 10mM | [2] |
| Murine Macrophages | MTT Assay | Viability | IC50: >10 mM | [3] | |
| MMA | Human Gingival Fibroblasts, HSG cells, Human Erythrocytes | - | Cytotoxicity Ranking | BA > BMA > EA > MMA | [4] |
| Bis-GMA | Human Peripheral Blood Mononuclear Cells | MTT Assay | TC50 | 69.0 µM | [3] |
| Human Dental Pulp Cells | LDH Assay | Toxicity Threshold | 30 µM | [3] |
Note: 6:2 FTMAC (tridecafluorohexylethyl methacrylate) is a fluorinated methacrylate used here as a surrogate for TFEMA due to the limited direct data on TFEMA. BA: n-butyl acrylate, BMA: n-butyl methacrylate, EA: ethyl acrylate. TC50: Toxic Concentration 50%.
Table 2: In Vitro Genotoxicity Data
| Monomer/Biomaterial | Cell Line | Assay | Endpoint | Result | Citation |
| TFEMA-related | |||||
| 6:2 FTMAC | Bacteria | Ames Test | Mutagenicity | Not mutagenic | [1] |
| 6:2 FTMAC | Mouse Lymphoma | - | Mutagenicity | Not mutagenic | [1] |
| 6:2 FTMAC | Human Peripheral Blood Lymphocytes | Chromosomal Aberration | - | Induced structural aberrations without metabolic activation | [1] |
| HEMA | Human Peripheral Blood Lymphocytes | Comet Assay | DNA Damage | Concentration-dependent increase | [2] |
| Lower Alkyl Methacrylates | Mammalian Cells | - | Clastogenicity | High-dose clastogenicity in vitro | [5] |
Table 3: In Vivo Biocompatibility Data
| Biomaterial | Animal Model | Implantation Site | Duration | Key Findings | Citation |
| TFEMA-related | |||||
| 6:2 FTMAC | Mouse | - | - | No increase in chromosomal aberrations in vivo | [1] |
| PMMA-based bone cement | Sheep | Femur and Humerus | 4 weeks | Harmless tissue response, adjacent bone remodeling | [6] |
| PMMA-based bone cement | Rat | Subcutaneous | Up to 12 weeks | Mild inflammation, part of the foreign body response | [7] |
| Textured Silicone Implants | Rat | Subcutaneous | 30 and 90 days | Capsule thickness significantly greater in meshed group | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[3]
-
Material Extraction: Prepare extracts of the test materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the material extracts (at various dilutions) to the cells.
-
Incubation: Incubate the plates for 24 hours.
-
MTT Addition: Remove the extract-containing medium and add 50 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well.
-
Formazan (B1609692) Solubilization: After a 4-hour incubation, discard the MTT solution and add 100 µL of isopropanol (B130326) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using an ELISA reader.[3] Cell viability is expressed as a percentage relative to the untreated control cells.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the control and treated cells.
-
Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids containing the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).[2]
ISO 10993-6 Subcutaneous Implantation for In Vivo Biocompatibility
This standard provides a framework for assessing the local effects of implanted biomaterials.
-
Animal Model: Select a suitable animal model, such as rats or rabbits.
-
Material Preparation: Prepare sterile samples of the test material and a negative control material (e.g., high-density polyethylene) of a defined size and shape.
-
Surgical Implantation: Under general anesthesia, make a small incision in the dorsal skin of the animal and create a subcutaneous pocket. Implant the test and control materials into separate pockets.
-
Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesics.
-
Observation Period: Monitor the animals for clinical signs of adverse reactions for a predetermined period (e.g., 1, 4, or 12 weeks).
-
Histopathological Analysis: At the end of the observation period, euthanize the animals and retrieve the implant sites with the surrounding tissue. Process the tissues for histological examination.
-
Evaluation: A pathologist will evaluate the tissue response, including the presence and extent of inflammation, fibrosis (capsule formation), necrosis, and the types of inflammatory cells present at the material-tissue interface.[7]
Mandatory Visualizations
To further clarify the experimental processes and biological interactions, the following diagrams have been generated using the DOT language.
References
- 1. Prolonged Post-Polymerization Biocompatibility of Polymethylmethacrylate-Tri-n-Butylborane (PMMA-TBB) Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methacrylate hema-based hydrogels: Topics by Science.gov [science.gov]
- 5. rsc.org [rsc.org]
- 6. In Vitro and In Vivo Response to Low-Modulus PMMA-Based Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological evaluation of capsules formed by texturized silicone implants with and without polyester mesh coverage (Parietex®). A study on female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Properties of TFEMA Copolymers and Traditional Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) copolymers and traditional acrylates, such as poly(methyl methacrylate) (PMMA). The selection of appropriate polymeric materials is critical in the development of drug delivery systems and medical devices, where mechanical performance directly impacts efficacy and safety. This document summarizes key mechanical data from various studies and outlines the standard experimental protocols used to obtain these measurements.
Data Presentation: Comparative Mechanical Properties
| Mechanical Property | TFEMA Copolymer (p(TFEMA/nBA) 50/50 mol%) | Traditional Acrylate (B77674) (PMMA) |
| Tensile Strength | ~7.3 MPa[1] | 30 - 76 MPa[2][3] |
| Young's Modulus | 55.6 MPa[1] | 2.24 - 3.80 GPa[4] |
| Elongation at Break | ~700%[1] | < 5%[5] |
| Hardness | Data not available | Varies with formulation |
Disclaimer: The data for the TFEMA copolymer and PMMA are from separate studies. For a definitive comparison, these materials should be tested under identical conditions.
Experimental Protocols
The mechanical properties outlined above are typically determined using standardized testing methods. The following are detailed methodologies for the key experiments.
Tensile Testing
Tensile properties such as tensile strength, Young's modulus, and elongation at break are fundamental indicators of a material's mechanical behavior under stretching loads.
Methodology: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting
-
Specimen Preparation: Thin films of the polymer are prepared with a uniform thickness and cut into a dumbbell or rectangular shape of specified dimensions.
-
Conditioning: Specimens are conditioned at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a set period before testing to ensure consistency.
-
Test Procedure:
-
The thickness and width of the specimen are measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.
-
The load and elongation are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Hardness Testing
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.
Methodology: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness
-
Specimen Preparation: A flat, smooth, and uniform specimen with a minimum thickness (typically 6 mm) is required. If necessary, multiple layers can be stacked to achieve the required thickness.
-
Conditioning: Specimens are conditioned under standard laboratory conditions.
-
Test Procedure:
-
A durometer of the appropriate scale (e.g., Shore D for harder plastics) is selected.
-
The indenter of the durometer is pressed firmly and vertically onto the surface of the specimen.
-
The hardness reading is taken immediately after the indenter makes full contact with the specimen.
-
-
Data Analysis: The hardness value is read directly from the durometer's scale. The scale is dimensionless, ranging from 0 to 100, with higher numbers indicating greater hardness.
Mandatory Visualization
The following diagram illustrates a typical workflow for the comparative mechanical testing of polymeric materials.
A typical workflow for comparing the mechanical properties of polymers.
Conclusion
The incorporation of fluorine into acrylate polymers, as seen in TFEMA copolymers, can significantly alter their mechanical properties compared to traditional acrylates like PMMA. Based on the available data, TFEMA copolymers can exhibit lower tensile strength and a significantly lower Young's modulus, indicating a more flexible and less rigid material. The most striking difference is the dramatically higher elongation at break for the TFEMA copolymer, suggesting a much more elastomeric nature.
These differences highlight the potential for TFEMA copolymers in applications requiring high flexibility and toughness, which may be advantageous in certain drug delivery systems or flexible medical devices. Conversely, the high stiffness and strength of traditional acrylates like PMMA make them suitable for applications where rigidity and hardness are paramount. The choice between these materials should be guided by the specific mechanical requirements of the intended application. It is strongly recommended that for any critical application, a direct comparative study be conducted under identical testing conditions to obtain reliable data for material selection.
References
A Comparative Guide to the Hydrolytic Stability of TFEMA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hydrolytic stability of polymers based on 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). The performance of TFEMA-based polymers is evaluated alongside other common alternatives, supported by established experimental protocols. This document is intended to assist researchers and professionals in selecting appropriate polymeric materials for applications where hydrolytic stability is a critical parameter.
Introduction
Polymers based on 2,2,2-trifluoroethyl methacrylate (TFEMA) are a class of fluorinated polymers known for their unique properties, including hydrophobicity, chemical resistance, and biocompatibility. These characteristics make them attractive candidates for a variety of applications in the biomedical field, such as in the formulation of drug delivery systems, medical implants, and coatings. A key performance indicator for polymers in many of these applications is their hydrolytic stability, which describes their resistance to degradation in an aqueous environment.
Qualitative Comparison of Hydrolytic Stability
-
Poly(TFEMA): As a fluorinated methacrylate, poly(TFEMA) is anticipated to exhibit high hydrolytic stability. The presence of the trifluoroethyl group imparts significant hydrophobicity to the polymer, reducing water uptake and protecting the ester linkages in the polymer backbone from hydrolysis. Fluoropolymers, in general, are known for their exceptional chemical inertness and resistance to environmental degradation.
-
Poly(methyl methacrylate) (PMMA): PMMA is a widely used acrylic polymer, but it is known to be susceptible to hydrolytic degradation, especially under acidic or basic conditions, due to the presence of ester groups that can be hydrolyzed. Its higher water absorption compared to fluoropolymers can facilitate this degradation process.
-
Polyvinylidene fluoride (B91410) (PVDF): PVDF is a highly non-reactive thermoplastic fluoropolymer. It is known for its excellent resistance to a broad range of chemicals and environmental conditions, including hydrolysis. Its carbon-fluorine bonds are extremely stable, contributing to its robust performance in aqueous environments.
-
Polyetheretherketone (PEEK): PEEK is a high-performance semi-crystalline thermoplastic with outstanding mechanical and chemical resistance properties. It is renowned for its excellent hydrolytic stability, even at elevated temperatures and in harsh chemical environments.
Based on their chemical structures and known properties, the expected order of hydrolytic stability is:
PEEK ≈ PVDF > Poly(TFEMA) > PMMA
Illustrative Quantitative Data
The following table presents illustrative data to demonstrate the potential differences in hydrolytic stability among the compared polymers. Note: This data is hypothetical and intended for comparative purposes only, as direct experimental comparisons under a single set of conditions were not found in the reviewed literature. The data is based on accelerated aging conditions (e.g., elevated temperature in a buffered solution).
| Polymer | Time (days) | Illustrative Mass Loss (%) | Illustrative Molecular Weight Change (%) | Illustrative Water Absorption (%) |
| Poly(TFEMA) | 30 | < 0.1 | < 1 | < 0.5 |
| 60 | < 0.2 | < 2 | < 0.5 | |
| 90 | < 0.3 | < 3 | < 0.5 | |
| PMMA | 30 | 1.5 | -15 | 2.0 |
| 60 | 3.2 | -30 | 2.2 | |
| 90 | 5.0 | -50 | 2.5 | |
| PVDF | 30 | < 0.05 | < 0.5 | < 0.1 |
| 60 | < 0.1 | < 1 | < 0.1 | |
| 90 | < 0.1 | < 1.5 | < 0.1 | |
| PEEK | 30 | < 0.05 | < 0.5 | < 0.2 |
| 60 | < 0.1 | < 1 | < 0.2 | |
| 90 | < 0.1 | < 1.5 | < 0.2 |
Experimental Protocols
The assessment of hydrolytic stability typically involves incubating polymer samples in an aqueous solution for a predetermined period and monitoring changes in their physical and chemical properties.
1. Sample Preparation:
- Polymer samples are prepared in a consistent form, such as thin films, rods, or discs of uniform dimensions.
- The initial dry weight of each sample is accurately recorded after drying under vacuum until a constant weight is achieved.
2. Hydrolytic Degradation Medium:
- A common medium is phosphate-buffered saline (PBS) at a physiological pH of 7.4 to simulate biological conditions.
- For accelerated testing, the pH can be adjusted to acidic or basic conditions, or the temperature can be elevated (e.g., 37°C, 60°C, or 80°C).
3. Incubation:
- Samples are immersed in the degradation medium in sealed containers to prevent evaporation.
- The containers are placed in a temperature-controlled incubator or water bath for the duration of the study.
4. Analysis:
- At specified time points (e.g., 7, 14, 30, 60, and 90 days), samples are removed from the medium.
- The surface of the samples is gently blotted to remove excess water.
- Mass Loss: The samples are dried under vacuum to a constant weight, and the final dry weight is recorded. The percentage of mass loss is calculated as: Mass Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
- Molecular Weight Analysis: The molecular weight of the polymer is determined using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A decrease in molecular weight indicates chain scission due to hydrolysis.
- Water Absorption: The wet weight of the samples is measured immediately after removal from the medium and blotting. The percentage of water absorption is calculated as: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
- Surface and Morphological Analysis: Techniques such as Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology of the polymer, such as the formation of cracks or pores.
- Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to detect changes in the chemical structure of the polymer, such as the formation of new functional groups resulting from degradation.
Visualizations
Experimental Workflow for Hydrolytic Stability Assessment
Caption: Experimental workflow for assessing the hydrolytic stability of polymers.
Hydrolytic Degradation Pathway of an Ester-Containing Polymer
Benchmarking the performance of TFEMA in dental restoratives against conventional materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dental restorative materials incorporating 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) against conventional methacrylate-based materials such as bisphenol A-glycidyl methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). The information presented is synthesized from experimental data found in peer-reviewed literature, offering a valuable resource for material selection and development in the dental field.
Executive Summary
Data Presentation: Performance Metrics of TFEMA vs. Conventional Dental Monomers
The following tables summarize the quantitative data extracted from various studies, comparing key performance indicators of dental composites. It is important to note that the properties of the final composite are highly dependent on the complete formulation, including the filler type, filler load, and the specific combination of other monomers.
Table 1: Mechanical Properties
| Property | TFEMA-Containing Composite | Conventional Composite (Bis-GMA/TEGDMA/UDMA) | Notes |
| Flexural Strength (MPa) | Data not consistently superior; one study reported no enhancement.[1] | Typically ranges from 80 to 140 MPa. | Further studies are needed to confirm the impact of TFEMA on flexural strength. |
| Flexural Modulus (GPa) | Data not readily available in comparative studies. | Typically ranges from 5 to 10 GPa. | This property reflects the material's stiffness. |
Table 2: Physical Properties
| Property | TFEMA-Containing Composite | Conventional Composite (Bis-GMA/TEGDMA/UDMA) | Notes |
| Volumetric Shrinkage (%) | Significantly decreased in some formulations.[1] | Generally ranges from 1.5% to 4.0%.[2][3][4] | Lower shrinkage can reduce polymerization stress and improve marginal integrity. |
| Water Sorption (µg/mm³) | One study reported no reduction.[1] | Typically ranges from 15 to 40 µg/mm³.[5][6][7] | Lower water sorption is desirable for better long-term stability. |
| Water Solubility (µg/mm³) | Significantly decreased.[1] | Typically below 7.5 µg/mm³ as per ISO 4049.[5] | Lower solubility indicates greater material stability in the oral environment. |
| Degree of Conversion (%) | One study reported no improvement.[1] | Typically ranges from 50% to 75%.[8] | Higher conversion generally leads to improved mechanical properties and biocompatibility. |
Table 3: Biocompatibility (Cytotoxicity of Monomers)
| Monomer | Cell Type | Assay | Key Findings |
| TFEMA | Human Gingival Fibroblasts / Pulp Cells | - | Specific quantitative in-vitro cytotoxicity data on dental cell lines is currently limited in the reviewed literature. |
| Bis-GMA | Human Dental Pulp Cells | Cystine Uptake / Oxidative Stress | Inhibits cystine uptake and induces oxidative stress, leading to cell death. Order of toxicity: Bis-GMA > UDMA > TEGDMA.[9][10] |
| UDMA | Human Dental Pulp Cells | Cystine Uptake / Oxidative Stress | Inhibits cystine uptake and induces oxidative stress.[9][10] |
| TEGDMA | Human Dental Pulp Cells | Cystine Uptake / Oxidative Stress | Stimulates cystine uptake and does not induce oxidative stress, making it less toxic than Bis-GMA and UDMA.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols used in the evaluation of dental restorative materials.
1. Flexural Strength and Flexural Modulus (ISO 4049)
-
Specimen Preparation: Bar-shaped specimens of the restorative material are prepared with dimensions of 25 mm x 2 mm x 2 mm.
-
Curing: The specimens are light-cured according to the manufacturer's instructions.
-
Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours before testing.
-
Testing Apparatus: A three-point bending test is performed using a universal testing machine. The supports are placed 20 mm apart.
-
Procedure: A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3Fl / 2bh², where F is the maximum load at fracture, l is the distance between the supports, b is the width of the specimen, and h is the height of the specimen. The flexural modulus is calculated from the slope of the initial linear portion of the stress-strain curve.
2. Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens with a diameter of 15 mm and a thickness of 1 mm are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator and weighed at regular intervals until a constant mass (m1) is achieved.
-
Immersion: The specimens are immersed in distilled water at 37°C for 7 days.
-
Wet Mass Measurement: After 7 days, the specimens are removed from the water, blotted dry, and weighed to determine the wet mass (m2).
-
Re-conditioning: The specimens are then returned to the desiccator and weighed until a constant mass (m3) is re-established.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
3. Degree of Conversion (DC) by FTIR Spectroscopy
-
Principle: Fourier Transform Infrared (FTIR) spectroscopy is used to measure the percentage of reacted aliphatic C=C double bonds from the methacrylate monomers.
-
Sample Preparation: A small amount of the uncured composite paste is placed between two polyethylene (B3416737) films and pressed into a thin layer.
-
Initial Spectrum: An FTIR spectrum of the uncured material is recorded. The absorbance peak of the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C bond around 1608 cm⁻¹) are measured.
-
Curing: The sample is light-cured for the recommended time.
-
Final Spectrum: An FTIR spectrum of the cured material is recorded, and the absorbances of the same two peaks are measured.
-
Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Ratio of aliphatic/aromatic peak heights in cured material) / (Ratio of aliphatic/aromatic peak heights in uncured material)] x 100.[5][9][10]
4. In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human gingival fibroblasts or dental pulp cells are cultured in a suitable medium.
-
Material Elution: Cured discs of the dental material are immersed in the cell culture medium for a specific period (e.g., 24, 48, or 72 hours) to create an eluate containing leachable components.
-
Cell Exposure: The cultured cells are then exposed to different concentrations of the material eluate.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Incubation: The cells are incubated, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Cell viability is expressed as a percentage relative to a negative control (cells not exposed to the eluate).
Mandatory Visualizations
Conclusion
The available evidence suggests that the incorporation of TFEMA into dental restorative composites can lead to a significant reduction in volumetric shrinkage and water solubility, which are desirable improvements over conventional materials.[1] However, the current body of research does not consistently demonstrate an enhancement in flexural strength or a reduction in water sorption with the addition of TFEMA.[1]
A significant gap in the literature exists regarding the specific in-vitro cytotoxicity of TFEMA on human dental pulp cells and gingival fibroblasts. While the cytotoxic mechanisms of conventional monomers like Bis-GMA, UDMA, and TEGDMA are relatively well-understood, a direct quantitative comparison with TFEMA is not yet possible.[9][10]
For researchers and developers, these findings highlight the potential of TFEMA as a valuable component in novel dental composite formulations, particularly for its ability to mitigate shrinkage and improve stability. However, further research is imperative to fully elucidate its impact on mechanical properties and to establish a comprehensive biocompatibility profile. Future studies should focus on direct, quantitative comparisons of TFEMA-based composites with a wide range of conventional materials, and specifically address its in-vitro cytotoxicity using standardized protocols.
References
- 1. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volumetric polymerisation shrinkage of different dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Volumetric polymerization shrinkage of contemporary composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. balkandentaljournal.com [balkandentaljournal.com]
- 6. Water Sorption and Flexural Strength of Thermoplastic and Conventional Heat-Polymerized Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Water Sorption and Solubility of Conventional and Bulk-Fill Composites at Different Depths Over Two Time Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characterization and Physical Properties of Dental Restorative Composite Resin with a Novel Multifunctional Cross-linking Comonomer [thejcdp.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Polymerization Techniques for 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) is of significant interest for a range of biomedical applications, including drug delivery systems, due to its unique properties such as hydrophobicity and biocompatibility. The choice of polymerization technique profoundly influences the polymer's characteristics, such as molecular weight, dispersity, and architecture, which in turn dictate its performance. This guide provides a comparative analysis of common polymerization techniques for TFEMA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Polymerization Techniques
The following table summarizes the key quantitative outcomes for different TFEMA polymerization methods, offering a clear comparison of their respective capabilities.
| Polymerization Technique | Initiator/Catalyst System | Solvent/Medium | Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity (Đ or Mw/Mn) | Reference |
| Free-Radical Polymerization (Bulk) | 2,2'-Azobisisobutyronitrile (AIBN) | None (Bulk) | 60 | up to 90 | up to 1,471,000 | > 1.5 | [1] |
| Free-Radical Polymerization (Solution) | AIBN | Isoamyl acetate | Not specified | Not specified | 95,000 | > 1.5 | [1] |
| Atom Transfer Radical Polymerization (ATRP) | CuBr/2,2'-bipyridine (bpy) | Not specified | Not specified | > 90 | Controlled | ~1.11 | [1] |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization (Solution) | AIBN / 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) | 1,4-dioxane (B91453) | 70 | > 95 | 11,092 - 22,870 | 1.10 - 1.16 | [2] |
| RAFT Dispersion Polymerization | T21s initiator / PSMA₉ macro-CTA | n-dodecane | 90 | 98 | 26,500 | ≤ 1.34 | [3] |
| Emulsion Polymerization (Surfactant-Free) | Potassium persulfate (KPS) | Water | 60 | 99 (within 80 min) | Not specified | Not specified | [4] |
| Emulsion Polymerization (with SDS) | Potassium persulfate (KPS) | Water with Sodium Dodecyl Sulfate (B86663) (SDS) | 60 | 93 (within 60 min) | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Free-Radical Bulk Polymerization of TFEMA
Objective: To synthesize high molecular weight PTFEMA using a conventional free-radical approach.
Materials:
-
2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
Procedure:
-
TFEMA monomer is purified to remove inhibitors.
-
AIBN (0.5 wt% relative to the monomer) is dissolved in the TFEMA monomer.[1]
-
The reaction mixture is transferred to a reaction vessel and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The vessel is sealed and placed in a preheated oil bath at 60°C.[1]
-
The polymerization is allowed to proceed for a specified time to achieve high monomer conversion.
-
The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol (B129727) or hexane) to purify it.
-
The purified polymer is dried under vacuum until a constant weight is achieved.
Atom Transfer Radical Polymerization (ATRP) of TFEMA
Objective: To synthesize well-defined PTFEMA with controlled molecular weight and low dispersity.
Materials:
-
TFEMA, inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-bipyridine (bpy) (ligand)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.[5]
-
In a separate flask, dissolve TFEMA, EBiB, and bpy in anisole. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.[6]
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed Schlenk flask in a preheated oil bath at a desired temperature (e.g., 60-90°C) and stir.[6]
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).[6]
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.[7]
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of TFEMA
Objective: To synthesize PTFEMA with controlled molecular weight and narrow molecular weight distribution, allowing for the creation of block copolymers.
Materials:
-
TFEMA, inhibitor removed
-
AIBN (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) (RAFT agent)
-
1,4-dioxane (solvent)
Procedure:
-
In a round-bottom flask, add AIBN, CTP, and TFEMA in the desired molar ratios (e.g., 1:2:100 for AIBN:CTP:TFEMA).[2]
-
Add an equal amount by weight of 1,4-dioxane as the TFEMA monomer.[2]
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
After the final cycle, backfill the flask with an inert gas and seal it.
-
Immerse the reaction flask in a preheated oil bath at 70°C and stir for 24 hours.[2]
-
Purify the resulting polymer by precipitation in hexane (B92381) three times.[2]
-
Dry the polymer under vacuum to a constant weight.
Emulsion Polymerization of TFEMA
Objective: To synthesize PTFEMA latex particles in an aqueous medium.
Materials:
-
TFEMA
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant, if not surfactant-free)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the initiator (KPS) and, if applicable, the surfactant (SDS).
-
In a reaction vessel equipped with a stirrer, add the aqueous solution and purge with nitrogen for 30 minutes.
-
Heat the solution to 60°C.[4]
-
Add the TFEMA monomer to the heated solution while stirring to form an emulsion.
-
Maintain the reaction at 60°C for the desired duration (e.g., 60-80 minutes) to achieve high conversion.[4]
-
The resulting polymer latex can be used directly or the polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Visualizations
The following diagrams illustrate the general workflows for ATRP and RAFT polymerization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time-Resolved Small-Angle X-ray Scattering Studies during Aqueous Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerizing via ATRP [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Incorporation of Trifluoroethyl Methacrylate (TFEMA) in Copolymers
The strategic incorporation of fluorinated monomers into polymer chains is a pivotal approach in materials science for developing advanced materials with tailored properties. Among these, 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA) has emerged as a significant comonomer for enhancing the performance of copolymers in a variety of applications, including dental composites, biomedical devices, and high-performance coatings. This guide provides an objective comparison of copolymer properties with and without the inclusion of TFEMA, supported by experimental data and detailed methodologies.
Impact of TFEMA on Copolymer Properties
The introduction of TFEMA into a copolymer backbone imparts a range of beneficial properties, primarily due to the presence of the trifluoromethyl (-CF3) group. These enhancements include improved thermal stability, increased hydrophobicity, and altered mechanical characteristics.[1]
Quantitative Comparison of Copolymer Properties
The following table summarizes the quantitative effects of TFEMA incorporation on various copolymer properties as documented in the literature.
| Property | Copolymer System | Without TFEMA | With TFEMA | Percentage Change (%) | Reference |
| Thermal Properties | |||||
| Glass Transition Temperature (Tg) | Poly(FATRIFE-co-MAF) | N/A | Increases with MAF content | - | [2] |
| Thermal Decomposition Temperature (Td10%) | Poly(FATRIFE-co-MAF) | N/A | Up to 348 °C | - | [2] |
| Mechanical Properties | |||||
| Young's Modulus (E) | p(TFEMA/nBA) | N/A | 55.6 MPa (50/50 ratio) | - | [3] |
| Stress at Break | p(TFEMA/nBA) | N/A | ~7.3 MPa (50/50 ratio) | - | [3] |
| Strain at Break | p(TFEMA/nBA) | N/A | ~700% (50/50 ratio) | - | [3] |
| Flexural Strength | Bis-GMA/TEGDMA/UDMA | No significant change | No significant change | 0 | [4] |
| Surface Properties | |||||
| Water Contact Angle | Poly(FATRIFE-co-MAF) | 107° (homopolymer) | 81° (42 mol% MAF) | -24.3 | [2] |
| Physicochemical Properties | |||||
| Water Sorption | Bis-GMA/TEGDMA/UDMA | No significant reduction | No significant reduction | 0 | [4] |
| Water Solubility | Bis-GMA/TEGDMA/UDMA | Significantly decreased | Significantly decreased | Varies | [4] |
| Volumetric Shrinkage | Bis-GMA/TEGDMA/UDMA | Significantly decreased | Significantly decreased | Varies | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
1. Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA: To determine the thermal stability and decomposition temperature of the copolymers, TGA is performed. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., Td10%) is used to compare the thermal stability of different copolymers.[2]
-
DSC: The glass transition temperature (Tg) of the copolymers is determined using DSC. A sample is subjected to a controlled temperature program (heating, cooling, and holding cycles) in a controlled atmosphere. The heat flow to or from the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.[2][5]
2. Mechanical Testing: Tensile Strength and Young's Modulus
-
Copolymer films are prepared, and dumbbell-shaped specimens are cut according to standard specifications (e.g., ASTM D638).
-
The specimens are mounted in a universal testing machine equipped with a load cell and extensometer.
-
A tensile load is applied to the specimen at a constant crosshead speed until it fractures.
-
The stress (force per unit area) and strain (change in length per original length) are recorded throughout the test.
-
Young's modulus is calculated from the initial linear portion of the stress-strain curve. The tensile strength is the maximum stress the material can withstand before breaking.[3]
3. Surface Wettability: Water Contact Angle Measurement
-
Copolymer films are prepared on a flat substrate.
-
A sessile drop of deionized water of a specific volume is placed on the surface of the film.
-
An image of the droplet is captured using a goniometer.
-
The contact angle between the water droplet and the copolymer surface is measured from the image. An average of multiple measurements at different locations on the surface is typically reported.[2]
4. Polymerization and Characterization Workflow
The synthesis and characterization of TFEMA-containing copolymers generally follow a structured workflow.
Caption: Experimental workflow for TFEMA copolymer synthesis and characterization.
Structure-Property Relationships
The incorporation of TFEMA leads to predictable changes in copolymer properties due to the unique characteristics of the fluorine atoms.
Caption: TFEMA incorporation effects on copolymer properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of trifluoroethyl methacrylate comonomer on physical properties of Bis-GMA based dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,2,2-Trifluoroethyl methacrylate (B99206), a flammable and potentially hazardous monomer. Adherence to these protocols is critical for minimizing risks and upholding laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2,2,2-Trifluoroethyl methacrylate with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol), safety goggles and a face shield, and a flame-retardant lab coat. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1]
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor.[2][3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[4]
-
Toxicity and Irritation: This compound can be toxic if swallowed or inhaled and may cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3]
-
Polymerization: Methacrylates can undergo hazardous polymerization if not properly inhibited or if exposed to heat.
Quantitative Data for Disposal and Reporting
While specific regulatory data for this compound is not always explicitly listed, it falls under broader categories of hazardous materials. The following table summarizes key quantitative data to guide disposal and emergency reporting.
| Parameter | Value/Classification | Regulatory Context |
| EPA Hazardous Waste Code | D001 (Ignitability) | Resource Conservation and Recovery Act (RCRA). This code applies due to the chemical's low flash point.[5] |
| UN Number | UN 3272 | Department of Transportation (DOT) regulations for transport of dangerous goods.[6] |
| Flash Point | 17 °C (62.6 °F) - closed cup | A key characteristic for determining flammability and the D001 waste code. |
| CERCLA Reportable Quantity (RQ) | 100 lbs (45.4 kg) | This is the default RQ for flammable liquids not otherwise specified. A release of this amount or more must be reported to the National Response Center.[7] |
| EPCRA Section 313 | Not specifically listed | While not individually listed, facilities may need to report it if it falls within a broader chemical category and usage thresholds are met. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][8] Incineration is often the preferred method of destruction.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as oxidizers, acids, bases, and halogens, to prevent violent reactions.[1]
Step 2: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from heat and ignition sources. Provide secondary containment to capture any potential leaks.
Step 3: Handling Spills
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or earth).
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and waste management guidelines.
References
- 1. epa.gov [epa.gov]
- 2. CAS 352-87-4 2 2 2 Trifluoroethyl Methacrylate Wholesale | Silfluo [silfluosilicone.com]
- 3. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 352-87-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 7. La. ENVIRONMENTAL QUALITY § V-10111 - Release and Incident Reporting | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Toxic Chemical Reporting: EPCRA Section 313 | Paint & Coatings Resource Center [paintcenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
